molecular formula C7H9NO B1398668 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 1370705-39-7

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B1398668
CAS No.: 1370705-39-7
M. Wt: 123.15 g/mol
InChI Key: ICMZHMYZIPFSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZHMYZIPFSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile: A Key Building Block for 3D-Rich Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the concept of "escaping flatland" has become a guiding principle for medicinal chemists. This paradigm shift involves moving away from planar, aromatic structures towards molecules with greater three-dimensionality (3D), or a higher fraction of sp³-hybridized carbon atoms. Saturated bioisosteres—molecular fragments that mimic the spatial arrangement and electronic properties of common functional groups but with improved physicochemical characteristics—are at the forefront of this movement.

Among the most successful of these 3D scaffolds is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, yet remarkably stable, rigid cage structure serves as an effective non-classical bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups. The incorporation of a BCP motif into a drug candidate can confer significant advantages, including enhanced aqueous solubility, improved metabolic stability, and higher passive permeability, while often maintaining or even improving target engagement.

This guide focuses on a particularly valuable, heterobifunctionally substituted BCP derivative: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile . With its orthogonal reactive handles—a primary alcohol and a nitrile group—this compound is a versatile building block for introducing the BCP scaffold into complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities. We will provide an in-depth look at its properties, a detailed, field-proven synthetic methodology, and its applications in drug development.

Core Properties and Structural Characteristics

The unique, rigid geometry of the BCP core dictates the properties of its derivatives. The two bridgehead carbons (C1 and C3) are connected by three two-carbon bridges, forcing the substituents at these positions into a linear, co-planar arrangement, mimicking the exit vectors of a para-substituted benzene ring.

dot graph "BCP_Structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption: "Structure of this compound"

Physicochemical Data Summary

While comprehensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available from commercial suppliers.

PropertyValueSource
CAS Number 1370705-39-7
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Solid (predicted/from suppliers)N/A
Purity ≥95% - ≥97% (Commercial)
Storage Room temperature or 2-8 °C
Computed XlogP -0.2
Hydrogen Bond Donors 1 (from -OH)
Hydrogen Bond Acceptors 2 (from -OH, -CN)

Note: Most physical properties like melting and boiling points are not yet reported in peer-reviewed literature and are listed as "Not Available" in safety data sheets.

Comprehensive Synthetic Methodology

The synthesis of this compound is a multi-step process that begins with the construction of the BCP core. The most robust and scalable approach starts from [1.1.1]propellane, which is generated in situ and immediately trapped to form the key intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Causality Behind the Synthetic Strategy: The overall strategy hinges on creating a symmetrically substituted BCP core and then differentiating the two identical functional groups. The photochemical addition to propellane is highly efficient for creating the 1,3-disubstituted pattern. Subsequent selective mono-esterification provides the necessary orthogonal reactivity to transform one carboxyl group into a nitrile while reducing the other to a primary alcohol.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "Overall synthetic workflow for the target molecule."

Part 1: Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)

This foundational procedure is based on the highly-cited work of Kaszynski and Michl, which provides a practical, large-scale route to the BCP core.

Step 1.1: Preparation of 1,3-Diacetylbicyclo[1.1.1]pentane

  • Rationale: [1.1.1]Propellane is too unstable to isolate. It is generated in situ from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and immediately trapped via a radical addition reaction. 2,3-butanedione is an efficient trapping agent for this photochemical process.

  • Protocol:

    • Generate a solution of [1.1.1]propellane in pentane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (1.0 equiv) using methyllithium at low temperature, following the detailed procedure from Organic Syntheses.

    • To this cold solution, add freshly distilled 2,3-butanedione (approx. 1.5 equiv).

    • Irradiate the mixture using a 450 W medium-pressure UV lamp at -10 °C for approximately 8 hours, or until ¹H NMR analysis shows complete consumption of the propellane starting material.

    • Remove the solvents via rotary evaporation.

    • Wash the resulting crystalline solid with a cold 2:1 mixture of pentane:diethyl ether to yield 1,3-diacetylbicyclo[1.1.1]pentane as a solid (mp 67.5-69°C).

Step 1.2: Haloform Oxidation to Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (1)

  • Rationale: The haloform reaction is a classic and efficient method for converting methyl ketones to carboxylic acids. Using an excess of bromine in a strong base provides the desired diacid in high yield.

  • Protocol:

    • In a three-necked flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (approx. 16 equiv) in water and cool to 0 °C.

    • Slowly add bromine (approx. 7.5 equiv) to the cooled solution.

    • Add a solution of 1,3-diacetylbicyclo[1.1.1]pentane (1.0 equiv) in dioxane dropwise, maintaining the internal temperature below 3 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Quench any remaining bromine with sodium bisulfite.

    • Perform an acidic workup by adding concentrated HCl until the pH is ~2-3.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1) as a solid.

Part 2: Functional Group Differentiation

Step 2.1: Esterification to Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (2)

  • Rationale: Converting the diacid to a diester facilitates purification and sets the stage for selective mono-hydrolysis. Thionyl chloride in methanol is a standard and effective method for this transformation.

  • Protocol:

    • Dissolve the dicarboxylic acid 1 (1.0 equiv) in methanol.

    • Add thionyl chloride (3.0 equiv) dropwise at room temperature.

    • Stir the mixture overnight at room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by filtering through a plug of silica gel to afford the dimethyl ester 2 as a white solid.

Step 2.2: Selective Mono-hydrolysis

  • Rationale: Careful control of stoichiometry is key to achieving selective hydrolysis of one of the two equivalent ester groups. Using precisely one equivalent of a base like potassium hydroxide allows for the statistical formation of the mono-acid, mono-ester product.

  • Protocol:

    • Dissolve the dimethyl ester 2 (1.0 equiv) in a 1:1 mixture of methanol and water.

    • Add a solution of potassium hydroxide (1.0 equiv) in water dropwise.

    • Stir the reaction at room temperature and monitor by TLC until approximately 50% of the starting material is consumed.

    • Acidify the reaction mixture with HCl and extract with an organic solvent.

    • Purification by column chromatography is required to separate the desired mono-acid 3 from unreacted starting material and the diacid byproduct.

Part 3: Synthesis of the Target Molecule

The conversion of the mono-acid mono-ester 3 to the final product requires a multi-step sequence to transform the carboxylic acid into a nitrile and reduce the ester to a primary alcohol.

Step 3.1: Conversion of Carboxylic Acid to Nitrile

  • Rationale: A common laboratory method for converting a carboxylic acid to a nitrile involves a two-step process via an intermediate primary amide. The carboxylic acid is first activated and reacted with ammonia to form the amide, which is then dehydrated.

  • Protocol (Amide Formation):

    • To a solution of the mono-acid 3 (1.0 equiv) in a suitable solvent like dichloromethane, add a coupling agent such as EDC (1.1 equiv) and an activator like HOBt (1.1 equiv).

    • Add a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride with a non-nucleophilic base like triethylamine.

    • Stir at room temperature until the reaction is complete.

    • Perform a standard aqueous workup to isolate the intermediate, methyl 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate.

  • Protocol (Dehydration to Nitrile):

    • Dissolve the intermediate amide in a solvent like dichloromethane.

    • Add a dehydrating agent, such as trifluoroacetic anhydride (TFAA) or cyanuric chloride, in the presence of a base like pyridine or triethylamine.

    • Stir at 0 °C to room temperature until the conversion is complete.

    • Work up the reaction to isolate the nitrile-ester, methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.

Step 3.2: Reduction of Ester to Primary Alcohol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols without affecting the nitrile group under controlled conditions.

  • Protocol:

    • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (approx. 1.0-1.5 equiv) in a dry ether solvent (e.g., THF or diethyl ether) and cool to 0 °C.

    • Add a solution of the nitrile-ester in dry ether dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C or warm slowly to room temperature while monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash thoroughly with ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield This compound .

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a bifunctional building block. The orthogonal nature of the alcohol and nitrile groups allows for selective, stepwise elaboration, making it an ideal scaffold for creating more complex molecular architectures.

1. Bioisosteric Replacement:

The primary application of the BCP core is as a saturated, 3D replacement for a para-substituted phenyl ring. This substitution can drastically improve a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

dot graph "Bioisostere" { rankdir="LR"; node [shape=none, margin=0];

} caption: "BCP as a superior bioisostere for a p-phenyl ring."

2. Scaffolds for PROTACs and Molecular Glues:

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. These molecules consist of a target-binding ligand, an E3-binding ligand, and a linker connecting them. The linker is not merely a spacer; its length, rigidity, and vectorality are critical for inducing a productive ternary complex.

The rigid BCP scaffold derived from this compound is an excellent choice for a PROTAC linker. The alcohol can be used as an attachment point for one ligand, while the nitrile can be reduced to a primary amine for attachment of the second ligand, providing precise control over the distance and orientation of the two binding moieties.

Conclusion

This compound is more than just a chemical curiosity; it is a powerful enabling tool for modern medicinal chemistry. Its rigid

A Technical Guide to the Spectral Analysis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bicyclo[1.1.1]pentane Motif as a Rising Star in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart improved physicochemical and pharmacokinetic properties to drug candidates is relentless. Among the most promising of these emerging motifs is the bicyclo[1.1.1]pentane (BCP) core. This highly strained, three-dimensional structure has garnered significant attention as a bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1] The rigid, cage-like structure of the BCP moiety offers a unique vector for orienting substituents in a precise, linear fashion, mimicking the geometry of a 1,4-disubstituted benzene ring but with a significantly different electronic and metabolic profile.

The replacement of a flat aromatic ring with a saturated, sp³-rich BCP scaffold can lead to a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and a reduction in off-target activity often associated with aromatic systems.[1] Consequently, the ability to synthesize and rigorously characterize functionalized BCPs is a critical skill for medicinal chemists. This guide provides an in-depth look at the spectral characterization of a key BCP building block, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a fascinating case for spectroscopic analysis. The highly symmetric and strained cage of the BCP core, coupled with the electronic influence of the nitrile and hydroxymethyl substituents at the bridgehead positions, gives rise to a unique and informative spectral fingerprint.

Figure 1: Structure of this compound

A systematic approach to the spectral analysis of this molecule involves a combination of techniques to elucidate its structural features.

cluster_workflow Spectroscopic Analysis Workflow start Synthesis of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms structure Structural Elucidation and Purity Assessment nmr->structure ir->structure ms->structure

References

A Technical Guide to 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile: A Key Bioisostere for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry with Bicyclo[1.1.1]pentanes

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland".[1] This paradigm shift involves moving away from predominantly two-dimensional aromatic structures towards more three-dimensional, saturated scaffolds. One of the most promising motifs in this endeavor is the bicyclo[1.1.1]pentane (BCP) core.[2][3][4] BCPs have emerged as valuable bioisosteres for para-substituted benzene rings, internal alkynes, and tert-butyl groups, offering a unique combination of structural rigidity and an improved physicochemical property profile.[2][3][5]

The highly strained, yet remarkably stable, cage-like structure of BCPs provides a rigid scaffold that can mimic the linear geometry of its aromatic and acetylenic counterparts.[2] However, its saturated, sp³-rich nature often imparts superior metabolic stability, increased aqueous solubility, and enhanced membrane permeability compared to the phenyl rings they frequently replace.[6][7] These advantageous properties can lead to drug candidates with better in vivo performance and a reduced risk of metabolic liabilities associated with aromatic systems.[7]

This guide focuses on a specific, functionally rich BCP derivative: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile . This molecule incorporates two versatile functional groups—a primary alcohol and a nitrile—at the 1 and 3 bridgehead positions. These reactive handles open up a plethora of possibilities for further chemical elaboration, making it a valuable building block for the synthesis of complex drug candidates and molecular probes.

Chemical Structure and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[8][9] Its chemical structure is characterized by the rigid BCP cage with a hydroxymethyl (-CH₂OH) group and a carbonitrile (-C≡N) group attached to the two bridgehead carbon atoms.

IdentifierValue
IUPAC Name This compound[8][9]
CAS Number 1370705-39-7[9]
Molecular Formula C₇H₉NO[8][9]
Molecular Weight 123.15 g/mol [8]
SMILES N#CC1(C2)CC2(CO)C1[8]
InChIKey ICMZHMYZIPFSKI-UHFFFAOYSA-N[9]

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of asymmetrically 1,3-disubstituted BCPs is a non-trivial task that typically relies on the controlled functionalization of the highly strained intermediate, [1.1.1]propellane.[4] While a one-pot synthesis of the title compound is not readily found in the literature, a robust, multi-step approach can be designed based on established methodologies for the synthesis of related BCP derivatives.

The following protocol outlines a plausible and efficient synthetic route, starting from the readily accessible bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

G cluster_0 Synthetic Workflow start Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid step1 Step 1: Mono-esterification start->step1 step2 Step 2: Acid Chloride Formation step1->step2 step3 Step 3: Reduction to Alcohol step2->step3 step4 Step 4: Nitrile Formation step3->step4 end This compound step4->end

Caption: Synthetic workflow for this compound.

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Rationale: The selective protection of one of the two carboxylic acid groups is crucial for the differential functionalization of the BCP core. A mono-esterification allows for the remaining free carboxylic acid to be converted to the nitrile in a later step, while the ester can be selectively reduced to the primary alcohol.

Protocol:

  • Dissolution: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in a suitable alcohol, such as methanol or ethanol (used in excess as the solvent).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) (typically 0.1-0.3 eq). The use of SOCl₂ is often preferred as it reacts with the alcohol to form HCl in situ and also acts as a dehydrating agent.

  • Reaction: Stir the mixture at room temperature or gentle reflux for a period of 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess alcohol. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The resulting crude product, 3-(alkoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, can be purified by column chromatography on silica gel.

Step 2: Conversion of Carboxylic Acid to Primary Amide

Rationale: The conversion of the remaining carboxylic acid to a primary amide is a necessary intermediate step for the subsequent dehydration to form the nitrile.

Protocol:

  • Acid Chloride Formation: To a solution of the mono-ester from Step 1 (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add oxalyl chloride or thionyl chloride (1.1-1.5 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Amidation: The reaction mixture is then cooled back to 0 °C, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added slowly. The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude amide.

Step 3: Dehydration of Amide to Nitrile

Rationale: The primary amide is dehydrated to the corresponding nitrile. A variety of dehydrating agents can be employed for this transformation.

Protocol:

  • Dehydration: The crude amide from Step 2 (1.0 eq) is dissolved in an anhydrous solvent like THF or acetonitrile. A dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorous oxychloride (POCl₃), or Burgess reagent is added, often in the presence of a base like pyridine or triethylamine. The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, it is carefully quenched with water or a saturated NaHCO₃ solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting ester-nitrile BCP derivative is purified by column chromatography.

Step 4: Selective Reduction of the Ester to the Alcohol

Rationale: The final step involves the selective reduction of the ester functionality to the primary alcohol without affecting the nitrile group. A mild reducing agent is required for this transformation.

Protocol:

  • Reduction: The purified ester-nitrile from Step 3 (1.0 eq) is dissolved in an anhydrous ether-based solvent like THF or diethyl ether and cooled to 0 °C. A solution of a mild reducing agent such as lithium borohydride (LiBH₄) (1.5-2.0 eq) is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The mixture is then extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique structural and functional attributes of this compound make it a highly attractive building block in contemporary drug discovery programs.

  • Scaffold for Library Synthesis: The orthogonal reactivity of the hydroxymethyl and carbonitrile groups allows for divergent synthesis, enabling the rapid generation of compound libraries for high-throughput screening. The alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, and amines. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

  • Bioisosteric Replacement: This molecule can be incorporated into existing drug scaffolds as a bioisosteric replacement for para-substituted aromatic rings. For instance, a para-cyanophenol or a para-(hydroxymethyl)benzonitrile moiety can be replaced with the BCP core, potentially leading to improved metabolic stability and solubility.

  • Fragment-Based Drug Discovery (FBDD): The relatively small size and desirable physicochemical properties of this BCP derivative make it an ideal candidate for fragment-based screening campaigns. The functional groups provide anchor points for fragment evolution and linking.

  • PROTACs and Molecular Glues: The bifunctional nature of this molecule makes it a potential linker component in the design of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional molecules.

Conclusion

This compound stands out as a versatile and valuable building block for medicinal chemists. Its rigid, three-dimensional BCP core offers a compelling alternative to traditional aromatic scaffolds, with the potential to significantly enhance the drug-like properties of new therapeutic agents. The synthetic accessibility of this compound, coupled with the versatile reactivity of its functional groups, ensures its continued and expanding role in the future of drug discovery and development. As the industry continues to embrace three-dimensionality in molecular design, the importance of such well-defined, functionalized scaffolds will only continue to grow.

References

The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and Application of Bicyclo[1.1.1]pentane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) core, a seemingly simple yet highly strained carbocycle, has emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as a unique bioisostere for common motifs such as para-substituted benzene rings, internal alkynes, and tert-butyl groups. The strategic incorporation of the BCP scaffold into drug candidates has consistently demonstrated the potential to overcome critical liabilities in drug discovery, including poor solubility, metabolic instability, and undesirable pharmacokinetic profiles. This guide provides an in-depth exploration of the history, synthesis, and transformative applications of BCP derivatives, offering a technical resource for researchers seeking to leverage this powerful tool in the design of next-generation therapeutics.

Introduction: The Allure of a Strained Ring System

The quest to "escape from flatland" in drug design—moving away from planar, aromatic structures towards more three-dimensional molecules—has driven the exploration of novel chemical scaffolds.[1][2] Among these, bicyclo[1.1.1]pentane has garnered significant attention for its ability to mimic the geometry of a para-substituted phenyl ring while imparting superior physicochemical properties.[3] The BCP core consists of two cyclobutane rings fused at bridgehead carbons, resulting in a highly strained yet remarkably stable structure.[3] This unique architecture offers a linear exit vector for substituents, akin to a 1,4-disubstituted arene, but with a shorter distance between the substituent attachment points.[3]

The primary advantages of employing BCPs as bioisosteres include:

  • Improved Solubility: The replacement of a flat, hydrophobic aromatic ring with a saturated, three-dimensional BCP core generally leads to a significant increase in aqueous solubility.[4]

  • Enhanced Metabolic Stability: BCPs are resistant to many common metabolic pathways that plague aromatic compounds, such as oxidation by cytochrome P450 enzymes.[5][6]

  • Favorable Pharmacokinetics: The incorporation of BCPs can lead to improved membrane permeability and overall better pharmacokinetic profiles.

  • Novel Chemical Space: The unique three-dimensional nature of BCPs allows for the exploration of new pharmacophore orientations and interactions with biological targets.[4][5]

A Historical Perspective: From Curiosity to Cornerstone

The journey of bicyclo[1.1.1]pentane from a theoretical curiosity to a valuable synthetic building block is a testament to the ingenuity of synthetic chemists.

The Dawn of BCP Chemistry: Wiberg's Seminal Synthesis

The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in 1964 by Kenneth B. Wiberg and his colleagues.[3][7] At the time, the synthesis of such a highly strained molecule was a significant synthetic challenge and represented a landmark achievement in the field of strained organic molecules.[7] Despite its high strain energy of 66.6 kcal/mol compared to its acyclic counterpart, pentane, the BCP core was found to be surprisingly robust.[3][7]

The Propellane Revolution: A Gateway to BCP Derivatives

For several decades following its initial synthesis, the lack of practical and scalable routes to functionalized BCPs limited their widespread application. A major breakthrough came with the synthesis and utilization of [1.1.1]propellane, an even more strained tricyclic hydrocarbon. [1.1.1]Propellane serves as a versatile precursor to a wide array of 1,3-disubstituted BCPs through the formal addition of reagents across the central, highly reactive carbon-carbon bond.[3][8] The development of reliable methods for the synthesis of [1.1.1]propellane has been a critical enabler for the explosion of interest in BCP chemistry.[3][9]

Caption: Ring-opening of [1.1.1]propellane to form 1,3-disubstituted BCPs.

The Synthetic Arsenal: Crafting Bicyclo[1.1.1]pentane Derivatives

The demand for diverse BCP building blocks in drug discovery has spurred the development of a rich and varied synthetic toolbox. Modern methods allow for the efficient and scalable synthesis of a wide range of functionalized BCPs.

Radical Pathways to BCPs

Radical additions to [1.1.1]propellane have become a cornerstone of BCP synthesis due to their mild reaction conditions and excellent functional group tolerance.[8] Photoredox catalysis has emerged as a particularly powerful tool, enabling the generation of a wide variety of radicals that can be trapped by [1.1.1]propellane to afford functionalized BCPs.[10] These methods have been successfully applied to the synthesis of BCPs bearing alkyl, aryl, and heteroaryl substituents.[11]

Anionic and Nucleophilic Additions

The reaction of [1.1.1]propellane with organometallic reagents, such as organolithiums and Grignard reagents, provides a direct route to carbon-substituted BCPs.[9] While often requiring harsher conditions than radical methods, these approaches are highly effective for the synthesis of certain BCP derivatives.

Beyond the Bridgehead: Functionalization of the Bridge Positions

While the majority of research has focused on the functionalization of the bridgehead positions to mimic para-substitution, recent efforts have begun to explore the derivatization of the methylene bridge positions.[1][12] This emerging area of BCP chemistry opens the door to creating bioisosteres for ortho- and meta-substituted arenes, further expanding the utility of the BCP scaffold in drug design.[13]

Representative Experimental Protocol: Synthesis of 1-Azido-3-iodobicyclo[1.1.1]pentane

The following protocol details a representative synthesis of a key BCP building block, adapted from literature procedures. This versatile intermediate can be further elaborated to introduce a wide range of functionalities.

Step 1: Generation of [1.1.1]Propellane Solution

A solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) is prepared according to established literature procedures, typically involving the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with an alkyllithium reagent. The concentration of the [1.1.1]propellane solution is determined via titration with a known amount of thiophenol.[14]

Step 2: Azidoiodination of [1.1.1]Propellane

To a solution of [1.1.1]propellane (1.0 eq) in diethyl ether at 0 °C is added iodine (1.1 eq) followed by sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with diethyl ether. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

Step 3: Purification

The crude product is purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield 1-azido-3-iodobicyclo[1.1.1]pentane as a colorless oil.

Caption: Workflow for the synthesis of a key BCP intermediate.

Transforming Drug Discovery: BCPs in Action

The true measure of the BCP scaffold's value lies in its successful application in medicinal chemistry programs. Numerous case studies have demonstrated the ability of BCPs to enhance the drug-like properties of bioactive molecules.

Case Study: γ-Secretase Inhibitors for Alzheimer's Disease

In 2012, researchers at Pfizer reported the replacement of a para-substituted phenyl ring with a BCP moiety in a series of γ-secretase inhibitors being investigated for the treatment of Alzheimer's disease.[2][4] The resulting BCP-containing analogue exhibited significantly improved aqueous solubility and metabolic stability while maintaining potent activity against the target enzyme.[2][4] This seminal work is widely credited with igniting the widespread interest in BCPs within the pharmaceutical industry.[9]

Case Study: Lp-PLA2 Inhibitors for Cardiovascular Disease

The Lp-PLA2 inhibitor darapladib, developed for the treatment of atherosclerosis, suffered from poor solubility. Replacement of a phenyl ring in the molecule with a BCP core led to a significant improvement in solubility and permeability, demonstrating the potential of BCPs to rescue promising drug candidates with suboptimal physicochemical properties.[15]

Summary of BCP-Induced Property Improvements
Parent Compound ClassBioisosteric ReplacementKey Property Improvement(s)Reference(s)
γ-Secretase Inhibitorsp-Phenyl to BCPIncreased solubility, improved metabolic stability[2][4]
Lp-PLA2 InhibitorsPhenyl to BCPIncreased solubility and permeability[15]
IDO1 InhibitorsPhenyl to BCPCircumvented amide hydrolysis, improved metabolic stability[6][16]
mGluR1 AntagonistsPhenyl to BCPMaintained potency with a novel scaffold[3][7]

Future Directions and Conclusion

The field of bicyclo[1.1.1]pentane chemistry continues to evolve at a rapid pace. Ongoing research is focused on developing even more efficient and versatile synthetic methods, including the enantioselective functionalization of BCPs and the exploration of novel substitution patterns.[13] The development of continuous flow processes for the synthesis of [1.1.1]propellane and its derivatives promises to make these valuable building blocks even more accessible.[17]

References

Conformational Landscape of a Bioisostere: An In-depth Technical Guide to the Analysis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount bioisostere for para-substituted benzene rings in modern drug discovery, offering a three-dimensional escape from molecular planarity which can significantly enhance physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical framework for the conformational analysis of a key functionalized BCP derivative, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile. While the rigid BCP core dictates the spatial orientation of its bridgehead substituents, the conformational freedom of these substituents can profoundly influence intermolecular interactions with biological targets. This document outlines a synergistic approach, combining computational modeling and advanced nuclear magnetic resonance (NMR) spectroscopy, to elucidate the conformational preferences and energetic landscape of the hydroxymethyl and carbonitrile moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle, yet critical, structural dynamics of this valuable molecular building block.

Introduction: The Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry

The "escape from flatland" initiative in medicinal chemistry has driven the exploration of saturated, three-dimensional scaffolds to replace traditional aromatic rings.[1] The bicyclo[1.1.1]pentane (BCP) core has proven to be an exceptional bioisosteric replacement for the para-substituted phenyl group, offering improved solubility, metabolic stability, and novel intellectual property opportunities.[2] The rigid cage-like structure of the BCP core fixes the appended functional groups at a defined distance and vector, mimicking the geometry of a 1,4-disubstituted benzene ring.

This compound is a particularly interesting derivative, presenting two distinct functional groups: a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor/polar group (nitrile). Understanding the conformational preferences of the hydroxymethyl group, and any potential intramolecular interactions with the distal carbonitrile, is crucial for predicting its behavior in a biological environment and for the rational design of next-generation therapeutics.

The Conformational Question: Rotational Freedom on a Rigid Scaffold

The primary conformational flexibility in this compound arises from the rotation around two key single bonds:

  • τ1 (Cbridgehead-Cmethylene): Rotation of the entire hydroxymethyl group relative to the BCP cage.

  • τ2 (Cmethylene-O): Rotation of the hydroxyl proton around the C-O bond.

The interplay of these rotational degrees of freedom, influenced by steric hindrance and potential intramolecular forces, defines the conformational landscape of the molecule.

Proposed Methodology: A Dual-Pronged Approach

Given the absence of extensive experimental data for this specific molecule in the public domain, a robust conformational analysis necessitates a combination of theoretical and experimental methods. This guide proposes a workflow that leverages the predictive power of computational chemistry with the empirical validation of NMR spectroscopy.

Figure 1: Proposed workflow for the conformational analysis of this compound.

Computational Analysis: A Density Functional Theory (DFT) Approach

Density Functional Theory (DFT) offers a powerful and accurate method for exploring the potential energy surface of a molecule.[3][4] We propose a systematic conformational search and analysis protocol.

Step-by-Step Computational Protocol
  • Initial Structure Generation: A 3D model of this compound is constructed. The PubChem database provides a starting geometry.[5]

  • Conformational Search: A systematic scan of the potential energy surface is performed by rotating the dihedral angles τ1 and τ2. A step size of 30° for each dihedral angle will generate a comprehensive set of starting conformers.

  • Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or M06-2X/6-311+G(d,p) for improved accuracy with non-covalent interactions).[6][7] The frequency calculations confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Analysis of Results: The relative energies of the optimized conformers are calculated to identify the most stable structures. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are analyzed for each low-energy conformer.

  • Rotational Barrier Calculation: To determine the energy barrier to rotation around τ1, a relaxed potential energy surface scan is performed. This involves fixing the dihedral angle at intervals (e.g., every 15°) while allowing all other geometric parameters to relax. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier.[8]

  • Investigation of Intramolecular Interactions: The optimized geometries of the low-energy conformers are inspected for potential intramolecular hydrogen bonds between the hydroxyl proton and the nitrogen of the carbonitrile group. The Atoms in Molecules (AIM) theory can be employed to characterize the nature and strength of such interactions.[9]

Expected Conformational Isomers

Based on steric considerations analogous to substituted cyclohexanes, we can anticipate several key conformers arising from the rotation of the hydroxymethyl group (τ1).

G cluster_0 Staggered Conformers (Low Energy) cluster_1 Eclipsed Conformers (High Energy) Anti-periplanar Anti-periplanar Syn-clinal (+gauche) Syn-clinal (+gauche) Anti-periplanar->Syn-clinal (+gauche) ~60° rotation Syn-clinal (-gauche) Syn-clinal (-gauche) Syn-clinal (+gauche)->Syn-clinal (-gauche) ~120° rotation Syn-clinal (-gauche)->Anti-periplanar ~60° rotation Syn-periplanar Syn-periplanar Anti-clinal (+) Anti-clinal (+) Anti-clinal (-) Anti-clinal (-)

Figure 2: Newman projection representation of expected staggered and eclipsed conformers resulting from rotation around the Cbridgehead-Cmethylene bond (τ1).

The relative energies of these conformers will be influenced by steric interactions between the hydroxymethyl group and the protons on the BCP cage.

Data Presentation: Calculated Conformational Energies

The results of the DFT calculations should be summarized in a clear and concise table.

ConformerDihedral Angle (τ1)Relative Energy (kcal/mol)Boltzmann Population (%)
Staggered 1~60°0.0033.3
Staggered 2~180°X.XXXX.X
Staggered 3~300°X.XXXX.X
Eclipsed 1~0°Y.YYY.Y
Eclipsed 2~120°Y.YYY.Y
Eclipsed 3~240°Y.YYY.Y

Table 1: Hypothetical summary of DFT-calculated relative energies and Boltzmann populations for the conformers of this compound at 298 K.

Experimental Validation: Advanced NMR Spectroscopy

NMR spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.[10]

Step-by-Step Experimental Protocol
  • Synthesis and Purification: this compound can be synthesized from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1] The dicarboxylic acid is first converted to its monoester, which can then be subjected to a Curtius rearrangement or a similar transformation to introduce the amine functionality, followed by conversion to the nitrile and reduction of the ester to the hydroxymethyl group. The final product must be purified to a high degree (>95%) for accurate NMR analysis.[11]

  • Standard 1D NMR: High-resolution 1H and 13C NMR spectra are acquired in a suitable solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts and coupling constants provide initial structural confirmation.

  • Variable Temperature (VT) NMR: 1H NMR spectra are recorded over a range of temperatures. If multiple conformers are in slow exchange on the NMR timescale at lower temperatures, separate signals for each conformer may be observed. As the temperature is increased, these signals will broaden and coalesce, allowing for the determination of the energy barrier to interconversion using the Eyring equation.[12]

  • 2D NMR - NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are crucial for determining through-space proximities of protons. Correlations between the protons of the hydroxymethyl group and the protons on the BCP cage can provide direct evidence for the preferred rotational conformers in solution. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative conformational information.

Data Presentation: Key NMR Observables
ExperimentParameterExpected Information
1H NMRChemical Shifts (δ), Coupling Constants (J)Confirmation of covalent structure.
13C NMRChemical Shifts (δ)Confirmation of carbon skeleton.
VT NMRCoalescence Temperature (Tc)Energy barrier (ΔG‡) for conformational interconversion.
NOESY/ROESYCross-peak IntensitiesThrough-space proton-proton distances, confirming preferred conformers.

Table 2: Summary of proposed NMR experiments and the expected information to be derived from each.

Synthesis of Findings and Conclusion

By integrating the predictive power of DFT calculations with the empirical evidence from advanced NMR spectroscopy, a comprehensive and reliable model of the conformational landscape of this compound can be constructed. The identification of the lowest energy conformers, the quantification of rotational energy barriers, and the potential discovery of intramolecular hydrogen bonding will provide invaluable insights for medicinal chemists. This knowledge will enable a more rational design of BCP-containing drug candidates, allowing for the fine-tuning of molecular shape and intermolecular interactions to optimize binding affinity and biological activity. This detailed conformational understanding is a critical step in fully harnessing the potential of the BCP scaffold in the development of novel therapeutics.

References

Strategic Derivatization of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile: A Guide to Unlocking Novel Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted arenes, alkynes, and tert-butyl groups in modern medicinal chemistry.[1][2][3][4] Its rigid, three-dimensional structure imparts significant improvements in physicochemical properties such as aqueous solubility and metabolic stability, offering a clear advantage in drug design.[5][6][7][8] This guide focuses on a key, bifunctional BCP building block, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile[9], providing a detailed exploration of selective derivatization strategies at the hydroxymethyl group. We present field-proven insights and detailed protocols for oxidation, etherification, esterification, and halogenation, enabling researchers to effectively leverage this versatile intermediate in the synthesis of novel therapeutic agents.

The Bicyclo[1.1.1]pentane Advantage in Medicinal Chemistry

The principle of bioisosterism, or the replacement of a functional group with another that retains biological activity, is a cornerstone of lead optimization. The BCP cage has proven to be an exceptional non-classical bioisostere.[8] It mimics the linear geometry and substituent exit vectors of a para-substituted benzene ring but replaces a flat, aromatic system with a saturated, sp³-rich core.[1] This fundamental shift away from "flatland" can disrupt undesirable π-π stacking interactions and often leads to compounds with lower lipophilicity and reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes.[6][8]

The subject of this guide, this compound, offers two orthogonal points for chemical modification: the nucleophilic hydroxymethyl group and the electrophilic carbon of the nitrile. This document will focus exclusively on the transformations of the hydroxymethyl moiety.

G cluster_derivatives Derivatization Pathways start This compound Aldehyde Aldehyde Derivative start->Aldehyde Oxidation Ether Ether Derivatives start->Ether Etherification Ester Ester Derivatives start->Ester Esterification Halide Halomethyl Derivative start->Halide Halogenation CarboxylicAcid Carboxylic Acid Derivative Aldehyde->CarboxylicAcid Further Oxidation

Figure 1: Key derivatization pathways for the hydroxymethyl group.

Core Derivatization Methodologies

The following sections provide detailed protocols and the scientific rationale for key transformations of the primary alcohol on the BCP core.

Oxidation to Aldehydes and Carboxylic Acids

Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid furnishes two of the most versatile functional groups in organic synthesis. The resulting aldehyde is a precursor for reductive amination and Wittig-type reactions, while the carboxylic acid is primed for amide bond formation.

Causality Behind Experimental Choices: The choice of oxidant is critical. To isolate the intermediate aldehyde, a mild oxidant that avoids over-oxidation is necessary. Pyridinium chlorochromate (PCC) is a well-established reagent for this purpose, converting primary alcohols to aldehydes with high efficiency in a non-aqueous solvent like dichloromethane (DCM).[10] For complete oxidation to the carboxylic acid, stronger, often chromium-free reagents like Jones reagent or potassium permanganate would be employed, though a two-step process (oxidation to aldehyde followed by a Pinnick oxidation) often provides cleaner results.

Detailed Protocol: Oxidation to 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

This protocol is adapted from a procedure for the analogous methyl ester derivative.[10]

  • Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq) in portions.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (approx. 3 volumes of the initial DCM volume) and stir for 20 minutes.

  • Purification: Filter the suspension through a pad of silica gel or Celite®, washing with additional diethyl ether. Concentrate the filtrate under reduced pressure to afford the crude 3-formylbicyclo[1.1.1]pentane-1-carbonitrile, which can be purified further by column chromatography if necessary.

ReagentMolar Eq.Purpose
PCC1.5Oxidizing Agent
DCMSolventAprotic solvent
Diethyl EtherSolventAids in precipitation of chromium salts
Silica/Celite®FiltrationRemoves insoluble chromium byproducts
Etherification: Overcoming Synthetic Hurdles

The synthesis of BCP ethers via direct alkylation of BCP alcohols has historically been a significant challenge.[11][12] Standard Williamson ether synthesis conditions, which employ a strong base to generate an alkoxide, often lead to decomposition of the strained BCP core.

Causality Behind Experimental Choices: Recent breakthroughs have circumvented this issue by avoiding strongly basic conditions. One of the most effective methods involves the activation of the BCP alcohol as a trichloroacetimidate. This intermediate readily reacts with other alcohols under mild acidic catalysis (e.g., trifluoromethanesulfonic acid) to form the desired ether without compromising the BCP cage.[11][12] An alternative, powerful method uses BCP–thianthrenium salts under dual copper/photoredox catalysis, which proceeds via a radical mechanism and also avoids the labile BCP carbocation intermediate.[13]

G cluster_workflow General Experimental Workflow A 1. Reagent Setup (Dissolve starting material, add reagents at specific temp) B 2. Reaction Monitoring (TLC, LC-MS) A->B C 3. Quenching/Work-up (e.g., add water, separate layers) B->C D 4. Purification (Column chromatography, crystallization, or distillation) C->D E 5. Characterization (NMR, MS) D->E

Figure 2: A generalized workflow for synthetic chemistry protocols.

Detailed Protocol: Trichloroacetimidate-Mediated Etherification

  • Imidate Formation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.5 M), add trichloroacetonitrile (1.5 eq). Cool the mixture to 0 °C and add a catalytic amount of a strong, non-nucleophilic base such as DBU (0.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates full consumption of the starting alcohol.

  • Ether Formation: In a separate flask, dissolve the alcohol to be coupled (R-OH, 2.0 eq) in anhydrous DCM. Add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.1 eq).

  • Coupling: To the crude trichloroacetimidate solution from step 1, add the activated alcohol solution from step 2. Stir at room temperature for 1-12 hours, monitoring by TLC.

  • Work-up & Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the desired BCP ether.

Esterification

Ester formation is a fundamental and generally robust transformation. It can be achieved by reacting the alcohol with a carboxylic acid (using a coupling agent like DCC or EDC), an acyl chloride, or an acid anhydride.

Causality Behind Experimental Choices: For simple, large-scale reactions, using an acyl chloride in the presence of a mild base like triethylamine or pyridine is highly effective. The base serves to neutralize the HCl byproduct, driving the reaction to completion. The BCP core is stable under these standard acylation conditions.

Detailed Protocol: Acylation with an Acyl Chloride

  • Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.5 M). Cool the solution to 0 °C in an ice bath.

  • Reaction: Add the desired acyl chloride (R-COCl, 1.1 eq) dropwise to the cooled solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows the reaction is complete.

  • Work-up: Wash the reaction mixture sequentially with water, 1 M HCl (aq), saturated sodium bicarbonate (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by silica gel chromatography.

Conversion to Halides for Nucleophilic Displacement

Converting the hydroxymethyl group to a halomethyl group (e.g., -CH₂Br or -CH₂Cl) transforms it into an excellent electrophile for subsequent Sₙ2 reactions. This opens the door to introducing a wide array of nucleophiles, including azides, cyanides, and thiolates.

Causality Behind Experimental Choices: The Appel reaction is a classic and reliable method for converting primary alcohols to the corresponding halides under mild conditions. Using triphenylphosphine (PPh₃) and a halogen source like carbon tetrabromide (CBr₄) or N-chlorosuccinimide (NCS) generates a phosphonium salt intermediate in situ, which is then displaced by the halide. A related procedure uses bromine and triphenylphosphine.[14]

Detailed Protocol: Bromination via Appel-type Reaction [14]

  • Setup: Dissolve triphenylphosphine (1.5 eq) in anhydrous DCM (0.3 M) and cool to 0 °C.

  • Reagent Addition: Add bromine (1.5 eq) dropwise, maintaining the temperature at 0 °C. Then, add a solution of this compound (1.0 eq) and imidazole (1.5 eq) in DCM.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product is purified by column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carbonitrile.

ReactionKey ReagentsFunctional Group Transformation
Oxidation PCC-CH₂OH → -CHO
Etherification NaH, Cl₃CCN; R-OH, TfOH-CH₂OH → -CH₂OR
Esterification R-COCl, Et₃N-CH₂OH → -CH₂OC(O)R
Bromination PPh₃, Br₂, Imidazole-CH₂OH → -CH₂Br

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. The hydroxymethyl group provides a reliable handle for a suite of well-established chemical transformations. By understanding the nuances of the strained BCP core—particularly its sensitivity to strong bases—researchers can select appropriate methodologies to avoid decomposition and achieve high yields. The protocols outlined in this guide for oxidation, modern etherification, esterification, and halogenation provide a robust toolkit for chemists to confidently incorporate this valuable scaffold into their drug discovery programs, paving the way for the next generation of three-dimensional therapeutics.

References

Methodological & Application

The Strategic Incorporation of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in contemporary drug discovery.[1] This strategic shift away from planar, aromatic moieties towards sp³-rich, three-dimensional scaffolds is driven by the pursuit of drug candidates with superior physicochemical and pharmacological properties.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif in this endeavor, serving as a non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[2] Its rigid, rod-like structure provides a defined exit vector for substituents, mimicking the geometry of a para-substituted arene but with a significantly improved property profile.

This technical guide focuses on a versatile and increasingly important BCP building block: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile . We will delve into its synthesis, functional group manipulations, and the profound impact of its incorporation on key drug-like properties. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this unique scaffold in their medicinal chemistry programs.

The BCP Advantage: A Rationale for Bioisosteric Replacement

The substitution of a phenyl ring with a BCP moiety is a strategic decision aimed at enhancing a molecule's developability profile while preserving or even improving its biological activity.[3] The fundamental principle behind this strategy is the mitigation of undesirable properties often associated with aromatic systems.

Key Advantages of BCP Incorporation:

  • Enhanced Solubility: The disruption of π-π stacking interactions and the introduction of a more polar, sp³-rich core typically leads to a significant increase in aqueous solubility.[4]

  • Improved Metabolic Stability: The saturated nature of the BCP core renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic rings.[1]

  • Increased Permeability: Despite the increase in polarity, the unique three-dimensional structure of BCP can lead to improved membrane permeability.[2]

  • Reduced Non-Specific Binding: The lower lipophilicity and reduced potential for π-stacking interactions of BCP-containing compounds can decrease non-specific protein binding.[1]

  • Novel Chemical Space: The incorporation of BCP scaffolds allows for the exploration of novel chemical space, providing opportunities for new intellectual property.

BCP_Advantage cluster_properties Key Physicochemical Improvements Phenyl_Ring Phenyl Ring in Lead Compound BCP_Replacement Bioisosteric Replacement with BCP Scaffold Phenyl_Ring->BCP_Replacement Strategy Improved_Properties Enhanced Drug-like Properties BCP_Replacement->Improved_Properties Outcome Solubility Increased Solubility Improved_Properties->Solubility Metabolic_Stability Improved Metabolic Stability Improved_Properties->Metabolic_Stability Permeability Enhanced Permeability Improved_Properties->Permeability Binding Reduced Non-Specific Binding Improved_Properties->Binding

Caption: Logical workflow of phenyl-to-BCP bioisosteric replacement.

Quantitative Physicochemical Property Comparison: Phenyl vs. BCP

The theoretical advantages of BCP incorporation are substantiated by empirical data. The following table summarizes a comparative analysis of key physicochemical properties for matched pairs of phenyl-containing compounds and their BCP analogues.

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceReference(s)
pIC₅₀ (LpPLA₂) 10.29.4-0.8[3]
ChromLogD₇.₄ 6.37.0+0.7[3]
Kinetic Solubility (µM) 8749.25x increase[3]
Aqueous Solubility --At least 50-fold increase with BCP[4]
Artificial Membrane Permeability (nm/s) 2307053.06x increase[3]
Non-specific Binding (CHI(IAM)) --Markedly decreased with BCP[1]

Synthesis of this compound: A Practical Protocol

The target building block can be accessed from commercially available starting materials. A common precursor is 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. The following protocol outlines a reliable synthetic route.

Synthesis_Workflow Start 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid Step1 Reduction of Carboxylic Acid (e.g., BH₃·THF) Start->Step1 Intermediate Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate Step1->Intermediate Step2 Ammonolysis/Dehydration (Not a direct common route) Intermediate->Step2 Less Common Alternative_Start 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile Step3 Reduction of Aldehyde (e.g., NaBH₄) Alternative_Start->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic pathways to the target BCP building block.

Protocol 1: Synthesis of this compound via Reduction of 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

This protocol is based on the standard reduction of an aldehyde to a primary alcohol.

Materials:

  • 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 3-formylbicyclo[1.1.1]pentane-1-carbonitrile (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthetic Utility: Functional Group Transformations

The bifunctional nature of this compound makes it a versatile building block for the elaboration of more complex molecules.

Functionalization cluster_hydroxyl Hydroxymethyl Group Transformations cluster_nitrile Nitrile Group Transformations BCP_Core This compound Oxidation Oxidation (e.g., PCC, DMP) BCP_Core->Oxidation Etherification Etherification (e.g., Williamson) BCP_Core->Etherification Esterification Esterification (e.g., Acyl Chloride) BCP_Core->Esterification Reduction Reduction (e.g., LiAlH₄, H₂/cat.) BCP_Core->Reduction Hydrolysis Hydrolysis (Acid or Base) BCP_Core->Hydrolysis Cycloaddition [3+2] Cycloaddition (e.g., NaN₃) BCP_Core->Cycloaddition Aldehyde 3-Formyl-BCP-CN Oxidation->Aldehyde Ether R-O-CH₂-BCP-CN Etherification->Ether Ester R-COO-CH₂-BCP-CN Esterification->Ester Amine H₂N-CH₂-BCP-CH₂OH Reduction->Amine Carboxylic_Acid HOOC-BCP-CH₂OH Hydrolysis->Carboxylic_Acid Tetrazole Tetrazolyl-BCP-CH₂OH Cycloaddition->Tetrazole

Caption: Key transformations of the hydroxymethyl and nitrile functional groups.

Protocol 2: Conversion of the Nitrile to a Primary Amine

This protocol describes the reduction of the nitrile functionality to a primary amine, a common transformation in medicinal chemistry to introduce a basic center or a point for further derivatization.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • LiAlH₄ Suspension: Suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF in the reaction flask and cool to 0 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 30 minutes.

  • Filtration and Drying: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(aminomethyl)bicyclo[1.1.1]pentan-1-ol.

  • Purification: The product can be purified by crystallization or column chromatography if necessary.

Case Study: BCP in a γ-Secretase Inhibitor

A seminal example of the successful application of a BCP as a phenyl bioisostere was reported by researchers at Pfizer.[2] They replaced the para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting analogue, which can be synthesized using this compound as a key intermediate, exhibited equipotent enzyme inhibition while demonstrating significantly improved passive permeability and aqueous solubility.[2] This led to enhanced oral absorption in preclinical models, validating the BCP bioisostere strategy.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for medicinal chemists seeking to improve the drug-like properties of their lead compounds. Its incorporation as a bioisostere for aromatic and other lipophilic groups can lead to significant enhancements in solubility, metabolic stability, and permeability, without compromising biological activity. The synthetic protocols and strategic insights provided in this guide are intended to facilitate the broader adoption of this valuable scaffold in drug discovery programs. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic use of BCP-containing building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

Application Note: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative to "Escape from Flatland" in Modern Drug Discovery

The phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in approximately 45% of currently marketed drugs. Its rigid structure provides a reliable framework for orienting functional groups towards biological targets. However, the planarity and aromaticity of the phenyl ring often contribute to undesirable physicochemical properties in drug candidates, such as poor aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism, leading to potential toxicity.[1][2][3] This has led to a paradigm shift in drug design, often termed "escaping from flatland," which seeks to replace flat aromatic moieties with three-dimensional, saturated bioisosteres.[1][2][3][4]

Bicyclo[1.1.1]pentane (BCP) has emerged as a premier nonclassical bioisostere for the para-substituted phenyl ring.[5][6] This strained, cage-like structure effectively mimics the linear geometry and substituent exit vectors of a 1,4-disubstituted benzene ring, while offering a significantly improved physicochemical profile.[6] Replacing a phenyl ring with a BCP core has been demonstrated to enhance solubility, reduce lipophilicity, and improve metabolic stability, often while maintaining or even improving biological potency.[3][7]

This application note provides a detailed guide for researchers on the use of a specific, functionally versatile BCP building block, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile , as a bioisosteric replacement for phenyl rings in drug discovery programs. We will cover its rationale for use, a detailed synthetic protocol, and methodologies for its incorporation into lead compounds.

The BCP Advantage: A Comparative Overview

The rationale for employing a BCP scaffold in place of a phenyl ring is grounded in its distinct structural and electronic properties. The BCP core, being a saturated hydrocarbon, introduces a higher fraction of sp³-hybridized carbons (Fsp³), a molecular feature correlated with higher success rates in clinical development.

Below is a table summarizing the key physicochemical differences between a generic para-substituted phenyl ring and a 1,3-disubstituted BCP moiety.

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Rationale for Improvement
Geometry Planar3-Dimensional, RigidThe 3D structure can improve binding specificity and escape patent space.[1][2][3]
Lipophilicity (cLogP) HigherLowerBCP is less lipophilic due to fewer carbon atoms and a more compact structure. This can lead to improved solubility and reduced off-target effects.
Aqueous Solubility LowerHigherThe reduced lipophilicity and potential for improved crystal packing can significantly enhance aqueous solubility.[8][3][7]
Metabolic Stability Susceptible to oxidation (e.g., arene epoxidation)Generally inert to oxidative metabolismThe saturated C-H bonds of the BCP core are more resistant to enzymatic oxidation compared to the electron-rich phenyl ring.[6][9]
Exit Vector Distance ~2.8 Å~1.85 ÅWhile shorter, this distance is often well-tolerated and can be compensated for by adjusting linker lengths.[6]

A seminal case study by Stepan and colleagues at Pfizer in 2012 demonstrated the profound impact of this bioisosteric replacement. They substituted a fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. The resulting compound not only retained its subnanomolar potency but also exhibited significantly improved aqueous solubility, membrane permeability, and metabolic stability.[6][7] This work validated the BCP core as a powerful tool for optimizing drug-like properties.

Featured Building Block: this compound

The title compound, this compound (CAS 1370705-39-7), is a particularly useful building block.[10][11][12][13][14] The hydroxymethyl group provides a handle for a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This dual functionality allows for the divergent synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Synthetic Protocol: Preparation of this compound

The synthesis of asymmetrically substituted BCPs often commences from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[1][2][3] The following protocol outlines a robust, multi-step synthesis to access the title compound.

Workflow for the Synthesis of the BCP Building Block

G cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Amidation cluster_3 Step 4: Dehydration A Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid B 3-(Methoxycarbonyl)bicyclo[1.1.1] pentane-1-carboxylic acid A->B  MeOH, SOCl₂ C Methyl 3-(hydroxymethyl)bicyclo[1.1.1] pentane-1-carboxylate B->C  1. (COCl)₂, DMF  2. NaBH₄ D 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carboxamide C->D  1. NaOH (aq)  2. (COCl)₂, NH₃ E 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrile D->E  Trifluoroacetic Anhydride

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Procedure

Step 1: Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid [1][2]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq).

  • Reagents: Add methanol (approx. 0.1 M solution) to the flask. Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add thionyl chloride (SOCl₂, 1.1 eq) dropwise to the stirring suspension.

  • Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Workup & Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid .

Step 2: Selective Reduction of the Carboxylic Acid

  • Activation: Dissolve the mono-acid from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add a catalytic amount of dimethylformamide (DMF). Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Reduction: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Workup & Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate .

Step 3: Saponification and Amidation

  • Saponification: Dissolve the ester from Step 2 in a mixture of THF and water. Add sodium hydroxide (NaOH, 1.5 eq) and stir at room temperature until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to yield the crude carboxylic acid.

  • Amidation: Following the procedure in Step 2.1, convert the crude carboxylic acid to the corresponding acid chloride. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia. Stir vigorously for 1 hour.

  • Workup & Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate. The resulting crude 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxamide can often be used in the next step without further purification.

Step 4: Dehydration to the Nitrile

  • Setup: Dissolve the crude amide from Step 3 in anhydrous DCM and pyridine under an inert atmosphere. Cool the solution to 0 °C.

  • Reaction: Add trifluoroacetic anhydride (1.5 eq) dropwise. Stir at 0 °C for 2 hours.

  • Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by silica gel chromatography to yield the final product, This compound .

Protocol: Incorporation of the BCP Bioisostere into a Lead Molecule

The following is a general protocol for replacing a para-substituted phenyl ring with the this compound core, assuming a Suzuki cross-coupling reaction is the key bond-forming step in the original synthesis.

Workflow for Bioisosteric Replacement

G cluster_0 Original Synthetic Route cluster_1 Bioisostere Incorporation Route cluster_2 Preparation of BCP Coupling Partner A Lead Molecule Fragment-Br C Final Phenyl-Containing Compound A->C  Suzuki Coupling B Phenylboronic Acid Derivative B->C D Lead Molecule Fragment-Br F Final BCP-Containing Compound D->F  Suzuki Coupling E BCP-Boronic Ester E->F G 3-(Iodomethyl)bicyclo[1.1.1] pentane-1-carbonitrile H BCP-Boronic Ester G->H  Lithiation, then  Borylation G_start 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrile G_start->G  Appel Reaction

Caption: General strategy for replacing a phenyl ring with a BCP bioisostere.

Step-by-Step Experimental Procedure

1. Preparation of the BCP Coupling Partner (Boronic Ester)

  • Conversion of Alcohol to Iodide: Convert the hydroxymethyl group of This compound to an iodomethyl group using a standard Appel reaction (triphenylphosphine, iodine, imidazole in DCM).

  • Borylation: The synthesis of the corresponding boronic ester can be achieved via lithiation followed by trapping with an electrophilic boron source. Dissolve the iodomethyl BCP derivative in anhydrous THF, cool to -78 °C, and add t-butyllithium dropwise. After stirring for 30 minutes, add isopropyl pinacol borate. Allow the reaction to warm to room temperature and stir overnight. Purify via chromatography.[15]

2. Suzuki Cross-Coupling

  • Setup: To a reaction vessel, add the aryl or heteroaryl bromide fragment of your lead molecule (1.0 eq), the BCP-boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or DME/water). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final BCP-containing compound.

Conclusion

The strategic replacement of phenyl rings with bicyclo[1.1.1]pentane bioisosteres represents a powerful and validated approach in modern medicinal chemistry to improve the drug-like properties of lead compounds. The versatile building block, This compound , provides a valuable entry point for accessing a wide range of BCP-containing analogues. The protocols detailed herein offer a practical guide for the synthesis and implementation of this "escape from flatland" strategy, enabling researchers to navigate beyond the limitations of aromatic systems and explore more promising chemical space.

References

Application Notes and Protocols: Leveraging 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile for Advanced PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

While the choice of POI and E3 ligase ligands determines the targeting specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

The Paradigm Shift Towards Rigid Linkers: The Case for Bicyclo[1.1.1]pentane (BCP)

Early PROTAC designs often featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility. However, the high conformational flexibility of these linkers can lead to an entropic penalty upon formation of the ternary complex, potentially reducing the PROTAC's potency. This has led to a growing interest in the use of rigid linkers to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

The bicyclo[1.1.1]pentane (BCP) scaffold has garnered significant attention as a rigid linker component in medicinal chemistry. BCP is a non-classical bioisostere of the para-substituted phenyl ring, offering a three-dimensional, saturated core. Its incorporation into drug candidates has been shown to improve key pharmacokinetic properties, including:

  • Solubility: The non-planar, saturated nature of BCP can disrupt crystal packing and improve aqueous solubility compared to flat aromatic rings.

  • Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems.

  • Cell Permeability: The rigid, compact structure of BCP can facilitate passive diffusion across cell membranes.

By replacing a flexible linker with a rigid BCP-containing linker, it is possible to gain greater control over the spatial orientation of the POI and E3 ligase, potentially leading to more stable and productive ternary complexes and, consequently, more potent and selective protein degradation.

3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile: A Versatile Building Block for Rigid PROTAC Linkers

This compound is a bifunctional building block that is ideally suited for the synthesis of rigid PROTAC linkers. Its key features include:

  • Rigid BCP Core: Provides the desired conformational constraint to the linker.

  • Orthogonal Functional Groups: The hydroxymethyl and carbonitrile groups can be selectively functionalized to attach the POI and E3 ligase ligands, allowing for a modular and convergent PROTAC synthesis.

The hydroxymethyl group can be readily converted to a variety of functional handles for conjugation, such as halides or sulfonates for nucleophilic substitution, or used directly in etherification or esterification reactions. The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, both of which are common functionalities for amide bond formation.

Proposed Synthesis of a BCP-Containing PROTAC: A Representative Protocol

The following protocol describes a plausible synthetic route for the construction of a hypothetical PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, using this compound as the core of the rigid linker.

Overall Synthetic Scheme

PROTAC_Synthesis cluster_0 BCP Linker Synthesis cluster_1 PROTAC Assembly BCP_CN_OH 3-(Hydroxymethyl)bicyclo [1.1.1]pentane-1-carbonitrile BCP_COOH_OH 3-(Hydroxymethyl)bicyclo [1.1.1]pentane-1-carboxylic acid BCP_CN_OH->BCP_COOH_OH 1. Hydrolysis (e.g., NaOH, H₂O, Δ) BCP_COOH_OMs 3-(Mesyloxymethyl)bicyclo [1.1.1]pentane-1-carboxylic acid BCP_COOH_OH->BCP_COOH_OMs 2. Mesylation (e.g., MsCl, TEA, DCM) Linker_E3 BCP Linker-E3 Ligand Conjugate BCP_COOH_OMs->Linker_E3 3. Amide Coupling (e.g., HATU, DIPEA, DMF) E3_Ligand Pomalidomide Derivative (with free amine) E3_Ligand->Linker_E3 Final_PROTAC Final BCP-PROTAC Linker_E3->Final_PROTAC 4. Etherification (e.g., K₂CO₃, DMF) POI_Ligand JQ1 Derivative (with free phenol) POI_Ligand->Final_PROTAC

Caption: Proposed synthetic workflow for a BCP-containing PROTAC.

Part 1: Synthesis of the Activated BCP Linker

Step 1: Hydrolysis of the Nitrile to a Carboxylic Acid

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v) is added sodium hydroxide (e.g., 5.0 eq).

  • The reaction mixture is heated to reflux (e.g., 100 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified to pH 2-3 with a suitable acid (e.g., 1M HCl).

  • The product, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Mesylation of the Hydroxymethyl Group

  • The 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (TEA, e.g., 1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, e.g., 1.2 eq).

  • The reaction is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-(mesyloxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, which is often used in the next step without further purification.

Part 2: PROTAC Assembly

Step 3: Coupling of the Activated Linker to the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand (e.g., a pomalidomide derivative with a free amine, 1.0 eq) and 3-(mesyloxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.1 eq) in anhydrous dimethylformamide (DMF) is added a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • The reaction mixture is stirred at room temperature for 12-18 hours under an inert atmosphere.

  • The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the BCP linker-E3 ligase conjugate.

Step 4: Coupling of the Linker-E3 Conjugate to the POI Ligand

  • To a solution of the POI ligand (e.g., a JQ1 derivative with a free phenol, 1.0 eq) and the BCP linker-E3 ligase conjugate (1.1 eq) in anhydrous DMF is added a base (e.g., potassium carbonate, 2.0 eq).

  • The reaction mixture is heated (e.g., 60-80 °C) and stirred for 12-24 hours under an inert atmosphere.

  • The reaction progress is monitored by LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The final PROTAC is purified by preparative HPLC to yield the desired product.

Characterization and Quality Control

The synthesized BCP-containing PROTAC should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Comparative Physicochemical Properties of Linkers

PropertyFlexible Linker (e.g., PEG)Rigid Linker (BCP)Rationale for BCP Advantage
Conformational Freedom HighLowPre-organizes the PROTAC for optimal ternary complex formation, reducing the entropic penalty of binding.
Aqueous Solubility Generally goodCan be improved vs. aromatic linkersThe 3D, non-planar structure of BCP disrupts crystal packing.
Metabolic Stability Can be susceptible to metabolismGenerally highSaturated sp³ carbons are less prone to oxidative metabolism.
Cell Permeability Variable, can be highOften improvedThe rigid, compact structure can enhance passive diffusion.

Biological Evaluation of BCP-Containing PROTACs

A comprehensive biological evaluation is necessary to determine the efficacy of the newly synthesized PROTAC.

Protocol: Western Blot for PROTAC-Induced Protein Degradation
  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing BRD4) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the BCP-PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4 °C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

The use of rigid linkers, particularly those incorporating the bicyclo[1.1.1]pentane scaffold, represents a significant advancement in PROTAC design. The bifunctional building block, this compound, offers a versatile and synthetically accessible platform for the construction of these next-generation protein degraders. The protocols and principles outlined in this application note provide a framework for the rational design and synthesis of novel BCP-containing PROTACs with potentially superior potency, selectivity, and pharmacokinetic properties. As the field of targeted protein degradation continues to evolve, the strategic implementation of rigid linkers will undoubtedly play a pivotal role in the development of new and effective therapeutics.

References

Application Notes & Protocols for the Synthesis of PROTACs using 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Rigid Scaffolds in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are comprised of a ligand that binds the POI (the "warhead") and a second ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2][3] The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3]

While flexible linkers like polyethylene glycol (PEG) are common, there is growing interest in incorporating rigid, three-dimensional scaffolds to improve pharmacokinetic properties and enforce specific conformations conducive to potent ternary complex formation. The bicyclo[1.1.1]pentane (BCP) scaffold has gained significant attention as a non-classical bioisostere for para-substituted phenyl rings.[4][5] Its rigid, rod-like structure and increased sp³ character can enhance solubility, metabolic stability, and cell permeability compared to traditional aromatic linkers.[4][6]

This guide provides a detailed protocol for the synthesis of a potent PROTAC degrader of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. We will utilize 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile as a versatile starting material to construct a novel BCP-containing linker. This linker will be used to conjugate a JQ1-based warhead (for BRD4) with a ligand for the von Hippel-Lindau (VHL) E3 ligase.[4][7]

Overall Synthetic Strategy

The synthesis is designed in a modular fashion, allowing for flexibility in adapting the protocol for different warheads or E3 ligase ligands. The core of this strategy is the elaboration of the commercially available this compound into a bifunctional linker with orthogonal reactive handles: a protected amine and an azide. This BCP linker is then sequentially coupled to the VHL ligand via amide bond formation and to the BRD4 warhead via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction.[3][8]

G A 3-(Hydroxymethyl)bicyclo [1.1.1]pentane-1-carbonitrile B Step 1: Azidation 3-(Azidomethyl)bicyclo [1.1.1]pentane-1-carbonitrile A->B C Step 2: Nitrile Reduction (3-(Azidomethyl)bicyclo [1.1.1]pentan-1-yl)methanamine B->C D Step 3: Boc Protection tert-butyl (3-(azidomethyl)bicyclo [1.1.1]pentan-1-yl)methylcarbamate C->D E VHL Ligand (with COOH handle) F Step 4: Boc Deprotection & Amide Coupling VHL-BCP-Azide Intermediate D->F E->F G JQ1 Warhead (with Alkyne handle) H Step 5: CuAAC Click Chemistry Final BRD4-Degrader PROTAC F->H G->H

Caption: Overall workflow for the synthesis of a BRD4-targeting PROTAC.

Part 1: Synthesis of a BCP-based Bifunctional Linker

This section details the conversion of this compound into an orthogonally protected linker, ready for sequential conjugation.

Protocol 1.1: Azidation of the Hydroxymethyl Group

The primary alcohol is converted to an azide, a versatile functional group for click chemistry. This is achieved via a two-step procedure involving mesylation followed by nucleophilic substitution with sodium azide.

Reaction Scheme:

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. This intermediate is often used in the next step without further purification.

  • Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain 3-(azidomethyl)bicyclo[1.1.1]pentane-1-carbonitrile .

Protocol 1.2: Reduction of the Nitrile to a Primary Amine

The nitrile group is reduced to a primary amine, which will serve as the attachment point for the E3 ligase ligand. A borane reduction is employed for its compatibility with the azide functionality.

Reaction Scheme:

Materials:

  • 3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carbonitrile

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

Step-by-Step Procedure:

  • Dissolve 3-(azidomethyl)bicyclo[1.1.1]pentane-1-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add the 1 M solution of BH₃·THF (3.0 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction back to 0 °C and quench it by the slow, careful addition of 1 M HCl.

  • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the borane complexes.

  • Remove the THF under reduced pressure. Basify the remaining aqueous solution to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (3-(azidomethyl)bicyclo[1.1.1]pentan-1-yl)methanamine , which is typically used directly in the next step.

Protocol 1.3: Boc Protection of the Amine

To enable selective amide bond formation later, the newly formed primary amine is protected with a di-tert-butyl dicarbonate (Boc) group.

Reaction Scheme:

Materials:

  • (3-(Azidomethyl)bicyclo[1.1.1]pentan-1-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolve the crude amine from the previous step (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (1.2 eq).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the final linker precursor: tert-butyl (3-(azidomethyl)bicyclo[1.1.1]pentan-1-yl)methylcarbamate .

Part 2: Modular Assembly of the BRD4-Degrader PROTAC

With the BCP linker in hand, the final PROTAC is assembled in two key steps: amide coupling to the VHL ligand, followed by a click reaction with the JQ1 warhead.

G cluster_0 Step 4: Amide Coupling cluster_1 Step 5: Click Chemistry BCP_Linker Boc-NH-BCP-N3 (from Part 1) Boc_Deprotection 1. TFA Deprotection (H2N-BCP-N3) BCP_Linker->Boc_Deprotection VHL_Ligand VHL Ligand-COOH Amide_Coupling 2. Amide Coupling (HATU) VHL-Linker-BCP-N3 VHL_Ligand->Amide_Coupling JQ1_Warhead JQ1-Alkyne Click_Reaction CuAAC Reaction (CuSO4, Na-Ascorbate) JQ1_Warhead->Click_Reaction Boc_Deprotection->Amide_Coupling Amide_Coupling->Click_Reaction Final_PROTAC Final BRD4 PROTAC Click_Reaction->Final_PROTAC

Caption: Modular assembly of the final PROTAC molecule.

Protocol 2.1: Amide Coupling of BCP Linker to VHL Ligand

The Boc-protected linker is first deprotected and then coupled to a VHL ligand possessing a carboxylic acid handle using standard peptide coupling reagents like HATU.

Materials:

  • tert-butyl (3-(azidomethyl)bicyclo[1.1.1]pentan-1-yl)methylcarbamate

  • Trifluoroacetic acid (TFA)

  • VHL ligand with a carboxylic acid handle (e.g., VH032-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • Boc Deprotection: Dissolve the Boc-protected linker (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene if necessary) to obtain the amine as a TFA salt.

  • Amide Coupling: In a separate flask, dissolve the VHL ligand-acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution.

  • Add a solution of the deprotected BCP-amine TFA salt (1.0 eq) in a small amount of DMF to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS. Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative RP-HPLC to yield the VHL-BCP-Azide intermediate .

Protocol 2.2: Final Assembly via CuAAC Click Chemistry

The final step involves the highly efficient CuAAC reaction to ligate the VHL-BCP-Azide intermediate with an alkyne-functionalized JQ1 warhead.[8][9]

Materials:

  • VHL-BCP-Azide intermediate

  • Alkyne-functionalized JQ1 warhead (e.g., JQ1-alkyne)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1 mixture)

Step-by-Step Procedure:

  • Dissolve the VHL-BCP-Azide intermediate (1.0 eq) and the JQ1-alkyne warhead (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

  • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.[3]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC using preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

Data Presentation and Characterization

All synthesized intermediates and the final PROTAC should be characterized thoroughly to confirm their identity and purity.

Compound NameMolecular FormulaCalculated MWExpected Purity (LC-MS)Key Analytical Techniques
3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carbonitrileC₈H₈N₄160.18>95%¹H NMR, ¹³C NMR, IR, HRMS
tert-butyl (3-(azidomethyl)bicyclo[1.1.1]pentan-1-yl)methylcarbamateC₁₃H₂₀N₄O₂280.33>95%¹H NMR, ¹³C NMR, HRMS
VHL-BCP-Azide IntermediateDependent on VHL LigandVaries>95%¹H NMR, HRMS, Analytical HPLC
Final BRD4-Degrader PROTACDependent on VHL Ligand & JQ1 WarheadVaries>98%¹H NMR, ¹³C NMR, HRMS, Analytical HPLC

Conclusion

This guide provides a comprehensive and modular synthetic route for the preparation of PROTACs incorporating the rigid and advantageous bicyclo[1.1.1]pentane scaffold. Starting from the readily available this compound, a versatile bifunctional linker can be efficiently synthesized. The subsequent modular assembly using robust amide coupling and click chemistry allows for the rapid generation of novel PROTAC molecules.[8][10] This strategy can be readily adapted by researchers in drug discovery to explore new chemical space and develop potent and selective protein degraders with improved drug-like properties.

References

The Rising Star in 3D-Fragment-Based Drug Discovery: Application Notes for 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, medicinal chemists have often operated in a "flatland" dominated by aromatic rings. While phenyl groups are ubiquitous in approved drugs, they can introduce metabolic liabilities, poor solubility, and undesirable pharmacokinetic (PK) properties. The contemporary drive to escape this planarity has championed the use of saturated, three-dimensional bioisosteres that can replicate the exit vectors of traditional aromatic linkers while improving drug-like properties. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable scaffold.[1][2] This highly strained, rigid structure acts as a non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups, often conferring remarkable improvements in solubility, metabolic stability, and permeability.[2][3]

This guide provides an in-depth look at a versatile BCP building block, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile . We will explore the scientific rationale for its use, present comparative data against aromatic analogues, and provide detailed protocols for its synthesis and strategic incorporation into drug discovery pipelines.

The Strategic Advantage of the BCP Core

The utility of the BCP scaffold stems from its unique geometry and physicochemical properties. The bridgehead carbons (C1 and C3) are separated by a distance comparable to the 1,4-positions of a phenyl ring, allowing it to maintain critical binding interactions. However, its saturated, non-aromatic nature fundamentally alters its behavior in biological systems.

Key Physicochemical Improvements with BCP Scaffolds

The replacement of a flat aromatic ring with a three-dimensional BCP core can significantly enhance a compound's developability profile. Below is a comparative analysis of key properties observed in matched pairs of phenyl-containing and BCP-containing molecules.

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceRationale for Improvement
Aqueous Solubility Often low due to π-π stacking and high lipophilicity.Significantly increased.Can be >50-fold increase.The 3D structure disrupts crystal lattice packing and reduces lipophilicity.
Metabolic Stability Susceptible to CYP450-mediated oxidation.Generally more stable.Reduced metabolic turnover.Saturated C-H bonds are less prone to oxidation than aromatic C-H bonds.
Membrane Permeability Variable.Often improved.Can be a >3-fold increase.The more globular shape can improve passive diffusion across cell membranes.
Lipophilicity (logD) Higher.Lower.Reduction in logD.The replacement of six sp² carbons with five sp³ carbons reduces lipophilicity.
Non-specific Binding Can be problematic due to hydrophobic interactions.Markedly decreased.Lower risk of off-target effects.Reduced lipophilicity and the absence of π-π stacking interactions minimize non-specific binding.

Application of this compound: A Bifunctional Linchpin

The title compound is a strategically designed building block offering two orthogonal functional handles for chemical elaboration: a primary alcohol and a nitrile. This bifunctionality allows for directional and diverse derivatization, making it a powerful tool for library synthesis and lead optimization.

  • The Hydroxymethyl Group (-CH₂OH): This versatile functional group can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., mesylate, tosylate, or halide) for nucleophilic displacement, or used in ether and ester linkages.

  • The Nitrile Group (-C≡N): The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or participate in cycloadditions to form heterocycles like tetrazoles.

This dual functionality enables the researcher to explore a wide chemical space around the BCP core, attaching various pharmacophoric elements to probe structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of this compound

This multi-step synthesis begins with the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The protocol is designed to be scalable and utilizes established chemical transformations.

Caption: Synthetic workflow for the target molecule.

Step 1: Mono-methylation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • To a stirred suspension of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (MeOH, 10 vol) at 0 °C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Reduction of the Carboxylic Acid

  • Dissolve the mono-acid from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 vol) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add borane-THF complex (BH₃·THF, 1.0 M in THF, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of MeOH.

  • Remove the solvent in vacuo and purify by column chromatography (silica gel, hexanes/EtOAc gradient) to afford methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.

Step 3: Mesylation of the Primary Alcohol

  • Dissolve the alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM, 15 vol) at 0 °C under an inert atmosphere.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is used immediately in the next step.

Step 4: Nucleophilic Substitution with Cyanide

  • Dissolve the crude mesylate from Step 3 in dimethyl sulfoxide (DMSO, 10 vol).

  • Add sodium cyanide (NaCN, 2.0 eq) and heat the mixture to 60 °C for 6 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexanes/EtOAc gradient) to give methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.

Step 5: Saponification of the Ester

  • Dissolve the ester from Step 4 (1.0 eq) in a mixture of THF and water (3:1, 10 vol).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.

Step 6: Final Reduction to the Target Molecule

  • Dissolve the carboxylic acid from Step 5 (1.0 eq) in anhydrous THF (20 vol) under an inert atmosphere.

  • Cool the solution to 0 °C and add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully at 0 °C with MeOH.

  • Remove the solvent in vacuo and purify by column chromatography (silica gel, hexanes/EtOAc gradient) to afford This compound as the final product.

Protocol 2: Derivatization of the Hydroxymethyl Group - Oxidation to Carboxylic Acid

This protocol demonstrates a common transformation to unmask a carboxylic acid, a key functional group for amide coupling in drug discovery.

Caption: Oxidation of the primary alcohol.

  • Dissolve this compound (1.0 eq) in acetone (20 vol) and cool to 0 °C.

  • Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water.

  • Add the Jones reagent dropwise to the stirred solution of the alcohol at 0 °C until a persistent orange color is observed.

  • Stir for an additional 1 hour at 0 °C.

  • Quench the reaction with isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Add water and extract the product with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.

Conclusion and Future Outlook

This compound represents a high-value building block for medicinal chemists aiming to leverage the benefits of 3D-fragments. Its rigid scaffold and orthogonal functional handles provide a robust platform for generating novel chemical matter with improved physicochemical and pharmacokinetic properties. As the "escape from flatland" trend continues to accelerate, the strategic deployment of BCP-containing fragments like the one detailed herein will be instrumental in the discovery and development of the next generation of therapeutics.

References

Protocol for coupling 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile to a warhead

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on Synthetic Strategies for Conjugating Bicyclo[1.1.1]pentane Scaffolds to Covalent Warheads

Authored by: Gemini, Senior Application Scientist

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount three-dimensional bioisostere for 1,4-disubstituted arenes and other rigid linkers in modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties often impart significant improvements in physicochemical and pharmacokinetic profiles, including enhanced aqueous solubility, greater metabolic stability, and improved passive permeability.[2] This application note provides detailed protocols for the chemical coupling of a versatile, bifunctional BCP building block, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile, to molecular "warheads." Warheads are electrophilic functional groups designed to form a covalent bond with a target protein, a strategy that has led to the development of highly potent and selective targeted covalent inhibitors (TCIs).[4][5][6] We present three robust methodologies—standard esterification, the Mitsunobu reaction, and a specialized BCP etherification—to furnish stable conjugates, thereby enabling researchers to explore novel chemical space in the pursuit of next-generation therapeutics.

Introduction: The Strategic Value of BCP-Warhead Conjugates

The design of targeted covalent inhibitors (TCIs) is a validated and powerful strategy in drug discovery.[6] TCIs function by first binding to the target protein, followed by the formation of a stable covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (most commonly cysteine) on the protein.[4][7] This irreversible or reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[6]

The choice of the scaffold linking the pharmacophore to the warhead is critical for optimizing both binding affinity and the kinetic parameters of covalent bond formation. Bicyclo[1.1.1]pentane (BCP) stands out as a "saturated bioisostere" of the para-substituted phenyl ring, offering a rigid, linear exit vector while improving the fraction of sp³-hybridized carbons (Fsp³), a key descriptor correlated with clinical success.[2][8]

The subject of this guide, This compound [9][10], is a particularly valuable synthon. It features two distinct functionalities at the bridgehead positions:

  • A nitrile group , which serves as a stable, polar handle that can participate in hydrogen bonding or act as a metabolic blocking group.

  • A primary hydroxymethyl group , which provides a versatile and reactive handle for covalent attachment to a warhead-containing molecule through various chemical linkages.[11]

This document details three distinct and reliable protocols to couple this BCP alcohol to representative warhead precursors, focusing on the formation of ester, ether, and carbamate linkages.

Protocol 1: Steglich Esterification for Carboxylic Acid-Bearing Warheads

The formation of an ester bond is one of the most fundamental and reliable transformations in organic synthesis. This protocol describes the coupling of the BCP alcohol with a warhead precursor containing a carboxylic acid, such as a derivative of acrylic acid, which is a common Michael acceptor warhead.[7][12] The use of N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) provides a mild and efficient method for this transformation.[13]

Workflow Overview

G reagents Combine BCP-Alcohol, Warhead-Acid, & DMAP in Anhydrous DCM cool Cool Reaction Mixture to 0 °C reagents->cool add_edc Add EDC·HCl Portion-wise cool->add_edc warm_rt Warm to Room Temp. Stir for 12-18h add_edc->warm_rt monitor Monitor by TLC/LC-MS for Product Formation warm_rt->monitor quench Quench with Water & Extract with DCM monitor->quench wash Wash Organic Layer (aq. HCl, aq. NaHCO₃, Brine) quench->wash purify Dry (Na₂SO₄), Filter, Concentrate & Purify (Silica Gel Chromatography) wash->purify

Caption: Steglich esterification workflow.

Experimental Protocol
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the carboxylic acid-containing warhead (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the BCP alcohol.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) to the reaction mixture in portions over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the BCP alcohol is consumed.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired ester-linked BCP-warhead conjugate.

Reagents Table
ReagentMol. Wt. ( g/mol )Mmol (for 100mg BCP)EquivalentsPurpose
This compound123.160.811.0BCP scaffold
Warhead-COOH (e.g., Acrylic Acid)72.060.891.1Warhead precursor
EDC·HCl191.701.221.5Carbodiimide coupling agent
DMAP122.170.080.1Acylation catalyst
Anhydrous Dichloromethane (DCM)84.93-SolventReaction medium
Expert Insights
  • Causality: EDC·HCl is used as a coupling agent to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the BCP alcohol.

  • Trustworthiness: The protocol's success is validated by monitoring the disappearance of the starting alcohol via TLC or LC-MS. The formation of N,N'-dicyclohexylurea (DCU) as a byproduct if DCC is used, or the water-soluble urea from EDC, is another indicator of reaction progress. Final product confirmation requires full characterization (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Mitsunobu Reaction for Phenolic or Acidic N-H Warheads

The Mitsunobu reaction is a powerful and highly reliable method for coupling a primary or secondary alcohol to a suitable acidic pronucleophile (pKa typically < 15), such as a phenol, imide, or carboxylic acid.[14][15][16] It proceeds under mild, neutral conditions and is renowned for its broad substrate scope. This protocol is ideal for linking the BCP alcohol to warheads containing a phenolic hydroxyl group or an acidic N-H bond (e.g., a sulfonamide). The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]

Workflow Overview

G reagents Combine BCP-Alcohol, Warhead-Pronucleophile, & PPh₃ in Anhydrous THF cool Cool Reaction Mixture to 0 °C reagents->cool add_dead Add DEAD or DIAD Dropwise cool->add_dead warm_rt Warm to Room Temp. Stir for 4-12h add_dead->warm_rt monitor Monitor by TLC/LC-MS for Product Formation warm_rt->monitor concentrate Concentrate Reaction Mixture in vacuo monitor->concentrate purify Purify Directly by Silica Gel Chromatography concentrate->purify

Caption: Mitsunobu reaction workflow.

Experimental Protocol
  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the pronucleophilic warhead (e.g., a phenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolve the components in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.2 M with respect to the BCP alcohol.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Slowly add diethyl azodicarboxylate (DEAD, 40% solution in toluene, 1.5 eq) or diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise via syringe over 10-15 minutes. A color change (typically to yellow/orange) and/or the formation of a white precipitate may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography. The byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate, can be separated from the desired product.

Reagents Table
ReagentMol. Wt. ( g/mol )Mmol (for 100mg BCP)EquivalentsPurpose
This compound123.160.811.0BCP scaffold
Warhead-Pronucleophile (e.g., 4-hydroxyphenylacrylamide)-0.971.2Warhead precursor
Triphenylphosphine (PPh₃)262.291.221.5Redox partner; activates alcohol
DIAD202.211.221.5Redox partner; oxidant
Anhydrous Tetrahydrofuran (THF)72.11-SolventReaction medium
Expert Insights
  • Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DIAD, forming a betaine intermediate.[17] This species deprotonates the acidic pronucleophile. The resulting alkoxyphosphonium salt is then formed by the reaction of the alcohol with the protonated betaine. Finally, the conjugate base of the pronucleophile displaces triphenylphosphine oxide (TPPO) in an Sₙ2 reaction, with the formation of the strong P=O double bond being the thermodynamic driving force.[15]

  • Trustworthiness: A key challenge in Mitsunobu reactions is the purification from byproducts. TPPO can sometimes co-elute with the product. Alternative phosphine reagents or purification strategies (e.g., precipitation of TPPO from a nonpolar solvent) can be employed. Successful coupling is confirmed by spectroscopic analysis showing the formation of the C-O or C-N bond.

Protocol 3: Trichloroacetimidate-Mediated BCP Etherification

Direct etherification of alcohols, particularly hindered ones like those on a BCP scaffold, can be challenging under traditional Williamson ether synthesis conditions (strong base), which may lead to decomposition.[18] A modern and highly effective alternative involves the two-step conversion of the alcohol into a trichloroacetimidate derivative, followed by an acid-catalyzed reaction with a second alcohol (in this case, a warhead containing a hydroxyl group). This method avoids harsh bases and proceeds under mild conditions.[18]

Workflow Overview

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Acid-Catalyzed Coupling form_imidate React BCP-Alcohol with Cl₃CCN & cat. DBU in Anhydrous DCM monitor_imidate Stir at 0 °C to RT Monitor until Alcohol is Consumed form_imidate->monitor_imidate isolate_imidate Concentrate & Purify (Quick Filtration through Silica/Celite) monitor_imidate->isolate_imidate couple_ether Combine BCP-Imidate and Warhead-Alcohol in DCM or DCE isolate_imidate->couple_ether add_acid Add cat. TMSOTf at -20 °C to 0 °C couple_ether->add_acid monitor_ether Stir and Monitor for Product Formation add_acid->monitor_ether quench_ether Quench with Sat. NaHCO₃ Extract, Wash & Purify monitor_ether->quench_ether

Caption: Two-step BCP etherification workflow.

Experimental Protocol

Step A: Formation of the BCP-Trichloroacetimidate

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add trichloroacetonitrile (Cl₃CCN, 3.0 eq).

  • Cool the solution to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 2-4 hours, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the mixture under reduced pressure. The crude imidate is often used directly or can be quickly purified by filtering through a short plug of silica gel or Celite, eluting with a non-polar solvent system.

Step B: Acid-Catalyzed Ether Formation

  • In a separate flame-dried flask, dissolve the crude BCP-trichloroacetimidate (1.0 eq) and the hydroxyl-containing warhead (1.5 eq) in anhydrous DCM or 1,2-dichloroethane (DCE). Add activated molecular sieves (4Å) and stir for 15 minutes.

  • Cool the mixture to -20 °C (or 0 °C).

  • Add a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq), dropwise.

  • Stir the reaction at low temperature, allowing it to warm slowly while monitoring by TLC/LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Dilute with DCM, separate the layers, and extract the aqueous phase.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography to afford the ether-linked conjugate.

Reagents Table
ReagentMol. Wt. ( g/mol )Mmol (for 100mg BCP)EquivalentsPurpose
Step A
This compound123.160.811.0BCP scaffold
Trichloroacetonitrile144.382.433.0Imidate forming reagent
DBU152.240.080.1Base catalyst
Step B
BCP-Imidate (from Step A)266.540.811.0Activated BCP intermediate
Warhead-OH-1.221.5Coupling partner
TMSOTf222.260.08 - 0.160.1 - 0.2Lewis acid catalyst
Expert Insights
  • Causality: The alcohol first adds to the highly electrophilic nitrile of trichloroacetonitrile, catalyzed by the non-nucleophilic base DBU, to form the trichloroacetimidate. This intermediate is an excellent leaving group. In the presence of a Lewis acid, the imidate is protonated (or activated), and the warhead alcohol acts as a nucleophile to displace trichloroacetamide, forming the desired ether bond.

  • Trustworthiness: This protocol is particularly valuable as it circumvents the known instability of BCP scaffolds to strong bases, which can cause ring-opening or other side reactions.[18] The two-step nature allows for the isolation and characterization of the imidate intermediate if desired, providing a clear checkpoint for validation before proceeding to the final coupling.

Conclusion

The conjugation of this compound to various warhead molecules is a strategically important step in the development of novel targeted covalent inhibitors. The three distinct protocols presented here—Steglich esterification, Mitsunobu reaction, and trichloroacetimidate-mediated etherification—provide researchers with a versatile and robust toolkit to create diverse BCP-warhead conjugates. Each method offers unique advantages depending on the functional groups present on the warhead and the desired stability of the final linker. By explaining the underlying chemical principles and providing detailed, step-by-step instructions, this application note serves as a comprehensive guide for drug development professionals aiming to leverage the exceptional properties of the BCP scaffold in their research programs.

References

Application Notes & Protocols: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile as a Rigid Scaffold in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond "Flatland" in Medicinal Chemistry

For decades, the benzene ring has been a cornerstone of medicinal chemistry, offering a predictable and rigid framework for orienting functional groups. However, its planarity and lipophilicity often contribute to poor solubility, metabolic instability, and off-target effects. The drive to "escape from flatland" has led to the exploration of three-dimensional, saturated scaffolds that can mimic the geometry of traditional aromatic systems while offering improved physicochemical properties[1][2]. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups[1][3][4]. Its rigid, rod-like structure precisely mimics the 180° exit vectors of a para-substituted arene, but with a smaller footprint, which can lead to enhanced solubility, greater metabolic stability, and novel intellectual property[5][6].

This guide focuses on a specific, bifunctional BCP derivative: 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile . This molecule is an exemplary building block for modern drug discovery, offering the intrinsic benefits of the BCP core combined with two versatile and orthogonal functional handles for further chemical elaboration. The primary alcohol can be readily modified to form ethers, esters, or oxidized to aldehydes and carboxylic acids, while the nitrile group can be hydrolyzed, reduced to an amine, or used in various cycloadditions. This dual functionality makes it an ideal starting point for fragment-based lead discovery (FBLD) and lead optimization campaigns.

Physicochemical Properties and Bioisosteric Comparison

The value of the BCP scaffold lies in its ability to improve key drug-like properties. The replacement of a planar, aromatic system with a saturated, three-dimensional BCP core typically leads to a decrease in lipophilicity and an increase in aqueous solubility[2][5].

Property3-(hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrilep-(Hydroxymethyl)benzonitrile (Conceptual Analogue)Rationale for Improvement
Molecular Formula C₇H₉NO[7]C₈H₇NOBCP has a lower carbon-to-hydrogen ratio.
Molecular Weight 123.15 g/mol [8]133.14 g/mol Lower molecular weight for a similar vector length.
Predicted XlogP -0.2[9]~1.1The sp³-rich BCP core is less lipophilic than the sp²-rich benzene ring.
Metabolic Stability Generally HighProne to CYP450-mediated oxidationThe saturated C-H bonds of the BCP are less susceptible to enzymatic oxidation than an aromatic ring[5].
Aqueous Solubility Generally ImprovedLowerReduced lipophilicity and less efficient crystal packing lead to better solubility[2].

Synthesis of 1,3-Disubstituted BCPs: A General Overview

The synthesis of 1,3-disubstituted BCPs has evolved significantly, with most modern routes relying on the controlled ring-opening of the highly strained intermediate, [1.1.1]propellane[3][4]. This intermediate is typically generated in situ and reacts readily with a variety of radical species. The general strategy involves a radical addition to the central, highly reactive C1-C3 bond of propellane, which generates a BCP-1-yl radical. This radical can then be trapped by another reagent to install the second substituent at the C3 position.

Below is a conceptual workflow illustrating this common synthetic strategy.

cluster_0 Step 1: Propellane Generation & Radical Initiation cluster_1 Step 2: Ring Opening & BCP Radical Formation cluster_2 Step 3: Radical Trapping & Functionalization Propellane [1.1.1]Propellane BCP_Radical BCP-1-yl Radical Propellane->BCP_Radical Radical Addition Radical_Source_1 Radical Precursor 1 (e.g., R-X) Initiator Initiator (e.g., Light, AIBN) Radical_Source_1->Initiator Activation Radical_1 Radical Species 1 (R•) Initiator->Radical_1 Generates Radical_1->Propellane Radical_Trap Radical Trap (e.g., Y-Z) BCP_Radical->Radical_Trap Final_Product 1,3-Disubstituted BCP (R-BCP-Y) Radical_Trap->Final_Product Trapping cluster_derivatives Synthetic Elaboration Pathways Core 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrile Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation OH -> CHO Esterification Esterification / Acylation (e.g., RCOCl, DCC) Core->Esterification OH -> OCOR Etherification Etherification (e.g., Williamson, Mitsunobu) Core->Etherification OH -> OR Aldehyde BCP-Aldehyde Oxidation->Aldehyde Ester BCP-Ester Esterification->Ester Ether BCP-Ether Etherification->Ether CarboxylicAcid BCP-Carboxylic Acid Aldehyde->CarboxylicAcid Further Oxidation

References

Functionalization of the carbonitrile group of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Diversification of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount structural motif in modern medicinal chemistry, primarily serving as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, alkynes, and tert-butyl groups.[1][2][3] Its introduction into drug candidates has been shown to improve critical physicochemical properties, including aqueous solubility and metabolic stability, while reducing non-specific binding.[3][4][5] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic functionalization of a key BCP building block: This compound . We will explore validated protocols for transforming the versatile carbonitrile group into other key functionalities—carboxylic acids, primary amides, primary amines, ketones, and tetrazoles—thereby unlocking a diverse range of molecular architectures for drug discovery programs.

The BCP Core in Drug Design: A Paradigm Shift

The "Escape from Flatland" initiative in medicinal chemistry encourages the move away from planar, aromatic structures towards more three-dimensional molecules.[5] BCPs are at the forefront of this movement. Their rigid, rod-like geometry effectively mimics the linear trajectory of a 1,4-disubstituted benzene ring, but their saturated, non-aromatic nature confers significant advantages.[3][6] The result is often a superior pharmacokinetic profile, a critical factor in the success of a drug candidate.[2][4] The starting material, this compound, presents two orthogonal points for diversification: the hydroxymethyl group and the synthetically versatile carbonitrile. This guide focuses exclusively on the latter.

Strategic Functionalization of the Carbonitrile Moiety

The carbonitrile (nitrile) group is a powerful synthetic handle that can be converted into a wide array of other functional groups.[7] Its transformations are central to building molecular diversity from the BCP core. The following sections provide detailed, field-tested protocols for five key transformations.

Logical_Flow cluster_transformations Carbonitrile Group Transformations cluster_products Resulting Functional Groups Start 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrile Hydrolysis Hydrolysis (H₃O⁺ or OH⁻) Start->Hydrolysis Partial_Hydrolysis Partial Hydrolysis (Controlled Conditions) Start->Partial_Hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/Catalyst) Start->Reduction Grignard Grignard Addition (R-MgX, then H₃O⁺) Start->Grignard Cycloaddition [3+2] Cycloaddition (NaN₃) Start->Cycloaddition Acid Carboxylic Acid Hydrolysis->Acid Amide Primary Amide Partial_Hydrolysis->Amide Amine Primary Amine Reduction->Amine Ketone Ketone Grignard->Ketone Tetrazole 5-Substituted Tetrazole Cycloaddition->Tetrazole Hydrolysis SM BCP-CH₂OH-CN Reagents H₂SO₄ / H₂O Heat (Reflux) SM->Reagents Product BCP-CH₂OH-COOH Reagents->Product caption Hydrolysis of Nitrile to Carboxylic Acid. Amide_Formation SM BCP-CH₂OH-CN Reagents H₂O₂ / NaOH (aq) EtOH, 50 °C SM->Reagents Product BCP-CH₂OH-CONH₂ Reagents->Product caption Partial Hydrolysis of Nitrile to Primary Amide. Reduction SM BCP-CH₂OH-CN Reagents 1. LiAlH₄, THF, 0 °C to Reflux 2. H₂O / NaOH (aq) Work-up SM->Reagents Product BCP-CH₂OH-CH₂NH₂ Reagents->Product caption Reduction of Nitrile to Primary Amine. Grignard_Addition SM BCP-CH₂OH-CN Reagents 1. R-MgBr, Anhydrous Et₂O 2. H₃O⁺ (e.g., aq. HCl) SM->Reagents Product BCP-CH₂OH-C(=O)R Reagents->Product caption Grignard Addition to Nitrile to form Ketone. Tetrazole_Formation SM BCP-CH₂OH-CN Reagents NaN₃, NH₄Cl DMF, 110 °C SM->Reagents Product BCP-CH₂OH-Tetrazole Reagents->Product caption [3+2] Cycloaddition for Tetrazole Synthesis.

References

Troubleshooting & Optimization

Optimizing coupling reaction conditions for 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist, here is a technical support center for optimizing coupling reactions with 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile.

Technical Support Center: Coupling Reactions of Bicyclo[1.1.1]pentane Derivatives

Guide Objective: This technical center provides researchers, chemists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving the this compound (BCP) scaffold. The unique structural and electronic properties of this highly strained, three-dimensional bioisostere present specific challenges and opportunities in synthesis. This guide is designed to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

The advice herein assumes the user is attempting to couple an aryl, vinyl, or alkyl partner to a functionalized BCP core, for example, starting with 1-Iodo-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile or its corresponding boronic acid/ester derivative. The principles discussed are broadly applicable to related BCP systems.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the likely causes and how can I fix it?

Answer: Low conversion in Suzuki couplings with BCP substrates is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction parameters. The strained nature of the BCP core can influence the kinetics of the catalytic cycle.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be generating efficiently or is decomposing.

    • Solution: Switch to a modern palladium pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst. These are designed for air-stable setup and generate the active LPd(0) species more reliably than older sources like Pd(OAc)₂ or Pd(PPh₃)₄.

    • Validation Step: To confirm your catalyst batch and general technique are sound, run a control reaction with a simple, reliable substrate pair like 4-bromoanisole and phenylboronic acid.

  • Inappropriate Base/Solvent System: The choice of base is critical and its effectiveness is solvent-dependent. For BCP substrates, a common failure point is poor solubility or insufficient base strength to drive the transmetalation step.

    • Solution: Anhydrous K₃PO₄ is a robust base for many Suzuki couplings, but it requires a small amount of water to function effectively, particularly in anhydrous solvents like toluene or dioxane. Try adding 3-5 equivalents of water. Alternatively, screen a stronger, more soluble base like Cs₂CO₃.

    • Causality: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation to the palladium center. Poor solubility of the base can lead to poor reproducibility and sluggish reaction rates.

  • Ligand Incompatibility: The ligand dictates the reactivity and stability of the palladium center. An incorrect ligand can lead to slow oxidative addition or premature catalyst decomposition.

    • Solution: For sterically demanding BCP substrates, bulky, electron-rich biarylphosphine ligands are often necessary. Start with broadly applicable ligands like SPhos or XPhos. If the reaction is still sluggish, consider screening more specialized ligands.

    • Expert Insight: These bulky ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center, preventing the formation of palladium black (inactive palladium).

  • Nitrile Group Interference: The nitrile group (-CN) is generally tolerant but can be hydrolytically labile under harsh basic conditions or high temperatures, leading to substrate decomposition.

    • Solution: Use a weaker base like K₂CO₃ or K₃PO₄ instead of stronger hydroxides. If decomposition persists, attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. Monitor the reaction by LC-MS to track substrate stability.

Troubleshooting Workflow: Failed Suzuki Coupling

Below is a decision tree to guide your optimization process.

G start Low/No Product Yield reagents 1. Verify Reagent Purity & Activity start->reagents catalyst Run simple control reaction (e.g., bromobenzene + phenylboronic acid) reagents->catalyst  Catalyst? boronic Check for boronic acid decomposition (e.g., formation of boroxine) reagents->boronic  Boronic Acid? conditions 2. Optimize Reaction Conditions catalyst->conditions Control Works boronic->conditions Reagent OK base_solvent Screen Base/Solvent System (e.g., K3PO4/Toluene/H2O, Cs2CO3/Dioxane) conditions->base_solvent ligand Screen Ligands (e.g., SPhos, XPhos, RuPhos) conditions->ligand temp Vary Temperature (60-110 °C) conditions->temp side_reactions 3. Check for Side Reactions base_solvent->side_reactions ligand->side_reactions temp->side_reactions hydrolysis Analyze crude mixture for nitrile hydrolysis or starting material degradation

Caption: A workflow for troubleshooting Suzuki coupling reactions.

Question 2: My Buchwald-Hartwig amination is giving complex mixtures and my starting material is degrading. What's happening?

Answer: Buchwald-Hartwig reactions often require strong bases and high temperatures, which can be problematic for sensitive functional groups like nitriles and primary alcohols. The issues you're observing likely stem from base-mediated side reactions.

Potential Causes & Step-by-Step Solutions:

  • Base-Induced Decomposition: Strong alkoxide bases like NaOtBu or LHMDS are highly effective but can promote side reactions. The hydroxymethyl group can be deprotonated, potentially leading to catalyst inhibition or side product formation. The nitrile group may also be sensitive.

    • Solution: Switch to a weaker, non-nucleophilic base system. A combination of a soluble organic base like DBU with an inorganic salt (e.g., DBU + NaTFA) can be effective and much milder. Alternatively, finely ground carbonate bases (K₂CO₃, Cs₂CO₃) can be used, though they may require higher temperatures or more active catalyst systems.

    • Expert Insight: The base's primary role is to deprotonate the amine nucleophile. Using a base that is just strong enough for this task without attacking the substrate is key for functional group tolerance.

  • Insolubility Issues: A common, yet often underestimated, cause of reaction failure is the insolubility of reagents or intermediates. This is particularly true when using inorganic bases in ethereal or aromatic solvents.

    • Solution: Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. Consider switching to a solvent system known to improve solubility, such as t-AmOH or CPME.

  • Inappropriate Ligand Choice: The ligand must be matched to both the electrophile and the nucleophile. Using a suboptimal ligand can lead to slow reaction rates, requiring harsher conditions that degrade your substrate.

    • Solution: For coupling with primary amines, ligands like BrettPhos can prevent over-arylation. For challenging couplings, screening a panel of ligands (e.g., XantPhos, Josiphos-type ligands) is often the most efficient path to success.

Data Summary: Recommended Starting Conditions

This table provides validated starting points for common cross-coupling reactions with functionalized BCP halides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Pre-catalyst XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)Pd(PPh₃)₂Cl₂ (2 mol%)
Ligand XPhos (4 mol%)BrettPhos (4 mol%)XPhos (4-6 mol%)
Coupling Partner BCP-Boronic Ester (1.0 eq)Amine (1.2 eq)Terminal Alkyne (1.2 eq)
Base K₃PO₄ (2.5 eq)K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq) or TEA (3.0 eq)
Solvent Toluene/H₂O (10:1)Dioxane or t-AmOHToluene or THF
Additives NoneNoneCuI (4 mol%) (if not copper-free)
Temperature 90-110 °C100-110 °C50-80 °C
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)Inert (N₂ or Ar)

Question 3: In my Sonogashira coupling, I observe significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

Answer: Alkyne homocoupling is a classic side reaction in Sonogashira couplings, driven by the copper(I) co-catalyst in the presence of oxygen. Minimizing this pathway is crucial, especially when using valuable or complex alkynes.

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: The Glaser homocoupling pathway is an oxidative process. Even trace amounts of oxygen can lead to significant byproduct formation.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Use a well-sealed reaction vessel under a positive pressure of an inert gas (N₂ or Ar).

  • Catalyst System Choice: The traditional Sonogashira system uses a palladium catalyst and a copper(I) co-catalyst. The copper is the primary culprit for homocoupling.

    • Solution 1 (Copper-Free): Perform the reaction without CuI. This often requires a more active palladium catalyst system (e.g., a palladium pre-catalyst with a bulky, electron-rich ligand like P(t-Bu)₃) and may need slightly higher temperatures.

    • Solution 2 (Minimize Copper Activity): If copper is required for reactivity, use the minimum effective amount (e.g., 1-2 mol%). Adding the alkyne slowly via syringe pump can also help keep its concentration low, disfavoring the bimolecular homocoupling reaction. Some protocols suggest using a dilute hydrogen atmosphere to suppress the oxidative pathway.

  • Base Selection: The amine base (e.g., TEA, DIPEA) plays a role in both the desired catalytic cycle and potential side reactions.

    • Solution: Ensure the amine is high purity and freshly distilled. In some cases, a bulkier base like diisopropylethylamine (DIPEA) can be beneficial.

Simplified Catalytic Cycles

Understanding the key steps helps in diagnosing issues. Homocoupling occurs in a competing copper cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_side Side Reaction Pd0 L-Pd(0) PdII L-Pd(II) (R-X) Pd0->PdII Oxidative Addition PdII_alkyne L-Pd(II) (R-Alkyne) PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination CuI Cu(I) Cu_alkyne Cu(I)-Alkyne CuI->Cu_alkyne Deprotonation Cu_alkyne->PdII To Transmetalation Cu_alkyne->CuI Glaser Glaser Homocoupling Cu_alkyne->Glaser O₂

Caption: A simplified view of Sonogashira catalytic cycles.

Frequently Asked Questions (FAQs)

Q1: Why are Bicyclo[1.1.1]pentanes (BCPs) used in drug discovery? BCPs are considered non-classical bioisosteres of para-substituted benzene rings. They mimic the rigid, linear geometry of a phenyl ring but introduce a three-dimensional, saturated core. This often leads to improved physicochemical properties in drug candidates, such as increased metabolic stability (due to the lack of aromatic C-H bonds susceptible to oxidation) and enhanced solubility.

Q2: Do the hydroxymethyl and nitrile functional groups on my BCP require protection before coupling? Generally, no, but it depends on the reaction conditions.

  • Hydroxymethyl (-CH₂OH): This group is tolerant of most standard Suzuki, Sonogashira, and many Buchwald-Hartwig conditions. However, under strongly basic conditions (e.g., with NaH or LHMDS), it can be deprotonated, which may interfere with the reaction. If you must use a very strong base, protection as a silyl ether (e.g., TBS) or benzyl ether may be necessary.

  • Nitrile (-C≡N): This group is stable to most palladium-catalyzed coupling conditions. The primary concern is hydrolysis to an amide or carboxylic acid, which can occur with strong bases (especially hydroxides) at high temperatures. Using carbonate or phosphate bases usually prevents this.

Q3: What are the essential "best practices" for setting up any coupling reaction with these substrates?

  • Inert Atmosphere: BCP radical intermediates can be involved in some pathways, and the Pd(0) catalyst is oxygen-sensitive. Always use an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Use high-purity, dry solvents. Bases like K₃PO₄ should be finely ground and dried in an oven before use. Amines for Buchwald-Hartwig couplings should be purified if they are old.

  • Use Pre-catalysts: Modern palladium pre-catalysts are more reliable, air-stable, and give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Systematic Screening: There is no "one-size-fits-all" condition. If initial attempts fail, a systematic screen of ligand, base, and solvent is the most logical path forward. High-throughput experimentation tools can greatly accelerate this process.

Purification methods for 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating these valuable C(sp³)-rich bioisosteres into their synthetic programs.[1][2] Bicyclo[1.1.1]pentanes (BCPs) are increasingly popular as replacements for para-substituted benzene rings, offering improved physicochemical properties such as solubility and metabolic stability.[2][3] However, their unique three-dimensional structure can present purification challenges.

This document provides troubleshooting guides and frequently asked questions to address specific issues encountered during the purification of these novel scaffolds.

Troubleshooting Guide

This section addresses common problems observed during the purification of this compound and related BCP derivatives.

Q1: My final product shows persistent, non-polar impurities by ¹H NMR and TLC analysis. What are they, and how can I remove them?

A1: This is a frequent challenge, often stemming from the synthesis of the BCP core itself, which typically starts from [1.1.1]propellane.

  • Likely Impurities:

    • Unreacted Starting Materials: Depending on your synthetic route, these could be precursors to the BCP core or reagents from functionalization steps.[4]

    • Oligomers ([n]Staffanes): [1.1.1]Propellane can undergo oligomerization under certain conditions to form dimers or trimers known as [n]staffanes. These are hydrocarbon-based and thus very non-polar. Their separation from the desired BCP product can be challenging.[5]

  • Causality & Recommended Actions: The structural similarity and non-polar character of these impurities make them difficult to separate from the target molecule, which has significantly more polarity due to the hydroxymethyl and nitrile groups.

    • Optimized Column Chromatography: Standard silica gel chromatography is the most effective method.[6][7]

      • Solvent System: Use a gradient elution. Start with a non-polar solvent system (e.g., 100% Hexane or Heptane) to first elute the very non-polar staffanes and other hydrocarbon impurities. Gradually increase the polarity by introducing ethyl acetate (EtOAc) or methyl tert-butyl ether (MeOtBu) to elute your target compound.[6] A shallow gradient is key to resolving closely running spots.

      • TLC Monitoring: Before running the column, carefully develop a TLC solvent system that shows clear separation between your product and the impurities. Aim for an Rf value of ~0.2-0.3 for your product to ensure good resolution on the column.[6][7]

    • Crystallization: If chromatography fails to yield pure material, crystallization can be an excellent secondary purification step.

      • Solvent Selection: For BCP derivatives, mixed solvent systems are often effective. Try dissolving the impure solid in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then slowly adding a poor solvent (like pentane or hexane) until turbidity is observed.[7] A pentane:diethyl ether mixture has also been reported to be effective for crystallizing BCP derivatives.[6][7][8]

      • Low Temperature: Cooling the solution, sometimes to as low as -20°C, can promote the formation of pure crystals.[3][9]

Q2: I am struggling to induce crystallization of my this compound. What should I try?

A2: The presence of two polar functional groups (hydroxyl and nitrile) can sometimes lead to the formation of oils or amorphous solids instead of crystals.

  • Causality & Recommended Actions: Successful crystallization requires finding a solvent system where the compound has moderate solubility at high temperatures and low solubility at room or sub-ambient temperatures.

    • Systematic Solvent Screening: Do not rely on a single solvent system. In parallel, test a range of solvents and binary mixtures on a small scale (a few milligrams).

      • Primary Solvents: Test solvents like ethyl acetate, acetone, isopropanol, and toluene.

      • Anti-Solvents: Use non-polar solvents like pentane, hexane, or heptane.

      • Reported Systems: Mixtures of methyl tert-butyl ether (MeOtBu) and pentane have been successfully used for crystallizing other functionalized BCPs.[6][7]

    • Control the Rate of Supersaturation:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., DCM) in a vial, cover it with parafilm, and poke a few holes with a needle. Allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Place the vial from the slow evaporation method into a larger sealed jar containing an anti-solvent (e.g., pentane). The anti-solvent vapor will slowly diffuse into your compound's solution, gently inducing crystallization.

      • Slow Cooling: If the compound is soluble in a solvent at elevated temperatures, prepare a saturated solution, filter it while hot, and allow it to cool to room temperature slowly. If no crystals form, transfer it to a 4°C refrigerator, and then to a -20°C freezer.

    • Seeding: If you have ever had a pure crystalline sample, use a tiny crystal to seed a supersaturated solution. If not, try scratching the inside of the glass vial with a metal spatula below the solvent line. The microscopic glass fragments can act as nucleation sites.

Q3: My compound appears to be degrading during silica gel chromatography. Is this expected?

A3: While the BCP core is known to be robust, the specific functional groups attached to it can influence its stability, particularly on acidic surfaces like silica gel.[1]

  • Causality & Recommended Actions: Standard silica gel is slightly acidic, which can potentially catalyze the degradation of sensitive functional groups. The nitrile and hydroxyl groups of your target compound should be relatively stable, but if other sensitive moieties are present in your derivatives, this could be an issue. One source notes potential instability for this compound, although the specific conditions are not detailed.[10]

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting mobile phase and add 1-2% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites on the silica surface. This is a common practice for purifying amines and other base-sensitive compounds.

    • Use an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): If acid sensitivity is confirmed, switching to basic or neutral alumina can be a good alternative.

      • Reverse-Phase Chromatography (C18): For very polar derivatives, reverse-phase chromatography using water/acetonitrile or water/methanol gradients may provide a better separation and a less harsh environment.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography). Do not let the compound sit on the column for an extended period.[11]

    • Perform Accelerated Stability Studies: To confirm instability, store a sample of your compound at elevated temperature and humidity (e.g., 40°C / 75% relative humidity) for a few weeks and monitor for degradation by LC-MS.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended first-pass purification strategy for a crude BCP derivative?

A1: For most BCP derivatives synthesized in a research setting, silica gel flash column chromatography is the standard and most versatile initial purification method.[6][7][11][12] It is highly effective at removing both more-polar and less-polar impurities from the target compound. The progress of the reaction and the subsequent purification can be conveniently monitored by thin-layer chromatography (TLC).[6][7]

Q2: How do I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is essential for unambiguously confirming the structure and assessing the purity of your BCP derivative.

TechniquePurposeKey Insights for BCPs
¹H & ¹³C NMR Structural elucidation and purity assessment.The highly symmetric BCP core gives rise to characteristic simple signals. For 1,3-disubstituted BCPs, the six bridgehead protons typically appear as a singlet in the ¹H NMR spectrum.[6][7][11]
Mass Spectrometry (HRMS) Confirming molecular weight and formula.Provides the exact mass, confirming that the desired product was formed. ESI-TOF is a common method.[6][7]
HPLC Quantifying purity.Using a UV detector, HPLC can provide a quantitative measure of purity (e.g., >95%) and detect impurities not visible by NMR.[4]
GC-MS Identifying volatile impurities.Useful for detecting residual solvents or low-boiling point byproducts.[4]
Q3: Some literature suggests that BCPs can be used without purification. When is this appropriate?

A3: This is generally only applicable for specific, very clean reactions, often performed in continuous flow setups. For example, some light-mediated reactions of [1.1.1]propellane are reported to be so clean that simple evaporation of the solvent yields a product of ~90% purity, which may be sufficient for subsequent steps.[3]

However, for most applications, especially in drug discovery, rigorous purification is mandatory. Using a crude product directly in the next step can lead to complex impurity profiles and make the final purification significantly more difficult. Always perform an analytical check (e.g., ¹H NMR or LC-MS) on your crude material to make an informed decision.

Q4: When should I choose crystallization over chromatography?

A4: The choice depends on the scale of your reaction and the nature of the impurities.

  • Choose Chromatography for:

    • Initial Purification: It is excellent for separating a wide range of different impurities from the product.

    • Small to Medium Scale (mg to g): It is the most practical method for discovery chemistry scales.[6]

    • Amorphous or Oily Products: It is effective even when the target compound does not crystallize.

  • Choose Crystallization for:

    • Final Purification: It is superb for achieving very high analytical purity (>99.5%).

    • Large Scale (Multigram to kg): It is often more economical and scalable than chromatography.[3][7]

    • Removing Isomers or Closely-Related Impurities: It can sometimes provide separation where chromatography fails.

A common and effective strategy is to perform an initial purification by flash chromatography followed by a final crystallization to obtain an analytically pure sample.[6][7]

Visualization of Workflows

Purification Strategy Decision Tree

This diagram outlines the general workflow for purifying a crude Bicyclo[1.1.1]pentane derivative.

crude Crude Product analysis Analyze Purity (TLC, NMR, LCMS) crude->analysis decision Impurity Profile? analysis->decision path_chrom Flash Column Chromatography decision->path_chrom Multiple Impurities path_cryst Direct Crystallization decision->path_cryst Minor Impurities & Crystalline post_chrom_analysis Analyze Fractions path_chrom->post_chrom_analysis final_analysis Final Purity Check (NMR, LCMS, HRMS) path_cryst->final_analysis combine Combine Pure Fractions & Evaporate post_chrom_analysis->combine combine->final_analysis final_product Pure Product (>95%) final_analysis->final_product

Caption: General purification workflow for BCP derivatives.

Troubleshooting Poor Chromatographic Separation

This diagram provides a logical path for troubleshooting and optimizing a challenging separation by column chromatography.

start Poor Separation (Co-elution) check_tlc Re-optimize on TLC start->check_tlc decision_solvent Better Separation? check_tlc->decision_solvent adjust_gradient Run Column with Shallow Gradient decision_solvent->adjust_gradient Yes decision_phase Still Poor? decision_solvent->decision_phase No success Successful Separation adjust_gradient->success add_modifier Add Modifier (e.g., 1% Et3N for basic compounds) decision_phase->add_modifier Possible pH Issue change_phase Change Stationary Phase (Alumina, C18) decision_phase->change_phase Fundamental Adsorption Issue add_modifier->success change_phase->success

Caption: Decision tree for optimizing column chromatography.

References

Stability of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the stability of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS 1370705-39-7). This document provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during its use in synthesis. As a key building block in medicinal chemistry, valued for its role as a saturated bioisostere for para-substituted arenes, understanding its stability is crucial for successful and reproducible experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For long-term stability, it is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). While the bicyclo[1.1.1]pentane (BCP) core is remarkably robust, the functional groups may be sensitive to atmospheric moisture and oxygen over extended periods. The product is generally considered stable under standard laboratory conditions for short-term handling.[3]

Q2: How stable is the bicyclo[1.1.1]pentane (BCP) core itself?

A: The BCP core is highly strained, with a strain energy of approximately 65-68 kcal/mol, yet it is exceptionally stable.[4][5] Thermal stability studies have shown that the parent hydrocarbon is stable up to around 300°C.[4][6] This inherent stability means that under most synthetic conditions, the cage structure itself will remain intact. Degradation is almost always initiated at the functional groups.

Q3: What are the primary reactive sites on the molecule I should be concerned about?

A: The molecule has two primary functional groups that are the most likely sites of reactivity or degradation:

  • Primary Alcohol (-CH₂OH): This group can be readily oxidized to the corresponding aldehyde or carboxylic acid.[7] It can also undergo standard alcohol reactions such as esterification, etherification, or conversion to a leaving group (e.g., tosylate, mesylate, or halide).

  • Nitrile (-C≡N): The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a primary amide first, which can then be further hydrolyzed to a carboxylic acid. It can also be reduced to a primary amine.

Q4: Are there any known incompatibilities or significant safety hazards?

A: Standard safety precautions should be followed, as the compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation.[8][9] In terms of chemical compatibility, avoid strong oxidizing agents, strong acids, and strong bases unless a specific transformation is intended.

Crucially, while the BCP core is thermally stable, process safety studies on various BCP derivatives have indicated that some can be high-energy materials, with a number flagging as potentially explosive or shock-sensitive.[10] Therefore, it is imperative to exercise caution when performing reactions at elevated temperatures or when scaling up reactions. We strongly recommend performing differential scanning calorimetry (DSC) on any new reaction mixture to assess its thermal hazard potential.[10]

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Degradation or Unexpected Products Under Acidic Conditions

Q: I am running a reaction in the presence of a strong acid (e.g., HCl, TFA) and observing the formation of new, more polar byproducts by LC-MS. What is happening?

A: The most probable cause is the hydrolysis of the nitrile functional group. This is a classic reaction that proceeds in two stages, often catalyzed by strong acids.

  • Causality: The acid protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This initially forms a primary amide. If the conditions are harsh enough (e.g., elevated temperature, high acid concentration), the amide can undergo further hydrolysis to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Confirm the Byproduct: Use mass spectrometry to check for masses corresponding to the amide (+18 Da from starting material) or the carboxylic acid (+19 Da, considering the loss of NH₃ and addition of two oxygens).

    • Modify Conditions: If nitrile hydrolysis is undesired, consider running the reaction at a lower temperature. Use the minimum stoichiometric amount of acid required.

    • Use Aprotic Conditions: If possible, switch to a reaction setup that uses a Lewis acid or non-aqueous acidic conditions to prevent hydrolysis.

Issue 2: Reaction Failure or Side Products with Basic Reagents

Q: My reaction using a strong base like NaOH or LiOH is not proceeding as expected, and I'm isolating a carboxylic acid derivative.

A: Similar to acid catalysis, the nitrile group is also prone to hydrolysis under basic conditions.

  • Causality: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, initiating hydrolysis. The reaction typically proceeds through a primary amide intermediate to the carboxylate salt. An acidic workup will then protonate the salt to yield the carboxylic acid. The alcohol is generally stable to bases, although it can be deprotonated to form an alkoxide, which could potentially lead to side reactions depending on the other reagents present.

  • Troubleshooting Steps:

    • Consider Base Strength: If the goal is simply deprotonation of the alcohol, use a non-nucleophilic base (e.g., NaH, KHMDS) at low temperatures in an anhydrous solvent to form the alkoxide without promoting nitrile hydrolysis.

    • Protecting Groups: If the nitrile must be preserved under basic conditions, this is challenging. It may be more feasible to introduce the nitrile functionality later in the synthetic sequence.

Issue 3: Inconsistent Results During Oxidation of the Alcohol

Q: I am trying to oxidize the primary alcohol to an aldehyde, but I am getting a mixture of the aldehyde, the carboxylic acid, and unreacted starting material.

A: This is a common challenge in alcohol oxidation. The choice of oxidant and precise control of reaction conditions are critical.

  • Causality:

    • Over-oxidation: Many common oxidants (e.g., Jones reagent, KMnO₄) are too strong and will rapidly convert the primary alcohol directly to the carboxylic acid. The intermediate aldehyde is often more reactive than the starting alcohol.

    • Incomplete Reaction: Milder, aldehyde-selective oxidants (e.g., PCC, PDC, Dess-Martin periodinane, or Swern oxidation conditions) may require careful temperature control and stoichiometry to go to completion.

  • Troubleshooting Steps:

    • Select the Right Oxidant: For aldehyde synthesis, use a well-established mild oxidant like Dess-Martin periodinane (DMP) or perform a Swern or Parikh-Doering oxidation. These methods are known for their selectivity for primary alcohols.

    • Control Temperature: For Swern-type oxidations, maintaining very low temperatures (e.g., -78°C) is essential to prevent side reactions.

    • Monitor the Reaction: Use TLC or LC-MS to carefully monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent over-oxidation or degradation of the desired aldehyde.

Issue 4: Stability Concerns at Elevated Temperatures

Q: I need to heat my reaction to 150°C. Is the compound stable at this temperature?

A: While the BCP core itself is stable to ~300°C, the overall thermal stability of the molecule depends on the entire reaction system.[4][6]

  • Causality & Risk: The primary risk at elevated temperatures is not the fragmentation of the BCP cage but rather the potential for energetic decomposition, as has been noted for other BCP derivatives.[10] Functional group decomposition or interactions with other reagents can also occur. The nitrile and alcohol groups are generally stable at 150°C in neutral, inert conditions, but their reactivity increases in the presence of acids, bases, or other reagents.

  • Troubleshooting & Safety Protocol:

    • Thermal Hazard Analysis (Mandatory): Before heating any reaction involving a BCP derivative above 100°C, especially on scales larger than a few milligrams, perform a thermal analysis using Differential Scanning Calorimetry (DSC) to screen for any dangerous exothermic events.

    • Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.

    • Small-Scale Test: Conduct a small-scale test reaction to check for unexpected decomposition before committing a large amount of material.

Data Summary: Stability Profile

The following table summarizes the stability of this compound under various conditions.

Condition CategoryReagent/EnvironmentTemperatureStability Outcome & Potential ProductsRecommendations & Remarks
Acidic Strong aqueous acids (HCl, H₂SO₄, TFA)RT to RefluxUnstable. Hydrolyzes to amide, then carboxylic acid.Avoid if nitrile is to be preserved. Use minimal stoichiometry and low temperature if acid is required.
Basic Strong aqueous bases (NaOH, KOH)RT to RefluxUnstable. Hydrolyzes to carboxylate salt.Avoid if nitrile is to be preserved. Use non-nucleophilic bases (e.g., NaH) for deprotonation.
Oxidative Mild (PCC, DMP, Swern)-78°C to RTAlcohol is reactive. Selectively oxidizes to aldehyde.Use stoichiometric control and low temperatures for aldehyde synthesis.
Strong (KMnO₄, CrO₃)RTAlcohol is reactive. Oxidizes to carboxylic acid.Suitable for synthesizing the di-acid BCP derivative.
Reductive Hydrides (LiAlH₄, NaBH₄)0°C to RTNitrile is reactive. Reduces to primary amine.LiAlH₄ will reduce the nitrile. NaBH₄ is typically not strong enough to reduce a nitrile.
Thermal Inert Solvent (e.g., Toluene, Xylene)Up to 200°CGenerally Stable. Perform DSC analysis before large-scale or high-temp (>100°C) reactions due to potential energetic nature of BCPs.[10]

Experimental Protocol: Forced Degradation Study

To assess the stability of the compound in your specific reaction matrix, a forced degradation study is recommended. This protocol provides a framework for testing stability against acid, base, and oxidative stress.

Objective: To identify potential degradation products and determine the compound's stability profile under specific stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂ (Hydrogen Peroxide)

  • HPLC or LC-MS system for analysis

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 4 hours.

    • Cool to room temperature, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Stress:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • Cool to room temperature, neutralize with 1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate the solution at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of water and analyze alongside the stressed samples.

  • Analysis: Analyze all samples by LC-MS. Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks. Use the mass data to identify potential degradation products (e.g., amide, carboxylic acid).

Visual Guides

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways originating from the nitrile and alcohol functional groups.

G SM 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrile Amide 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carboxamide SM->Amide H+ or OH- H₂O Aldehyde 3-Formylbicyclo[1.1.1] pentane-1-carbonitrile SM->Aldehyde Mild Oxidation (e.g., DMP) Acid2 3-Cyanobicyclo[1.1.1] pentane-1-carboxylic acid SM->Acid2 Strong Oxidation (e.g., KMnO₄) Acid1 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carboxylic acid Amide->Acid1 H+ or OH- H₂O, Δ Aldehyde->Acid2 Strong/Over- Oxidation

Caption: Key degradation pathways of the title compound.

Troubleshooting Workflow for Unexpected Results

Use this decision tree to diagnose issues in your reaction.

G Start Reaction Gives Unexpected Result CheckPurity Verify Purity of Starting Material Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Atmosphere, Reagents) CheckPurity->CheckConditions IsAcidic Is pH Acidic? CheckConditions->IsAcidic IsBasic Is pH Basic? IsAcidic->IsBasic No NitrileHydrolysis Suspect Nitrile Hydrolysis to Amide/Carboxylic Acid IsAcidic->NitrileHydrolysis Yes IsOxidative Oxidizing Agent Present? IsBasic->IsOxidative No IsBasic->NitrileHydrolysis Yes IsThermal Temp > 100°C? IsOxidative->IsThermal No Oxidation Suspect Alcohol Oxidation to Aldehyde/Carboxylic Acid IsOxidative->Oxidation Yes ThermalDegradation Potential Thermal Degradation Perform DSC Analysis IsThermal->ThermalDegradation Yes Other Consult Further Literature or Technical Support IsThermal->Other No

Caption: A decision tree for troubleshooting experiments.

References

Technical Support Center: Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this valuable bicyclo[1.1.1]pentane (BCP) building block. As BCPs increasingly serve as bioisosteres for 1,4-disubstituted arenes, alkynes, and tert-butyl groups in medicinal chemistry, a robust and reproducible synthesis is critical.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during the synthesis, with a focus on identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction to form the BCP core is producing significant amounts of a 1,4-diene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of 1,4-diene byproducts is a known issue in certain BCP syntheses, particularly those involving carbene insertion reactions.[1] This side reaction arises from a fragmentation pathway that can compete with the desired cycloaddition.

Root Cause Analysis:

The mechanism often involves a stepwise carbene addition. If the intermediate carbene adduct undergoes fragmentation before ring closure, a 1,4-diene is formed. This is especially prevalent in syntheses aiming for difluorinated BCPs using difluorocarbene insertions.[1]

Troubleshooting & Mitigation Strategies:

  • Reagent Choice: The choice of carbene precursor is critical. For instance, using triftosylhydrazones as carbene precursors in the presence of a suitable metal catalyst has been shown to circumvent the formation of diene fragmentation byproducts in the synthesis of 1,2,3-trisubstituted BCPs from bicyclo[1.1.0]butanes (BCBs).[4]

  • Reaction Conditions: Carefully control reaction temperature and addition rates. Slower addition of reagents at lower temperatures can favor the desired cycloaddition pathway over fragmentation.

  • Alternative Synthetic Routes: Consider alternative strategies that avoid carbene insertion. A highly successful approach involves the reaction of [1.1.1]propellane with various radical or anionic species.[1][3] For example, atom transfer radical addition (ATRA) reactions can be employed.[2]

Illustrative Reaction Scheme:

Byproduct_Formation Bicyclo[1.1.0]butane Bicyclo[1.1.0]butane Carbene Adduct (Intermediate) Carbene Adduct (Intermediate) Bicyclo[1.1.0]butane->Carbene Adduct (Intermediate) + Carbene Desired BCP Product Desired BCP Product Carbene Adduct (Intermediate)->Desired BCP Product Ring Closure 1,4-Diene Byproduct 1,4-Diene Byproduct Carbene Adduct (Intermediate)->1,4-Diene Byproduct Fragmentation

Caption: Competing pathways in BCP synthesis via carbene addition.

Question 2: I am observing oligomeric 'staffane' byproducts in my reaction. Why is this happening?

Answer:

The formation of 'staffanes,' which are oligomers of BCP units, is a common issue when using [1.1.1]propellane as a starting material, particularly in radical addition reactions.[2]

Root Cause Analysis:

This occurs due to multiple insertions of [1.1.1]propellane into the initially formed radical intermediate. Instead of being trapped by the desired radical precursor, the BCP radical can react with another molecule of [1.1.1]propellane, leading to chain growth.

Troubleshooting & Mitigation Strategies:

  • Control of Stoichiometry: Using a large excess of the radical precursor was a traditional, though inefficient, method to minimize oligomerization.[2]

  • Initiator and Reaction Conditions: A more effective modern approach is the use of triethylborane as a radical initiator for atom transfer radical addition (ATRA) reactions.[2] This method allows for the efficient synthesis of 1-halo-3-substituted BCPs with broad functional group tolerance and minimal staffane formation.

  • Photoredox Catalysis: Photoredox-catalyzed transformations of [1.1.1]propellane also provide a high-yielding and controlled method to generate functionalized BCPs, often with superior results compared to triethylborane-initiated chemistry.[1]

Question 3: During the cross-coupling step to introduce a substituent onto the BCP core, I am getting a significant amount of the dehalogenated BCP byproduct. What can I do to improve the yield of my desired product?

Answer:

Dehalogenation is a common side reaction in cross-coupling reactions involving iodo-BCPs, particularly in Kumada-type couplings.

Root Cause Analysis:

The dehalogenated BCP byproduct arises from the premature quenching of an intermediate BCP radical or organometallic species before it can undergo the desired cross-coupling reaction. This can be influenced by the solvent, temperature, and the nature of the catalyst and ligands.

Troubleshooting & Mitigation Strategies:

  • Solvent Choice: Solvents that lack weak, hydridic C-H bonds are preferred to prevent premature hydrogen atom abstraction by the BCP radical intermediate.[5]

  • Ligand Screening: For iron-catalyzed Kumada cross-coupling of iodo-BCPs with Grignard reagents, the use of ligands such as TMEDA has been shown to significantly improve the yield of the coupled product over the dehalogenated byproduct.[6]

  • Temperature Control: Rigorous control of the reaction temperature can help to minimize side reactions.[5]

  • Slow Addition: Slow addition of the Grignard reagent can also favor the desired cross-coupling pathway.[5]

Data Summary: Effect of Ligand on Cross-Coupling

Catalyst/LigandYield of Coupled Product (%)Yield of Dehalogenated BCP (%)
Fe(acac)₃LowHigh
FeCl₃LowHigh
Fe(acac)₃ / TMEDASignificantly ImprovedReduced

Note: This table is a qualitative representation based on findings from Nugent, J. et al. (2020).[6]

Question 4: My final product, this compound, is contaminated with unreacted precursors. What are the best methods for purification?

Answer:

Purification of the final product is crucial to remove unreacted starting materials and byproducts.

Recommended Purification Protocol:

  • Extraction: After quenching the reaction, perform a standard aqueous workup. The choice of organic solvent for extraction will depend on the specific reaction conditions.

  • Chromatography: Silica gel column chromatography is a highly effective method for purifying BCP derivatives. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation/Crystallization: Depending on the physical properties of the final product and impurities, distillation or recrystallization may be viable options. For instance, 1,3-diacetylbicyclo[1.1.1]pentane, a common precursor, is a crystalline solid that can be purified by washing with a cold pentane/diethyl ether mixture.[7]

Analytical Characterization:

To confirm the purity of your final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, often with UV detection.[8]

Illustrative Purification Workflow:

Purification_Workflow Crude Reaction Mixture Crude Reaction Mixture Aqueous Workup Aqueous Workup Crude Reaction Mixture->Aqueous Workup Quench Extraction Extraction Aqueous Workup->Extraction Organic Solvent Silica Gel Chromatography Silica Gel Chromatography Extraction->Silica Gel Chromatography Purification Pure Product Pure Product Silica Gel Chromatography->Pure Product Analytical Characterization (NMR, GC-MS, HPLC) Analytical Characterization (NMR, GC-MS, HPLC) Pure Product->Analytical Characterization (NMR, GC-MS, HPLC) Purity Check

Caption: General purification and analysis workflow for BCPs.

References

Technical Support Center: Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The unique structural rigidity and physicochemical properties of the bicyclo[1.1.1]pentane (BCP) scaffold make it a highly sought-after bioisostere for para-substituted phenyl rings in medicinal chemistry.[1][2] However, the synthesis of unsymmetrically 1,3-disubstituted BCPs presents unique challenges. This guide provides in-depth, experience-based insights to ensure the successful synthesis of this valuable building block.

Conceptual Synthetic Workflow

The synthesis of this compound can be approached through several routes, primarily starting from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A common and logical pathway involves the selective monofunctionalization of the diacid, followed by stepwise conversion of the two carboxyl groups into the desired hydroxymethyl and carbonitrile moieties.

Below is a generalized workflow that will form the basis of our troubleshooting guide.

G A Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid B Monoesterification A->B SOCl2, MeOH C Selective Reduction B->C LiAlH4 or BH3 D Amide Formation C->D 1. SOCl2 2. NH3 F Alternative Route: Mesylation & SN2 C->F 1. MsCl, Et3N 2. NaCN, DMSO E Nitrile Formation (Dehydration) D->E P2O5, PPh3/I2, etc. G Final Product E->G F->G

Caption: A generalized synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Issue 1: Low Yield During Monoesterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Question: I am attempting to synthesize 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid from the corresponding diacid using methanol and a catalytic amount of acid, but I am getting a mixture of starting material, the desired monoester, and the diester, with a low yield of the monoester. How can I improve the selectivity for the monoester?

Answer:

This is a common challenge due to the similar reactivity of the two carboxylic acid groups. Statistical esterification often leads to a mixture of products. Here are some refined strategies to improve the yield of the monoester:

  • Controlled Reagent Addition: A highly effective method involves the use of a controlled amount of a more reactive esterification agent. Instead of catalytic acid with a large excess of methanol, consider using thionyl chloride (SOCl₂) or oxalyl chloride to form the diacid chloride, followed by the slow addition of one equivalent of methanol at low temperature. A more direct and scalable approach reported for this specific transformation is the use of a controlled amount of SOCl₂ (e.g., 3 equivalents) in methanol, which has been shown to produce the monoester in high yield (83%).[3]

  • Purification Strategy: Even with optimized conditions, some amount of diester and unreacted diacid is likely. Separation can be achieved by exploiting the different polarities of the components.

    • Acid-Base Extraction: The desired monoester has a free carboxylic acid and can be separated from the neutral diester by extraction with a mild base (e.g., saturated aqueous NaHCO₃). The monoester will move to the aqueous layer, while the diester remains in the organic layer. Subsequent acidification of the aqueous layer and re-extraction will yield the purified monoester.

    • Chromatography: While less ideal for large-scale synthesis, flash column chromatography on silica gel can effectively separate the three components. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective.

Table 1: Comparison of Monoesterification Conditions

MethodReagentsTypical SelectivityKey Considerations
Fischer EsterificationMeOH, cat. H₂SO₄Low to ModerateEquilibrium reaction, requires careful monitoring of reaction time.
Controlled SOCl₂ Addition1. SOCl₂ (excess) 2. MeOH (controlled equiv.)Moderate to HighRequires careful control of stoichiometry and temperature.
Direct SOCl₂/MeOHSOCl₂, MeOHHigh[3]An effective and scalable reported method.
Issue 2: Over-reduction or Incomplete Reaction During Selective Reduction of the Ester

Question: I have successfully synthesized the monoester, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Now, I am trying to reduce the ester to a hydroxymethyl group while leaving the carboxylic acid intact. However, I am either seeing reduction of both functional groups or no reaction at all. What are the best conditions for this selective reduction?

Answer:

Selective reduction in the presence of a carboxylic acid is challenging as many common reducing agents will react with both functional groups.

  • Protecting the Carboxylic Acid: The most reliable method is to first protect the carboxylic acid. However, this adds steps to the synthesis.

  • Choosing a Selective Reducing Agent: A more direct approach is to use a reducing agent with known selectivity for esters over carboxylic acids.

    • Borane Complexes: Borane dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) are known to reduce carboxylic acids preferentially over esters. Therefore, direct reduction of your monoester is unlikely to be selective.

    • Lithium Borohydride (LiBH₄): This reagent is a good candidate as it is known to reduce esters more readily than carboxylic acids. The reaction is typically performed in a solvent like THF or diethyl ether.

    • Sodium Borohydride (NaBH₄) with Additives: NaBH₄ alone is generally not strong enough to reduce esters. However, in the presence of additives like LiCl or in mixed solvent systems (e.g., THF/MeOH), its reactivity is enhanced, and it can selectively reduce esters.

  • Experimental Protocol for Selective Reduction:

    • Dissolve the monoester in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of LiBH₄ (1.5-2.0 equivalents) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of aqueous acid (e.g., 1 M HCl) until gas evolution ceases.

    • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Issue 3: Low Yield in the Conversion of Carboxylic Acid to Nitrile

Question: I have the intermediate 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and I'm struggling to convert the carboxylic acid to a nitrile group. I've tried forming the amide and then dehydrating it, but the yields are poor. Are there more efficient methods?

Answer:

The conversion of a carboxylic acid to a nitrile can indeed be a low-yielding process, especially with sterically hindered substrates like BCPs. The amide dehydration route is common but can be problematic. Here are some troubleshooting tips and alternative routes:

  • Optimizing Amide Dehydration:

    • Dehydrating Agents: A variety of dehydrating agents can be used, and the optimal one can be substrate-dependent. Common choices include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA) with pyridine, or Burgess reagent. For sterically hindered amides, harsher conditions might be necessary, which can lead to side reactions.

    • Reaction Conditions: Ensure strictly anhydrous conditions, as any water will consume the dehydrating agent. Temperature control is also crucial; some dehydrations require heating, while others proceed at room temperature.

  • Alternative Synthetic Route via SN2 Displacement: A more robust and often higher-yielding method for introducing the nitrile group onto the BCP scaffold involves an Sₙ2 reaction. This would require a change in the order of your synthetic steps. Instead of starting with the diacid, you could start with a precursor that allows for the introduction of a good leaving group. A published method for a similar system involves the following steps[1]:

    • Start with a commercially available BCP alcohol. In your case, you would need to synthesize 3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-ol. This can be achieved by the reduction of the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    • Convert one of the alcohol groups to a good leaving group, such as a mesylate or tosylate. This is typically done using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) or pyridine.

    • Displace the leaving group with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF. This Sₙ2 reaction introduces the nitrile group.

    • The remaining alcohol group can then be carried through to the final product.

G A 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-ol B Mesylation A->B MsCl, Et3N C SN2 Displacement B->C NaCN, DMSO D Final Product C->D

Caption: Alternative route to introduce the nitrile group via Sₙ2 displacement.

This Sₙ2 approach often provides better yields and is more reliable than the multi-step conversion from a carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 1,3-disubstituted BCPs?

The most common and versatile starting material is [1.1.1]propellane. However, its high reactivity and volatility can make it challenging to handle. For many applications, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is an excellent, stable, and commercially available starting material that allows for a wide range of functional group transformations.[3][4]

Q2: I am observing significant polymerization during my reactions involving [1.1.1]propellane. How can I minimize this?

Polymerization is a common side reaction with [1.1.1]propellane due to its high strain energy. To minimize this:

  • Use dilute conditions.

  • Maintain low temperatures.

  • Ensure rapid consumption of the propellane by the desired reagent.

  • In some cases, using a flow chemistry setup can significantly improve yields and reduce polymerization by allowing for precise control of reaction time and temperature.[3]

Q3: How can I purify my final product, this compound?

The final product is a polar molecule containing both a hydroxyl and a nitrile group. Purification can typically be achieved by:

  • Flash Column Chromatography: Using a silica gel column with a polar eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, should provide good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Reverse-Phase HPLC: For high-purity samples required for biological testing, preparative reverse-phase HPLC is a powerful tool.

Q4: Are there any safety concerns I should be aware of when working with cyanide salts?

Yes, cyanide salts (e.g., NaCN, KCN) are highly toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available and be familiar with its use. All waste containing cyanide must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal, following your institution's safety protocols.

References

Technical Support Center: Synthesis and Troubleshooting of PROTACs with 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with our novel 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (BCP) linkers for PROTAC synthesis. This guide is designed to provide expert-driven, field-proven insights to help you navigate the unique challenges and opportunities presented by these rigid, three-dimensional linkers. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of your synthetic endeavors.

Introduction: The Role of the BCP Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the final molecule.

The this compound linker offers a rigid, non-planar scaffold. This rigidity can reduce the entropic penalty of ternary complex formation and provide a well-defined spatial orientation between the POI and the E3 ligase. However, the unique steric and electronic properties of the BCP core can also present specific synthetic challenges. This guide will address these challenges in a practical, question-and-answer format.

Section 1: General Synthetic Strategy and Key Reactions

The synthesis of a PROTAC using the this compound linker typically involves a sequential two-step coupling strategy. First, the linker is coupled to either the E3 ligase ligand or the POI ligand. In the second step, the resulting intermediate is coupled to the remaining binding moiety. The choice of which coupling to perform first depends on the functional handles available on your specific warhead and E3 ligase ligand, as well as their relative stability to the reaction conditions.

A common approach involves an initial Mitsunobu reaction to couple a phenolic E3 ligase ligand (e.g., a derivative of VHL ligand) to the hydroxymethyl group of the BCP linker. The nitrile group of the BCP linker can then be hydrolyzed to a carboxylic acid, which is subsequently coupled to an amine-functionalized POI ligand via standard amide bond formation.

graph PROTAC_Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: General workflow for the synthesis of a PROTAC using the BCP linker.

Section 2: Troubleshooting the First Coupling Reaction (Mitsunobu)

The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups, including the ether linkage formed when coupling the BCP linker to a phenolic E3 ligase ligand. However, it is a complex reaction with several potential points of failure.[1][2]

Q1: My Mitsunobu reaction is showing low to no conversion of my starting materials. What are the most likely causes?

A1: Low conversion in a Mitsunobu reaction is a common issue and can often be traced back to a few key factors:

  • Reagent Quality: The reagents for the Mitsunobu reaction, particularly the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃), are sensitive to air and moisture.[3]

    • Troubleshooting:

      • Use freshly opened or purified reagents. PPh₃ can oxidize to triphenylphosphine oxide (TPPO) upon storage, and this can be checked by ³¹P NMR.

      • Ensure your reaction solvent (typically THF or DCM) is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves.

  • Order of Addition: The order in which you add the reagents can significantly impact the reaction's success. The standard protocol involves dissolving the alcohol (BCP linker), the phenolic nucleophile (E3 ligase ligand), and PPh₃ in the solvent before slowly adding the azodicarboxylate at a reduced temperature (0 °C).[1]

    • Troubleshooting:

      • Try pre-forming the betaine intermediate by adding the azodicarboxylate to the PPh₃ solution at 0 °C, stirring for a few minutes, and then adding the alcohol followed by the nucleophile.

  • Steric Hindrance: The BCP core is sterically demanding. While the hydroxymethyl group is on a primary carbon, the cage-like structure can still hinder the approach of the bulky phosphonium intermediate.

    • Troubleshooting:

      • Increase the reaction time and/or temperature. While the reaction is typically run at room temperature after the initial addition, gentle heating (e.g., to 40 °C) may be necessary.

      • Increase the equivalents of the Mitsunobu reagents. Using 1.5 to 2.0 equivalents of both PPh₃ and the azodicarboxylate can help drive the reaction to completion.

Q2: I am observing the formation of a significant amount of a byproduct that is not my desired product. What could it be?

A2: A common side reaction in the Mitsunobu is the formation of a hydrazine byproduct, which can be difficult to separate from the desired product. Another possibility is the alkylation of the azodicarboxylate itself if the nucleophile is not sufficiently acidic (pKa > 13).[1]

  • Troubleshooting:

    • Purification: The triphenylphosphine oxide (TPPO) byproduct is notoriously difficult to remove by standard silica gel chromatography. See the purification section below for strategies to address this.

    • Alternative Reagents: Consider using a polymer-supported triphenylphosphine. This allows for the easy removal of the phosphine oxide byproduct by simple filtration.[4]

graph Mitsunobu_Troubleshooting { layout=dot; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Decision tree for troubleshooting the Mitsunobu reaction.

Section 3: Troubleshooting Linker Modification (Nitrile Hydrolysis)

The conversion of the nitrile group on the BCP linker to a carboxylic acid is a critical step to enable the subsequent amide coupling. This hydrolysis can be performed under acidic or basic conditions.[5][6]

Q1: My nitrile hydrolysis is not going to completion, or I am seeing decomposition of my starting material.

A1: Nitrile hydrolysis typically requires harsh conditions (strong acid or base and heat), which can be problematic if your E3 ligase ligand is sensitive.

  • Acid-Catalyzed Hydrolysis:

    • Conditions: Typically involves heating in a mixture of a strong acid (e.g., 6M HCl or concentrated H₂SO₄) and an aqueous co-solvent.

    • Troubleshooting:

      • If you observe decomposition, try milder conditions, such as using a lower temperature for a longer period.

      • Be aware that some protecting groups (e.g., Boc) are acid-labile and will be cleaved under these conditions.

  • Base-Catalyzed Hydrolysis:

    • Conditions: Involves heating with a strong base like NaOH or KOH in an aqueous alcohol solution.

    • Troubleshooting:

      • This method can be problematic if your E3 ligase ligand contains ester or other base-labile functional groups.

      • If you see incomplete conversion, you may need to increase the temperature or the concentration of the base.

Q2: Can I avoid the harsh hydrolysis conditions?

A2: Yes, there are alternative strategies:

  • Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles to carboxylic acids under mild, neutral pH conditions. This is an excellent option if your molecule is sensitive to harsh acid or base.[7]

  • Alternative Linker Starting Material: If possible, consider starting with a BCP linker that already contains a carboxylic acid or a protected carboxylic acid. Several such building blocks are commercially available.[8]

Section 4: Troubleshooting the Second Coupling Reaction (Amide Bond Formation)

The coupling of the BCP-carboxylic acid intermediate with an amine-functionalized POI ligand is typically a standard amide bond formation. However, the steric bulk of the BCP linker and the often complex nature of the POI ligand can sometimes lead to challenges.

Q1: I am getting a low yield in my amide coupling reaction.

A1: Low yields in amide coupling are often due to incomplete activation of the carboxylic acid, steric hindrance, or side reactions.

  • Choice of Coupling Reagent:

    • Standard Reagents: HATU, HBTU, and EDC are commonly used and are generally effective. HATU is often a good first choice for challenging couplings.

    • Troubleshooting: If you are using EDC, the addition of an activating agent like HOBt or Oxyma Pure is crucial. For sterically hindered couplings, consider more reactive coupling reagents or additives.

  • Reaction Conditions:

    • Base: A non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is essential to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a starting material.[9]

    • Solvent: Anhydrous DMF or DCM are common solvents. Ensure they are dry.

    • Temperature: Most amide couplings proceed well at room temperature, but gentle heating may be required for challenging substrates.

  • Steric Hindrance: The BCP moiety can create a sterically hindered environment around the carboxylic acid.

    • Troubleshooting: Increase the reaction time and consider using a higher concentration of reagents.

Coupling ReagentActivating AdditiveBaseTypical SolventNotes
HATU None neededDIPEA, NMMDMFGenerally high yielding, good for hindered couplings.
HBTU None neededDIPEA, NMMDMFSimilar to HATU, can be a good alternative.
EDC HOBt, Oxyma PureDIPEA, NMMDCM, DMFEconomical, but requires an additive for efficiency.

Table 1: Common Amide Coupling Reagents and Conditions for PROTAC Synthesis.

Section 5: Purification and Characterization

The unique physicochemical properties of PROTACs, often having a high molecular weight and containing both hydrophobic and hydrophilic regions, can make purification challenging.

Q1: I am having difficulty purifying my final PROTAC by standard silica gel chromatography.

A1: This is a very common issue. PROTACs are often too polar to be effectively purified by normal-phase silica gel chromatography.

  • Recommended Technique: Reverse-Phase Preparative HPLC:

    • This is the method of choice for the final purification of most PROTACs.[3]

    • A C18 column is typically used with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (FA).

    • Troubleshooting:

      • If your PROTAC is still not pure, try a shallower gradient to improve resolution.

      • If you are concerned about the stability of your compound to TFA, formic acid is a milder alternative.

Q2: My PROTAC has poor solubility, making it difficult to handle during purification and for biological assays.

A2: The rigid, hydrophobic nature of the BCP linker can contribute to poor solubility.

  • Troubleshooting:

    • Purification: Dissolve the crude material in a small amount of DMSO or DMF before diluting with the initial mobile phase for preparative HPLC.

    • Formulation for Assays: For biological assays, consider preparing a high-concentration stock solution in DMSO and then diluting it into the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay.

Q3: What are the key characterization techniques I should use?

A3: Comprehensive characterization is essential to confirm the identity and purity of your final PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): This is essential to confirm the molecular weight and elemental composition of your PROTAC.

  • NMR Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of your molecule. The BCP cage has a characteristic set of signals in the ¹H NMR spectrum.

  • Analytical HPLC: This is used to determine the purity of your final compound. A purity of >95% is typically required for biological assays.

Section 6: Detailed Experimental Protocols

Protocol 1: Mitsunobu Coupling of BCP Linker to a Phenolic E3 Ligase Ligand

  • To a solution of the phenolic E3 ligase ligand (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Nitrile Hydrolysis to Carboxylic Acid (Acidic Conditions)

  • Dissolve the E3 Ligand-BCP-CN intermediate (1.0 eq.) in a mixture of dioxane and 6M HCl (1:1 v/v).

  • Heat the reaction mixture to reflux (approximately 100 °C) for 12-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude carboxylic acid can often be used in the next step without further purification.

Protocol 3: Amide Coupling to form the Final PROTAC

  • To a solution of the E3 Ligand-BCP-COOH intermediate (1.0 eq.), the amine-functionalized POI ligand (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF (0.1 M) at room temperature, add DIPEA (3.0 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC.

References

Technical Support Center: Scale-up Synthesis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable bicyclo[1.1.1]pentane (BCP) building block. BCPs are increasingly sought after as bioisosteres for aromatic rings in medicinal chemistry, offering improved physicochemical and pharmacological properties.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and scalable synthesis.

Understanding the Synthetic Landscape

The synthesis of functionalized BCPs often starts from key precursors like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or involves the challenging manipulation of [1.1.1]propellane.[1][5][6] The inherent strain in the BCP core presents unique synthetic hurdles that necessitate careful control of reaction conditions, especially during scale-up.[7][8] This guide will address common issues encountered during the multi-step synthesis of this compound, providing practical solutions grounded in established chemical principles.

Visualizing the Synthesis Workflow

The following diagram outlines a common synthetic route to the target molecule, starting from a readily available BCP dicarboxylic acid derivative. Understanding this workflow is the first step in effective troubleshooting.

SynthesisWorkflow A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid B Mono-esterification A->B  SOCl2, MeOH   C Amide formation B->C  1. SOCl2  2. NH3   D Nitrile formation (Dehydration) C->D  Dehydrating agent  (e.g., TFAA)   E Selective reduction of ester D->E  Reducing agent  (e.g., LiBH4)   F 3-(Hydroxymethyl)bicyclo[1.1.1] pentane-1-carbonitrile E->F  Work-up &  Purification  

Caption: A representative synthetic pathway for this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Stage 1: Mono-esterification

Q1: My mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is producing significant amounts of the di-ester. How can I improve selectivity?

A1: This is a common challenge due to the similar reactivity of the two carboxylic acid groups. To enhance mono-esterification selectivity:

  • Stoichiometry Control: Carefully control the stoichiometry of the alcohol and the activating agent (e.g., thionyl chloride). Use of a slight excess of the diacid relative to the alcohol can favor mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-ester is the predominant product. Lowering the reaction temperature can sometimes improve selectivity.

  • Alternative Methods: Consider using a protecting group strategy, though this adds steps to the synthesis. For instance, forming a cyclic anhydride and then opening it with one equivalent of alcohol can provide the mono-ester.

Q2: The work-up of my mono-esterification is complicated by the solubility of the diacid starting material in the aqueous phase. How can I improve the separation?

A2: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has some water solubility.

  • Acid-Base Extraction: After the reaction, perform a careful acid-base extraction. The mono-ester will be more soluble in organic solvents than the diacid. You can extract the mono-ester into an organic layer, while the unreacted diacid remains in the aqueous basic layer. Subsequent acidification of the aqueous layer can recover the unreacted diacid.

  • Crystallization: It may be possible to selectively crystallize the mono-ester from the reaction mixture, leaving the di-ester and starting material in the mother liquor.

Stage 2: Amide and Nitrile Formation

Q3: I am experiencing low yields during the conversion of the carboxylic acid to the primary amide. What are the likely causes?

A3: Low yields in amidation can stem from several factors:

  • Incomplete Acid Chloride Formation: Ensure the complete conversion of the carboxylic acid to the acid chloride using an excess of thionyl chloride or oxalyl chloride. Monitor this step by IR spectroscopy (disappearance of the broad O-H stretch).

  • Ammonia Addition: When adding ammonia (either as a gas or in solution), ensure the temperature is kept low to prevent side reactions. The addition should be done slowly to maintain control over the exotherm.

  • Hydrolysis: The intermediate acid chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

Q4: The dehydration of the primary amide to the nitrile is sluggish and gives a complex mixture of byproducts. How can I optimize this step?

A4: The dehydration of primary amides can be challenging.

  • Choice of Dehydrating Agent: Trifluoroacetic anhydride (TFAA) with a base like triethylamine or pyridine is often effective. Other reagents to consider are phosphorus oxychloride (POCl₃) or Burgess reagent. The choice of reagent can be critical and may require screening.

  • Temperature Control: Overheating can lead to decomposition of the starting material and product. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

  • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times which can lead to byproduct formation.

Stage 3: Selective Reduction

Q5: The reduction of the ester to the primary alcohol is also reducing my nitrile group. How can I achieve selective reduction?

A5: The nitrile group is susceptible to reduction by strong reducing agents.

  • Choice of Reducing Agent: Lithium borohydride (LiBH₄) is a good choice for the selective reduction of esters in the presence of nitriles. It is less reactive than lithium aluminum hydride (LAH), which would readily reduce both functional groups.

  • Reaction Conditions: Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity.

  • Stoichiometry: Use a controlled amount of the reducing agent (typically 1-1.5 equivalents) to avoid over-reduction.

Q6: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?

A6: Purification of polar, functionalized BCPs can be challenging.

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should provide good separation.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective and scalable purification method. Screening various solvents is recommended.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure could be a viable option for large-scale purification.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when working with [1.1.1]propellane, a potential precursor?

A: [1.1.1]Propellane is a highly strained and reactive molecule.[9] Key safety considerations include:

  • Instability: It can polymerize, sometimes violently, especially in the presence of air or upon concentration.[1] It is typically prepared and used in solution.

  • Storage: Solutions of [1.1.1]propellane should be stored at low temperatures (e.g., -40 °C) and under an inert atmosphere.[1]

  • Handling: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Q: Can I use flow chemistry for the synthesis of BCPs?

A: Yes, flow chemistry can be highly advantageous for BCP synthesis, particularly for reactions involving hazardous or unstable intermediates like [1.1.1]propellane.[5][10][11] Flow chemistry offers better control over reaction temperature, mixing, and reaction time, which can lead to improved yields, safety, and scalability.[12]

Q: What analytical techniques are best for monitoring the progress of these reactions?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the components of the reaction mixture, including molecular weights of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of intermediates and the final product. The characteristic signals of the BCP core are readily identifiable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the purity of more volatile intermediates.

Q: Are there alternative routes to this compound that avoid starting from the dicarboxylic acid?

A: Yes, direct functionalization of [1.1.1]propellane is a powerful strategy. For instance, a one-pot reaction involving the addition of a cyanide source and a hydroxymethylating agent to [1.1.1]propellane could be envisioned, though this would require significant methods development. Another approach could involve the silaboration of [1.1.1]propellane to create a storable intermediate that can be sequentially functionalized.[13]

Quantitative Data Summary

ParameterValueSource
Molecular FormulaC₇H₉NO[14]
Molecular Weight123.15 g/mol [14]
Purity (Typical)≥95%[15][16]
CAS Number1370705-39-7[14][15]

Experimental Protocol: A Representative Procedure

The following is a generalized protocol based on established transformations of BCP derivatives. Researchers should optimize these conditions for their specific scale and equipment.

Step 1: Mono-methoxycarbonylation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

  • Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (10-15 vol).

  • Cool the mixture to 0 °C.

  • Add thionyl chloride (1.1 equiv) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by LC-MS until the desired conversion is achieved.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or crystallization to isolate 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Conversion to this compound

A detailed procedure for this transformation can be found in the supporting information of Stepan et al.[17] The key steps involve:

  • Conversion of the remaining carboxylic acid to a primary amide.

  • Dehydration of the amide to the nitrile.

  • Selective reduction of the methyl ester to the primary alcohol.

References

Technical Support Center: Hydroxymethyl Group Protection for 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the protection of the hydroxymethyl group on this increasingly important bicyclo[1.1.1]pentane (BCP) building block. The unique strained structure of the BCP core and the presence of a nitrile functionality necessitate careful consideration of protecting group strategies to ensure successful synthetic outcomes.[1][2][3]

Introduction to Protecting Group Strategies

The this compound scaffold is a valuable component in medicinal chemistry, often serving as a bioisostere for para-substituted benzene rings to improve physicochemical properties of drug candidates.[3][4] Protecting the primary alcohol is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The choice of protecting group is paramount and depends on the stability of the BCP core and the compatibility with the nitrile group under both protection and deprotection conditions. This guide will focus on two robust and widely applicable protecting groups: the tert-butyldimethylsilyl (TBDMS) ether and the benzyl (Bn) ether.

Troubleshooting Guide

This section addresses specific issues that may arise during the protection and deprotection of the hydroxymethyl group.

Issue 1: Low Yield During TBDMS Protection

  • Question: I am experiencing low yields when protecting the hydroxymethyl group with TBDMS-Cl and imidazole in DMF. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in TBDMS protection can stem from several factors. Firstly, ensure all reagents and the solvent (DMF) are strictly anhydrous. TBDMS-Cl is highly sensitive to moisture and will readily hydrolyze, consuming the reagent and reducing the efficiency of the protection reaction. Secondly, the purity of the TBDMS-Cl is crucial; it should be a free-flowing white solid. If it has clumped or appears discolored, it may have degraded.

    For sterically hindered or less reactive alcohols, the reaction may be sluggish. While the hydroxymethyl group on the BCP core is primary, the rigid structure might influence its reactivity. To drive the reaction to completion, consider the following optimizations:

    • Increase Equivalents: Use a slight excess of TBDMS-Cl (1.2-1.5 equivalents) and imidazole (2.0-2.5 equivalents).

    • Elevated Temperature: Gently warming the reaction mixture to 40-50 °C can increase the reaction rate. Monitor the reaction progress by TLC to avoid potential side reactions.

    • Alternative Base/Solvent System: While imidazole/DMF is standard, for particularly stubborn cases, a stronger base like triethylamine in dichloromethane (DCM) can be employed. However, be mindful of potential side reactions with the nitrile group under strongly basic conditions, although nitriles are generally stable to amine bases.

Issue 2: Unexpected Deprotection of TBDMS Ether

  • Question: My TBDMS-protected compound is partially or fully deprotecting during purification on a silica gel column. How can I prevent this?

  • Answer: This is a common issue, as silica gel can be slightly acidic, leading to the cleavage of the acid-labile TBDMS ether. To mitigate this:

    • Neutralize Silica Gel: Prepare a slurry of the silica gel in the desired eluent and add a small amount of triethylamine (0.1-1% v/v) to neutralize the acidic sites before packing the column.

    • Use a Less Polar Eluent: A more polar eluent system can promote decomposition on silica. If possible, use a less polar solvent system that still provides adequate separation.

    • Minimize Contact Time: Run the column as quickly as possible to reduce the time the compound spends in contact with the silica gel.

    • Alternative Purification: If the problem persists, consider alternative purification methods such as flash chromatography with neutral alumina or recrystallization.

Issue 3: Incomplete Benzyl Ether Deprotection via Hydrogenolysis

  • Question: I am having trouble completely removing the benzyl protecting group via catalytic hydrogenation (H₂, Pd/C). What could be the issue?

  • Answer: Incomplete hydrogenolysis of benzyl ethers can be due to catalyst deactivation or insufficient hydrogen pressure. The nitrile group in your molecule is generally stable to these conditions, but other functional groups introduced in subsequent steps might interfere.[5][6][7]

    • Catalyst Quality and Loading: Ensure you are using a fresh, high-quality palladium on carbon (Pd/C) catalyst. Typically, a 5-10 mol% loading is sufficient. If the reaction is sluggish, a higher loading may be necessary.

    • Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly accelerate the reaction.

    • Solvent Choice: Protic solvents like ethanol or methanol are generally preferred for hydrogenolysis as they facilitate proton transfer.

    • Catalyst Poisoning: If other functional groups are present, such as thiols or certain heterocycles, they can poison the palladium catalyst. In such cases, a larger amount of catalyst may be required, or an alternative deprotection method should be considered.

Issue 4: Formation of Byproducts during Benzyl Ether Protection with NaH

  • Question: When using sodium hydride (NaH) and benzyl bromide for protection, I observe the formation of multiple unidentified byproducts. What is happening and how can I obtain a cleaner reaction?

  • Answer: The use of a strong base like NaH requires careful execution to avoid side reactions. The formation of byproducts could be due to:

    • Moisture Contamination: NaH reacts violently with water. Ensure your glassware is oven-dried and the solvent (typically THF or DMF) is anhydrous.

    • Over-alkylation: While less likely with a primary alcohol, the use of a large excess of benzyl bromide could lead to side reactions if other acidic protons are present in the molecule.

    • Reaction with Nitrile: Although nitriles are generally stable to NaH at low temperatures, prolonged reaction times at elevated temperatures could potentially lead to side reactions. It is recommended to perform the deprotonation at 0 °C and add the benzyl bromide at this temperature before allowing the reaction to slowly warm to room temperature.

    To achieve a cleaner reaction, add the NaH portion-wise to a cooled solution (0 °C) of the alcohol in anhydrous THF or DMF and allow the deprotonation to proceed for 30-60 minutes before adding the benzyl bromide dropwise.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is better for my synthesis, TBDMS or Benzyl?

A1: The choice between TBDMS and benzyl protection depends on your overall synthetic strategy and the reaction conditions you plan to employ in subsequent steps.

  • TBDMS ethers are stable to basic and organometallic reagents but are sensitive to acidic conditions and fluoride ions.[8] This makes them ideal if you plan to perform reactions involving Grignard reagents, organolithiums, or strong bases.

  • Benzyl ethers are stable to a wide range of acidic and basic conditions but are readily cleaved by catalytic hydrogenolysis.[9] This is advantageous if you need to deprotect under neutral conditions and your molecule does not contain other reducible functional groups like alkenes or alkynes.

The stability of the BCP core to both acidic and basic conditions provides flexibility in your choice.[1]

Q2: What are the standard conditions for TBDMS protection of this compound?

A2: A general and reliable protocol is as follows:

  • Dissolve this compound (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF.

  • To this stirred solution, add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on neutralized silica gel.

Q3: What is a standard protocol for the deprotection of the TBDMS ether?

A3: The most common method for TBDMS deprotection is using a fluoride source.

  • Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous THF.

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by flash column chromatography.

Q4: How do I perform a benzyl protection on this molecule?

A4: A standard Williamson ether synthesis protocol can be employed.

  • To a solution of this compound (1.0 equiv.) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes.

  • Add benzyl bromide (BnBr, 1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify by flash column chromatography.

Q5: What are the conditions for benzyl ether deprotection?

A5: Catalytic hydrogenolysis is the most common method.[5][6][7]

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add 10% palladium on carbon (Pd/C, 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate to obtain the deprotected alcohol.

Data Summary and Experimental Protocols

Table 1: Comparison of Protecting Group Strategies

FeatureTBDMS EtherBenzyl Ether
Protection Reagents TBDMS-Cl, Imidazole, DMFNaH, BnBr, THF or DMF
Deprotection Conditions TBAF in THF; or mild acidH₂, Pd/C in EtOH or MeOH
Stability Stable to base, organometallics. Labile to acid, fluoride.Stable to acid and base. Labile to hydrogenolysis.
Advantages Easy to introduce and remove under mild conditions.Robust under a wide range of conditions.
Disadvantages Can be cleaved during silica gel chromatography.Deprotection not suitable for molecules with reducible groups.
Detailed Experimental Protocol: TBDMS Protection

Diagram 1: Workflow for TBDMS Protection

TBDMS_Protection cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve Substrate & Imidazole in Anhydrous DMF B Add TBDMS-Cl A->B Stir at RT C Quench with Water B->C Reaction Complete (TLC) D Extract with EtOAc C->D E Wash with Brine D->E F Dry & Concentrate E->F G Flash Chromatography (Neutralized Silica) F->G H Pure Protected Product G->H

Caption: Step-by-step workflow for TBDMS protection.

Detailed Experimental Protocol: Benzyl Ether Deprotection

Diagram 2: Workflow for Benzyl Ether Deprotection

Benzyl_Deprotection cluster_0 Reaction Setup cluster_1 Workup cluster_2 Product A Dissolve Substrate in EtOH B Add Pd/C Catalyst A->B C Stir under H₂ Atmosphere B->C D Filter through Celite® C->D Reaction Complete (TLC) E Concentrate Filtrate D->E F Pure Deprotected Alcohol E->F

Caption: Step-by-step workflow for benzyl ether deprotection.

References

Validation & Comparative

A Head-to-Head Comparison of PROTAC Linkers: 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile vs. Polyethylene Glycol (PEG) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing PROTAC Design

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis-Targeting Chimera (PROTAC) is not solely dictated by the choice of warhead and E3 ligase ligand. The linker, the chemical bridge connecting these two crucial moieties, has emerged as a critical determinant of a PROTAC's overall performance, influencing its physicochemical properties, cell permeability, metabolic stability, and the formation of a productive ternary complex.[1] This guide provides an in-depth, objective comparison of two distinct classes of PROTAC linkers: the rigid 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (BCP) scaffold and the flexible, commonly employed polyethylene glycol (PEG) chains.

This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel protein degraders. By delving into the structural and functional implications of linker choice, supported by experimental data and detailed protocols, this guide aims to provide a rational framework for selecting the optimal linker to enhance the therapeutic potential of PROTACs.

The PROTAC Mechanism: A Symphony of Proximity

PROTACs are heterobifunctional molecules that function by hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[2] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex.[3] The proximity induced by the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.

POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units and are the most prevalent type of linker used in PROTAC design, found in approximately 55% of reported PROTACs.[4] Their popularity stems from their hydrophilicity, synthetic tractability, and the ease with which their length can be modulated.

Key Characteristics of PEG Linkers:
  • Hydrophilicity and Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which can significantly increase the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][5] This is a critical attribute for improving a compound's developability.

  • Flexibility: The rotatable bonds in the PEG chain provide conformational flexibility, which is thought to be advantageous in allowing the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[]

  • Tunable Length: The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, while one that is too long can result in a non-productive complex.[7]

  • "Chameleon Effect": Some studies suggest that flexible PEG linkers can adopt folded conformations in nonpolar environments, such as the cell membrane, which can shield their polar surface area and potentially enhance cell permeability.[8]

Performance Data of PEG-Linked PROTACs:

The length of the PEG linker has a profound impact on the degradation efficiency of PROTACs. The following tables summarize experimental data for PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), demonstrating the importance of linker optimization.

Table 1: Impact of PEG Linker Length on BTK Degradation

PROTAC LinkerTargetE3 LigaseDC50 (nM)Dmax (%)Reference
2 PEG unitsBTKCRBN>5000Reduced Degradation[3]
4-5 PEG unitsBTKCRBN<500Potent Degradation[3]

Table 2: Impact of PEG Linker Length on BRD4 Degradation

PROTAC LinkerTargetE3 LigaseCell LineDC50 (nM)Reference
0 PEG unitsBRD4CRBNH661< 500[9]
1-2 PEG unitsBRD4CRBNH661> 5000[9]
4-5 PEG unitsBRD4CRBNH661< 500[9]

The Rigid Contender: this compound (BCP) Linkers

Rigid linkers, which incorporate cyclic or unsaturated moieties, are gaining increasing attention in PROTAC design. The bicyclo[1.1.1]pentane (BCP) core is a particularly interesting rigid scaffold, often used as a bioisostere for a para-substituted phenyl ring.[10] Its three-dimensional structure can impart unique properties to a PROTAC molecule. This compound is a functionalized BCP derivative that can be incorporated into PROTAC linkers.

Key Characteristics of BCP Linkers:
  • Rigidity and Conformational Constraint: The rigid nature of the BCP core restricts the conformational freedom of the PROTAC.[] This can be advantageous in "pre-organizing" the molecule into a bioactive conformation that is optimal for ternary complex formation, potentially leading to increased potency and selectivity.[11]

  • Improved Physicochemical Properties: As a saturated, three-dimensional scaffold, the BCP moiety can improve a molecule's physicochemical properties. Replacing a planar aromatic ring with a BCP core has been shown to increase solubility and improve metabolic stability.[12][13]

  • Metabolic Stability: The rigid, non-aromatic structure of BCP is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl or PEG chains, which can lead to improved in vivo half-life.[14]

  • Synthetic Accessibility: While historically challenging to synthesize, recent advances in synthetic methodology have made BCP building blocks more accessible for drug discovery.[15]

While direct head-to-head experimental data comparing BCP- and PEG-linked PROTACs for the same target is limited in the public domain, the distinct properties of rigid and flexible linkers allow for a rational comparison of their expected performance.

Head-to-Head Comparison: BCP vs. PEG Linkers

FeatureThis compound (BCP) LinkersPolyethylene Glycol (PEG) Linkers
Conformational Flexibility Low (Rigid)High (Flexible)
Ternary Complex Formation Can pre-organize into a highly stable, productive complex if the geometry is optimal. May hinder complex formation if the rigid structure is not complementary to the protein-protein interface.[]The flexibility allows for adaptation to various protein-protein interfaces, increasing the likelihood of forming a productive complex. However, this can come with an entropic penalty.[]
Cell Permeability The rigid, 3D structure can shield polar groups and may lead to improved passive permeability compared to linear, polar linkers.The relationship is complex; while hydrophilicity can be a detriment, the "chameleon effect" may enhance permeability in some cases.[8]
Solubility Can improve aqueous solubility by disrupting planarity and crystallinity compared to aromatic linkers.Generally improves aqueous solubility due to the hydrophilic nature of the ether oxygens.[2][5]
Metabolic Stability Generally high due to the saturated, non-aromatic nature of the BCP core.[12][14]Can be susceptible to oxidative metabolism at the ether linkages.[16]
Synthetic Tractability Synthesis of BCP building blocks can be more complex, though they are becoming more commercially available.[15]Readily available building blocks and straightforward synthetic routes for incorporating various lengths.[4]

Experimental Protocols

To empirically determine the optimal linker for a given PROTAC, a systematic approach involving synthesis and a cascade of in vitro and cellular assays is required.

Protocol 1: General Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling a warhead (containing a carboxylic acid) to an E3 ligase ligand-linker conjugate (containing a primary amine).

cluster_reactants Reactants cluster_reagents Reagents Warhead Warhead-COOH Reaction Amide Bond Formation Warhead->Reaction LigandLinker E3 Ligase Ligand-Linker-NH2 LigandLinker->Reaction Coupling Coupling Agent (e.g., HATU) Coupling->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction PROTAC Final PROTAC Reaction->PROTAC

References

A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs Featuring 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the stability of a Proteolysis-Targeting Chimera (PROTAC) is a paramount determinant of its therapeutic viability. The intricate architecture of a PROTAC—comprising a target-binding warhead, an E3 ligase-recruiting moiety, and a connecting linker—presents unique challenges to achieving favorable pharmacokinetic and pharmacodynamic profiles.[1] The linker, in particular, is not merely a spacer but a critical element that profoundly influences a PROTAC's physicochemical properties, including its stability.[2][]

This guide provides an in-depth comparative analysis of the in vitro and in vivo stability of PROTACs, with a specific focus on those incorporating the rigid 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile moiety. We will explore the rationale behind employing such rigid structures and provide supporting experimental data and protocols to inform the rational design of next-generation protein degraders.

The Quest for Stability: The Role of the Bicyclo[1.1.1]pentane (BCP) Motif

PROTACs, due to their bivalent nature, often possess high molecular weights and fall outside the traditional "rule of five" for drug-likeness.[1] This can lead to challenges in solubility, permeability, and, most critically, metabolic stability.[4] The linker is frequently identified as a metabolic "soft spot," susceptible to degradation by enzymes such as Cytochrome P450s (CYPs) and hydrolases found in plasma and liver microsomes.[5][6]

To circumvent these metabolic liabilities, medicinal chemists have increasingly turned to the incorporation of rigid scaffolds within the linker.[7] The bicyclo[1.1.1]pentane (BCP) motif has emerged as a particularly attractive non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups. Its rigid, three-dimensional structure offers several advantages:

  • Enhanced Metabolic Stability: The C(sp3)-rich BCP scaffold is less prone to oxidative metabolism compared to more flexible alkyl or polyethylene glycol (PEG) linkers.[8][9] This can shield metabolically labile sites and improve the overall half-life of the PROTAC.[10]

  • Improved Physicochemical Properties: Replacement of planar aromatic rings with the BCP motif has been shown to improve aqueous solubility and passive permeability.[8][11]

  • Conformational Pre-organization: Rigid linkers can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[2][7]

The specific moiety, this compound, serves as a valuable and synthetically accessible building block for introducing this rigid BCP core into a PROTAC linker.[12]

Visualizing the PROTAC Mechanism and Stability Workflow

To better understand the context of our stability discussion, the following diagrams illustrate the fundamental PROTAC mechanism of action and a general workflow for assessing PROTAC stability.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a Proteolysis-Targeting Chimera (PROTAC).

Stability_Workflow cluster_vitro In Vitro Stability Assessment cluster_vivo In Vivo Stability Assessment HLM Human Liver Microsomes (HLM) Assay LCMS_vitro LC-MS/MS Analysis (Quantify Parent Compound) HLM->LCMS_vitro Plasma Plasma Stability Assay Plasma->LCMS_vitro PBS PBS Stability (Chemical Stability) PBS->LCMS_vitro HalfLife_vitro Determine In Vitro Half-life (t½) LCMS_vitro->HalfLife_vitro Calculate t½ Dosing Administer PROTAC to Animal Model (e.g., Mouse) Sampling Collect Blood Samples at Time Points Dosing->Sampling Extraction Extract PROTAC from Plasma Sampling->Extraction LCMS_vivo LC-MS/MS Analysis (Quantify Parent Compound) Extraction->LCMS_vivo PK_params Determine AUC, Cmax, t½ LCMS_vivo->PK_params Calculate PK Parameters

Caption: General Experimental Workflow for In Vitro and In Vivo PROTAC Stability.

In Vitro Stability: A Comparative Analysis

In vitro stability assays are crucial for the early-stage evaluation of PROTAC candidates. The most common assays involve incubation with human liver microsomes (HLM) or plasma to assess metabolic and chemical stability, respectively.[13]

The following table summarizes representative stability data for PROTACs with different linker types, illustrating the general trend of improved stability with rigid scaffolds like BCP.

Linker TypeIn Vitro AssayRepresentative Half-Life (t½)Key Observations
Flexible (PEG-based) Human Liver Microsomes< 30 - 60 minThe ether linkages in PEG chains are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[14]
Flexible (Alkyl Chains) Human Liver Microsomes> 60 minSaturated alkyl chains generally exhibit greater metabolic stability than PEG linkers.[14]
Rigid (e.g., Piperazine/Piperidine) Human Liver Microsomes> 120 minThe rigid, cyclic structure can shield metabolically susceptible sites, leading to enhanced stability.[4][5]
Rigid (BCP-based) Human Liver MicrosomesSignificantly Increased The BCP motif is designed to resist oxidative degradation, often leading to substantial improvements in metabolic stability.
Flexible (PEG-based) Human PlasmaGenerally StableOften exhibit good stability, though this can be PROTAC-dependent.[14]
Rigid (BCP-based) Human PlasmaHighly Stable The inherent chemical stability and resistance to plasma enzymes contribute to high stability.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol provides a standardized method for assessing the metabolic stability of a PROTAC in the presence of liver enzymes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Initiation: Add the test PROTAC to the HLM mixture to a final concentration typically between 0.5 and 1.0 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent PROTAC compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression is used to calculate the half-life (t½).

In Vivo Stability: Pharmacokinetic Profile Comparison

Ultimately, the success of a PROTAC depends on its in vivo behavior. Pharmacokinetic (PK) studies in animal models are essential to determine parameters such as clearance, volume of distribution, and oral bioavailability. The incorporation of BCP moieties has shown promise in significantly improving the PK profiles of drug candidates.[8][11]

The table below presents a hypothetical but representative comparison of key pharmacokinetic parameters for PROTACs with flexible versus BCP-containing linkers, based on trends observed in the literature for BCP-containing molecules.[10][11]

ParameterPROTAC with Flexible LinkerPROTAC with BCP LinkerRationale for Improvement
Clearance (CL) HighLow to Moderate Increased metabolic stability from the BCP moiety reduces the rate of elimination by the liver.[10]
Half-life (t½) ShortLonger Reduced clearance directly translates to a longer circulating half-life.
Area Under the Curve (AUC) LowSignificantly Increased A longer half-life and reduced clearance lead to greater overall drug exposure.[11]
Oral Bioavailability (%F) Low to ModerateImproved Enhanced metabolic stability and potentially improved permeability contribute to better absorption and reduced first-pass metabolism.[8]
Experimental Protocol: Mouse Pharmacokinetic (PK) Study

This protocol outlines a typical procedure for assessing the in vivo stability and pharmacokinetic properties of a PROTAC.

Materials:

  • Test PROTAC compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol)

  • Male BALB/c mice (or other appropriate strain)

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: A cohort of mice is administered the PROTAC formulation. Typically, one group receives an intravenous (IV) dose (e.g., 1-2 mg/kg) and another receives an oral (PO) dose (e.g., 5-10 mg/kg).

  • Blood Sampling: At designated time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from the mice (e.g., via tail vein or retro-orbital sinus).

  • Plasma Preparation: The blood samples are immediately centrifuged to separate the plasma.

  • Sample Extraction: The PROTAC is extracted from the plasma samples using a suitable method, such as protein precipitation with acetonitrile.

  • Analysis: The concentration of the PROTAC in the extracted plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). Oral bioavailability (%F) is calculated by comparing the AUC from the oral dose to the AUC from the IV dose.

Conclusion and Future Outlook

The strategic incorporation of rigid structural motifs, such as this compound, represents a significant advancement in the rational design of PROTACs. By replacing metabolically labile flexible linkers, researchers can overcome key DMPK challenges, leading to protein degraders with enhanced in vitro and in vivo stability, improved pharmacokinetic profiles, and ultimately, a greater potential for therapeutic success.[1][15] The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these next-generation PROTACs. As the field continues to evolve, the exploration of novel, rigid, and three-dimensional linkers will be paramount in unlocking the full therapeutic potential of targeted protein degradation.

References

A Comparative Crystallographic Guide to the 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Moiety and its Bioisosteric Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a compelling three-dimensional, saturated bioisostere for commonly used planar aromatic and bulky aliphatic groups. This guide provides an in-depth comparative analysis of the X-ray crystal structure of molecules containing the 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile moiety with its traditional bioisosteres, the para-substituted phenyl ring and the tert-butyl group. Through the lens of single-crystal X-ray diffraction, we will explore the subtle yet significant structural differences that impart advantageous properties to BCP-containing compounds.

The Rise of the Bicyclo[1.1.1]pentane Moiety: Escaping Flatland in Drug Design

For decades, the phenyl ring has been a ubiquitous building block in medicinal chemistry, valued for its rigid structure and ability to engage in π-stacking interactions. However, its planarity and lipophilicity can contribute to poor solubility, metabolic instability, and off-target effects. Similarly, the tert-butyl group, often used to introduce steric bulk, can also increase lipophilicity. The "escape from flatland" initiative in drug design has spurred the exploration of three-dimensional scaffolds that can mimic the spatial arrangement of these traditional groups while offering improved physicochemical properties.

The BCP core has garnered significant attention as a non-classical bioisostere that can replace para-substituted phenyl rings, tert-butyl groups, and internal alkynes. Its rigid, rod-like structure effectively spans a similar distance to a para-substituted phenyl ring, yet its saturated, sp³-hybridized nature leads to significant improvements in aqueous solubility, metabolic stability, and membrane permeability, while often maintaining or even enhancing biological activity. This guide will delve into the crystallographic evidence that underpins these advantages.

Experimental Protocols: From Synthesis to Single Crystal

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step in structural analysis. The following protocols provide a detailed methodology for the synthesis of a key precursor and the subsequent crystallization of molecules containing the this compound moiety.

Synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

A key intermediate for accessing the title moiety is methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate. A reliable synthetic route involves the following steps:

  • Formation of Bromide: Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is treated with bromine and triphenylphosphine in the presence of imidazole to yield the corresponding bromide.

  • Arbuzov Reaction: The resulting bromide undergoes an Arbuzov reaction to introduce a phosphonate group.

  • Reduction to Aldehyde: The phosphonate is then reduced to the aldehyde. This aldehyde can then be further functionalized, for instance, through a Strecker synthesis to introduce an amino and a nitrile group, followed by manipulations of the ester and amino functionalities to arrive at the desired this compound.

A detailed, multi-gram scale synthesis of the parent bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common starting material, has been well-documented and often involves a photochemical reaction of [1.1.1]propellane with 2,3-butanedione followed by a haloform reaction.

Crystallization of Polar Bicycloalkane Derivatives

The presence of polar functional groups such as a hydroxyl and a nitrile can present unique challenges and opportunities for crystallization. The following methods are recommended for obtaining single crystals of molecules containing the this compound moiety.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is the most straightforward method. A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane). The solution is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The vapor from the anti-solvent slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water or in a temperature-controlled heating block that is slowly cooled.

Causality Behind Experimental Choices:

The choice of solvent is paramount. For polar molecules like the target moiety, moderately polar solvents are often a good starting point. The goal is to find a solvent in which the compound is soluble at higher temperatures but only sparingly soluble at lower temperatures for the slow cooling method, or a solvent that evaporates at a suitable rate for the slow evaporation method. The key to growing large, high-quality single crystals is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Rapid precipitation will lead to the formation of polycrystalline powder or very small, unusable crystals.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

To objectively evaluate the structural characteristics of the this compound moiety, we will compare its key geometric parameters with those of two common bioisosteres: a para-substituted phenyl ring (represented by p-tolunitrile) and a tert-butyl group (represented by 4-tert-butylaniline). The data for the BCP moiety is derived from a representative crystal structure containing a 3-hydroxybicyclo[1.1.1]pentan-1-yl core, while the data for the bioisosteres are from the Crystallography Open Database.

Key Geometric Parameters

The following table summarizes the key bond lengths and angles for the BCP moiety and its bioisosteric counterparts.

Parameter3-Hydroxybicyclo[1.1.1]pentan-1-yl Moietyp-Tolunitrile4-tert-Butylaniline
Bridgehead C-C Bond Length (Å) ~1.85-1.90N/AN/A
C-C-C Angle within the ring (°) ~87-89~120N/A
Distance between substituents (Å) ~1.87~2.80N/A
C-CN Bond Length (Å) N/A~1.45N/A
C-tert-butyl Bond Length (Å) N/AN/A~1.54

Data Interpretation and Rationale:

The most striking feature of the BCP core is the significantly shorter distance between the bridgehead substituents (~1.87 Å) compared to the para-substituents on a phenyl ring (~2.80 Å). This compactness allows the BCP moiety to act as a rigid spacer, mimicking the vector of a para-substituted phenyl ring but in a more confined space. The acute C-C-C bond angles within the BCP cage are a direct consequence of its high ring strain, which is a key factor in its unique reactivity and chemical properties. In contrast, the phenyl ring is planar with bond angles of approximately 120°, while the tert-butyl group has tetrahedral geometry around the central carbon atom.

G cluster_0 Bicyclo[1.1.1]pentane Moiety cluster_1 para-Substituted Phenyl Moiety cluster_2 tert-Butyl Moiety a C1-C3 distance ~1.87 Å b sp3 hybridized carbons a->b c Rigid, 3D structure b->c d C1-C4 distance ~2.80 Å e sp2 hybridized carbons d->e f Planar, aromatic structure e->f g Bulky, tetrahedral structure h sp3 hybridized carbons g->h i Flexible methyl rotations h->i

Caption: Key structural differences between BCP, phenyl, and tert-butyl bioisosteres.

Conclusion: A Crystallographic Perspective on a Promising Bioisostere

The X-ray crystal structure of molecules containing the this compound moiety, when compared with its traditional bioisosteres, provides compelling evidence for its utility in drug design. Its rigid, three-dimensional structure and compact nature allow it to serve as an effective mimic of the para-substituted phenyl ring and the tert-butyl group, while its saturated character imparts superior physicochemical properties. This crystallographic guide demonstrates that the BCP moiety is not merely a placeholder but a strategic tool for medicinal chemists to "escape flatland" and design novel therapeutics with improved developability profiles. The supporting experimental data and protocols provided herein offer a practical framework for researchers to explore the full potential of this remarkable scaffold.

The Rising Star in Scaffolding: A Comparative Guide to SAR Studies of Molecules with 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings. The concept of "escaping from flatland" has driven the adoption of three-dimensional scaffolds that can offer superior physicochemical and pharmacokinetic properties. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly promising bioisostere for the ubiquitous para-substituted phenyl ring.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of molecules incorporating a specific and highly functionalized BCP linker: 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile. We will dissect its components, compare it to traditional linkers, and provide the experimental groundwork for its application in drug discovery programs.

The Bicyclo[1.1.1]pentane Advantage: More Than Just a Spacer

The BCP scaffold is a strained, rigid, cage-like structure that, despite its high strain energy, is remarkably stable.[1] Its primary appeal lies in its ability to mimic the linear geometry of a para-substituted phenyl ring, effectively acting as a non-aromatic, sp³-rich surrogate.[2][3] This bioisosteric replacement can confer a multitude of advantages to a drug candidate, including:

  • Improved Solubility: The replacement of a lipophilic phenyl ring with a more polar, saturated BCP core often leads to a significant increase in aqueous solubility.[4][5]

  • Enhanced Metabolic Stability: The strong C-H bonds of the BCP cage are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[1]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and the absence of π-electrons can reduce non-specific binding to off-target proteins.[5]

  • Exploration of 3D Chemical Space: The tetrahedral bridgehead carbons of the BCP core project substituents into different vectors in space compared to a flat aromatic ring, allowing for novel interactions with the target protein.[1]

Dissecting the this compound Linker

This particular linker is a trifecta of functionalities, each contributing to its potential in drug design. Understanding the role of each component is key to predicting its impact on the SAR of a molecule.

The BCP Core: The Rigid Foundation

As discussed, the BCP core provides a rigid, non-planar scaffold. Its defined geometry ensures that the hydroxymethyl and carbonitrile groups are held at a fixed distance and orientation, which can be crucial for optimal interaction with a biological target.

The Hydroxymethyl Group: A Key Interaction Point

The hydroxymethyl group (-CH₂OH) is a versatile functional group in medicinal chemistry. Its primary roles in SAR include:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's binding pocket.[6]

  • Improving Solubility: As a polar group, it can significantly enhance the aqueous solubility of a compound.[3]

  • Metabolic Susceptibility: It's important to note that primary alcohols can be susceptible to oxidation to aldehydes and carboxylic acids in vivo.[7] This can be a double-edged sword, either leading to inactivation or, in some cases, activation of a prodrug.

The Carbonitrile Group: A Polar Modulator

The carbonitrile or nitrile group (-C≡N) is a valuable functional group for fine-tuning the properties of a drug candidate. Its contributions to SAR are multifaceted:

  • Polarity and Hydrogen Bonding: The nitrile group is a strong hydrogen bond acceptor and can participate in polar interactions, often mimicking a carbonyl group.[4][8]

  • Metabolic Stability: The nitrile group is generally metabolically stable and can be used to block a site of metabolism on a molecule.[1][8]

  • Bioisosterism: It can act as a bioisostere for a variety of functional groups, including carbonyls, hydroxyls, and even halogens.[4]

Comparative Analysis: BCP Linker vs. Phenyl Ring Analog

To truly appreciate the potential of the this compound linker, it is instructive to compare it to its analogous para-substituted phenyl linker, 4-(hydroxymethyl)benzonitrile.

PropertyThis compound4-(Hydroxymethyl)benzonitrile (Phenyl Analog)Rationale and Supporting Evidence
Geometry 3D, rigid, tetrahedral exit vectors2D, planar, linear exit vectorsThe BCP core is inherently three-dimensional, offering unique spatial arrangements for substituents.[1]
Solubility Generally higherGenerally lowerThe sp³-rich, non-aromatic nature of BCPs leads to improved aqueous solubility.[4][5]
Metabolic Stability Generally higherSusceptible to aromatic oxidationThe BCP core is more resistant to CYP450-mediated oxidation.[1] The hydroxymethyl group is a potential metabolic site in both.
Lipophilicity (LogP) LowerHigherSaturated hydrocarbons are less lipophilic than their aromatic counterparts.
Protein Interactions H-bonding (OH, CN), polar (CN), no π-stackingH-bonding (OH, CN), polar (CN), potential for π-stackingThe absence of an aromatic ring in the BCP linker precludes π-stacking interactions.
Synthetic Accessibility More complex, requires specialized starting materialsReadily available starting materials and established methodsThe synthesis of functionalized BCPs often involves the use of [1.1.1]propellane, a highly strained and reactive intermediate.[2]

Visualizing the Bioisosteric Replacement

The following diagram illustrates the conceptual replacement of a para-substituted phenyl ring with the BCP linker.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Analysis & Iteration A Hypothesis Generation & Computational Modeling B Synthesis of BCP Analogs A->B C In Vitro Biological Screening (Potency, Selectivity) B->C D ADME Profiling (Solubility, Stability, Permeability) C->D E Data Analysis & SAR Elucidation D->E F Lead Optimization E->F F->A Iterative Design Cycle

References

Case studies of successful drugs developed using bicyclo[1.1.1]pentane scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Successful Drug Candidates and Comparative Experimental Insights

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional confines of "flat" aromatic structures.[1] This guide delves into the burgeoning field of drug development centered around the bicyclo[1.1.1]pentane (BCP) scaffold, a three-dimensional bioisostere that is revolutionizing the design of next-generation pharmaceuticals. By replacing conventional moieties like para-substituted phenyl rings, internal alkynes, and tert-butyl groups, the BCP scaffold has demonstrated a remarkable ability to overcome long-standing challenges in drug metabolism and pharmacokinetics (DMPK).[2][3][4]

This technical comparison guide will navigate through seminal case studies of successful drugs and clinical candidates developed using BCP scaffolds. We will dissect the experimental data that substantiates the advantages of this unique structural motif and provide detailed protocols for key assays, empowering researchers to harness the full potential of BCPs in their own drug discovery endeavors.

The Rise of a Three-Dimensional Bioisostere

The bicyclo[1.1.1]pentane core, a highly strained yet surprisingly stable cage-like structure, has emerged as a powerful tool in medicinal chemistry.[5] Its rigid, linear geometry allows it to mimic the spatial orientation of a para-substituted benzene ring, enabling similar interactions with biological targets.[6][7] However, its saturated, sp³-rich nature confers a host of desirable physicochemical properties that are often lacking in its aromatic counterparts.[3][8]

Key Advantages of BCP Scaffolds:

  • Improved Solubility: The replacement of a hydrophobic phenyl ring with a more polar BCP moiety frequently leads to a significant increase in aqueous solubility, a critical factor for oral bioavailability.[2][6][9]

  • Enhanced Metabolic Stability: The saturated carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes compared to electron-rich aromatic rings.[3][6] This can lead to reduced clearance and a longer in vivo half-life.

  • Reduced Non-Specific Binding: The lower lipophilicity of BCP-containing compounds can decrease their tendency to bind non-specifically to plasma proteins and other biological macromolecules, potentially improving their therapeutic index.[6]

  • Exploration of Novel Chemical Space: The three-dimensional nature of the BCP scaffold provides opportunities to explore new pharmacophoric interactions that are not accessible with planar aromatic systems.[5][6]

The following diagram illustrates the concept of bioisosteric replacement of a para-substituted phenyl ring with a BCP scaffold.

cluster_0 Conventional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A para-Substituted Phenyl Ring B Bicyclo[1.1.1]pentane (BCP) Scaffold A->B Replacement C Enhanced Solubility Metabolic Stability Reduced Non-specific Binding B->C Leads to

Caption: Bioisosteric replacement of a phenyl ring with a BCP scaffold.

Case Study 1: A Breakthrough in Alzheimer's Disease Research - The γ-Secretase Inhibitor Story

One of the most compelling success stories for the BCP scaffold comes from the development of γ-secretase inhibitors for the treatment of Alzheimer's disease. The initial lead compound, BMS-708,163 (Avagacestat), contained a central para-substituted fluorophenyl ring.[9] While potent, this compound suffered from poor physicochemical properties that limited its clinical potential.

In a landmark study, researchers at Pfizer replaced this problematic phenyl ring with a BCP moiety, leading to the discovery of a new compound with dramatically improved drug-like properties.[2][9][10] This strategic modification not only maintained the high potency of the original compound but also led to significant enhancements in solubility and permeability.[2][9]

Comparative Performance Data: BMS-708,163 vs. BCP Analogue

ParameterBMS-708,163 (Phenyl)BCP AnalogueFold Improvement
γ-Secretase Inhibition (IC₅₀) 0.8 nM0.8 nMNo change
Aqueous Solubility LowSignificantly ImprovedN/A
Passive Permeability LowSignificantly ImprovedN/A
In Vivo Exposure (Mouse Model)
CₘₐₓBaseline~4-fold increase~4x
AUCBaseline~4-fold increase~4x

Data synthesized from multiple sources.[2][9]

The improved biopharmaceutical properties of the BCP analogue translated into excellent oral absorption characteristics in a mouse model of γ-secretase inhibition, with approximately a four-fold increase in both maximum plasma concentration (Cₘₐₓ) and overall drug exposure (AUC) compared to the parent compound.[2][9] This case study serves as a powerful testament to the transformative potential of the BCP scaffold in overcoming critical drug development hurdles.

Case Study 2: Expanding the Anticonvulsant Landscape

The principles of BCP-based drug design have been successfully applied to other therapeutic areas, including the development of novel anticonvulsant agents.[11] For instance, the well-known anticonvulsant drug carbamazepine and its analogue oxcarbazepine, which feature a dibenzazepine carboxamide core, have been the subject of bioisosteric replacement studies.[12] While specific clinical data for a BCP-containing anticonvulsant is not yet widely published, the rationale for its use is compelling. Aromatic rings in many central nervous system (CNS) drugs are often associated with metabolic liabilities and off-target effects. Replacing these with a BCP scaffold offers a promising strategy to enhance metabolic stability and potentially reduce adverse effects.[6]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To empirically validate the improved metabolic stability of BCP-containing drug candidates, a standardized in vitro assay using human liver microsomes (HLMs) is employed. This assay measures the rate of drug depletion over time in the presence of metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and sample analysis)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Seal the plate and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the elimination rate constant and protein concentration.

The following diagram illustrates the experimental workflow for the in vitro metabolic stability assay.

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Analysis cluster_3 Data Interpretation A Prepare Reagents: Test Compound, HLM, NADPH System B Combine Reagents in 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Quench Reaction at Time Points (0-60 min) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate: - Elimination Rate (k) - Half-life (t½) - Intrinsic Clearance (CLint) G->H

Caption: Workflow for in vitro metabolic stability assay.

Conclusion and Future Outlook

The strategic incorporation of bicyclo[1.1.1]pentane scaffolds has unequivocally demonstrated its value in modern drug discovery, offering a robust solution to persistent challenges in pharmacokinetics and metabolism. The case of the γ-secretase inhibitor provides a clear and quantifiable example of how this three-dimensional bioisostere can transform a promising but flawed lead compound into a viable clinical candidate. As synthetic methodologies for accessing diverse BCP building blocks continue to advance, we can anticipate an even broader application of this powerful molecular scaffold across a multitude of therapeutic areas.[13][14][15] Researchers and drug development professionals who embrace this innovative approach will be well-positioned to design the next generation of safer and more effective medicines. Indeed, with drug candidates from companies like Gilead and Denali Therapeutics containing BCP frameworks already entering clinical trials, the impact of this motif on the pharmaceutical landscape is poised to grow significantly.[1]

References

Characterization of the pharmacokinetic properties of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile-containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional, planar aromatic structures. The "escape from flatland" is not merely a conceptual shift but a strategic imperative to design drug candidates with enhanced physicochemical and pharmacokinetic properties.[1] At the forefront of this movement is the bicyclo[1.1.1]pentane (BCP) moiety, a compact, rigid, and three-dimensional scaffold that has emerged as a powerful bioisosteric replacement for para-substituted phenyl rings and tert-butyl groups.[2] This guide provides a comprehensive analysis of the pharmacokinetic advantages conferred by incorporating the 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile backbone into molecular design, supported by comparative experimental data and detailed protocols for in vitro assessment.

The core challenge with many phenyl-containing compounds lies in their inherent lipophilicity and susceptibility to metabolic degradation, often leading to poor solubility, rapid clearance, and unfavorable pharmacokinetic profiles.[1][3] The BCP scaffold directly addresses these liabilities. Its sp³-rich, non-planar structure disrupts the π-stacking interactions that can contribute to low solubility and provides a metabolically more robust core.[4][5] Compounds incorporating the BCP motif have consistently demonstrated significant improvements in aqueous solubility, metabolic stability, and cell permeability, key determinants of oral bioavailability.[6][7][8]

Comparative Pharmacokinetic Data: BCP vs. Phenyl Analogues

The theoretical advantages of the BCP scaffold are substantiated by a growing body of experimental evidence. The following tables present a comparative analysis of key pharmacokinetic parameters for representative compound pairs, illustrating the tangible benefits of this bioisosteric replacement.

Compound PairStructureKinetic Solubility (μM)Permeability (PAMPA, nm/s)Microsomal Clearance (mL/min/g)Reference
Darapladib (LpPLA₂ Inhibitor) Phenyl Analogue8230Low
BCP Analogue of Darapladib BCP Analogue74 (9-fold increase)705 (3-fold increase)1.22
γ-Secretase Inhibitor 1 Phenyl Analogue---[7]
BCP Analogue (Compound 3) BCP AnalogueSignificantly ImprovedSignificantly Improved-[7]
Leflunomide Phenyl Analogue--Shorter Half-life
BCP Analogue of Leflunomide BCP Analogue--Markedly Improved Metabolic Stability (Longer Half-life)

Note: Specific values for the γ-Secretase Inhibitor were not detailed in the abstract, but the improvements were highlighted as significant.[7]

These data underscore a clear trend: the replacement of a phenyl ring with a BCP moiety consistently enhances key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The dramatic increase in both solubility and permeability for the darapladib analogue, for instance, is a strong indicator of potentially improved oral absorption. Similarly, the enhanced metabolic stability of the leflunomide BCP analogue suggests a longer in vivo half-life, potentially allowing for less frequent dosing.

The Strategic Advantage in Drug Design

The decision to employ a BCP scaffold, particularly one functionalized like this compound, is a strategic one aimed at mitigating pharmacokinetic risks early in the drug discovery pipeline. The hydroxymethyl and carbonitrile groups offer versatile handles for further chemical modification, allowing for the fine-tuning of potency and other properties while retaining the benefits of the BCP core.

The following workflow illustrates the rationale for incorporating a BCP moiety as a bioisosteric replacement for a problematic phenyl group.

References

A Senior Application Scientist's Guide to the Computational Modeling of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland with Rigid 3D Scaffolds

In modern drug discovery, the strategic move away from flat, aromatic structures—a concept often termed "escaping from flatland"—has become a cornerstone of medicinal chemistry.[1] The introduction of three-dimensional (3D) saturated scaffolds can significantly enhance the pharmacological profile of drug candidates.[2] Among the most promising of these scaffolds is the bicyclo[1.1.1]pentane (BCP) core. BCP is a highly valued bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[3][4] Its rigid, rod-like structure provides a precise spatial arrangement of substituents, while often conferring superior physicochemical properties such as increased aqueous solubility, higher passive permeability, and improved metabolic stability compared to its planar counterparts.[3][5]

This guide focuses on a specific, functionalized BCP derivative: 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile .[6][7] This molecule is an exemplary linker component, featuring two distinct chemical handles—a primary alcohol and a nitrile group—that allow for versatile conjugation to a warhead and an anchor ligand, making it particularly relevant for developing heterobifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs).

The unique, strained geometry of the BCP cage necessitates a robust computational evaluation to accurately predict its conformational behavior and influence on a larger molecule's properties. This guide provides a comparative analysis of computational methodologies, offering detailed protocols and expert insights into the modeling of this advanced linker.

The Imperative of Computational Modeling for Novel Linkers

Before committing to complex and resource-intensive synthetic campaigns, computational modeling provides an indispensable toolkit for de-risking the design of molecules incorporating novel linkers. It allows researchers to probe the intrinsic properties of the linker, predict its behavior in a biological context, and make data-driven decisions. A well-designed computational workflow can assess conformational rigidity, solvent effects, and the potential for productive ternary complex formation in modalities like PROTACs.[8]

cluster_0 Computational Workflow Define_Objectives Define Objectives (e.g., Rigidity, Conformation) Select_Method Select Modeling Method (QM vs. MD) Define_Objectives->Select_Method Build_Structure Build 3D Structure of Linker Select_Method->Build_Structure Perform_Calculation Perform Calculations/ Simulations Build_Structure->Perform_Calculation Analyze_Results Analyze Results (Energy, Dynamics, ESP) Perform_Calculation->Analyze_Results Compare_Alternatives Compare to Alternative Linkers Analyze_Results->Compare_Alternatives Experimental_Validation Experimental Validation (X-ray, NMR) Compare_Alternatives->Experimental_Validation

Caption: A generalized workflow for the computational analysis of novel linkers.

Comparative Analysis: The BCP Linker vs. Traditional Alternatives

The primary value of the BCP core lies in its ability to act as a rigid spacer that mimics the geometry of other common linkers while offering a superior property profile. Unlike flexible alkyl or polyethylene glycol (PEG) chains, the BCP linker's rigidity reduces the entropic penalty upon binding and can pre-organize the attached ligands into a bioactive conformation.[9]

Caption: Bioisosteric relationship of the BCP core to phenyl and alkyne groups.

Property3-(hydroxymethyl)bicyclo[1.1.1] \n pentane-1-carbonitrilepara-Xylene (Phenyl surrogate)PEG (3 units)Hexane (Alkyl surrogate)
Exit Vector Geometry Linear, RigidLinear, RigidFlexibleFlexible
Bridgehead Distance (Å) ~1.85 - 1.95[10]~4.3 (including methyl C's)VariableVariable
Rotatable Bonds 2 (C-C and C-O)283
3D Character High (sp³ rich)Low (sp² planar)ModerateHigh
Predicted cLogP ~ -0.2[11]~3.15~ -0.5~3.9
Metabolic Stability Generally High[3]Prone to oxidationGenerally stableProne to oxidation
Key Advantage Improved solubility & metabolic profileEstablished chemistryHigh solubilityHydrophobicity

Table 1. A comparative overview of the BCP linker against common alternatives. The BCP linker provides a rigid, linear exit vector similar to a para-substituted phenyl ring but with significantly improved physicochemical properties for drug development.

Methodology I: Quantum Mechanics for Intrinsic Properties

Expert Rationale: Quantum Mechanics (QM), specifically Density Functional Theory (DFT), is the gold standard for accurately determining the intrinsic properties of a small molecule. For a strained system like a BCP derivative, DFT is essential for obtaining reliable geometries, conformational energy differences, and electronic properties (e.g., partial charges, dipole moment, and electrostatic potential). These calculations serve as the foundation for all further modeling, including the parameterization of force fields for molecular dynamics.[10][12]

Protocol: DFT Conformational Analysis and Property Calculation

This protocol outlines a typical workflow using a common computational chemistry package like Gaussian or ORCA.

  • Structure Preparation:

    • Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).

    • Generate initial conformers by rotating the hydroxymethyl (-CH2OH) group. Given the rigidity of the BCP cage, this is the primary source of conformational isomerism.

  • Geometry Optimization:

    • Perform a geometry optimization for each starting conformer.

    • Causality: A robust and cost-effective level of theory is chosen. The B3LYP functional is a well-validated hybrid functional. The D3BJ correction is crucial for accurately accounting for dispersion forces, which are significant in intramolecular interactions.[13] The def2-SVP basis set provides a good balance of speed and accuracy for initial optimizations.

    • Example Keyword (Gaussian):#p B3LYP-D3BJ/def2SVP Opt Freq

    • Self-Validation: Confirm that each optimization converges to a true minimum by checking for the absence of imaginary frequencies.

  • Refine Energies with a Higher Level of Theory:

    • Take the optimized geometries from the previous step.

    • Perform a single-point energy calculation using a larger basis set for higher accuracy.

    • Causality: The def2-TZVP basis set is larger and more flexible than def2-SVP, providing a more accurate electronic energy. This "Opt//SP" approach is a computationally efficient way to achieve high accuracy.

    • Example Keyword (Gaussian):#p B3LYP-D3BJ/def2TZVP SP

  • Boltzmann Averaging:

    • Calculate the relative energies of all stable conformers.

    • Use the Boltzmann distribution to determine the population of each conformer at a given temperature (e.g., 298.15 K). This identifies the most relevant conformation(s).

  • Electronic Property Calculation:

    • For the lowest-energy conformer, perform a final calculation to obtain key electronic properties.

    • Generate the molecular electrostatic potential (MEP) map to visualize regions of positive and negative charge, which are critical for understanding potential non-covalent interactions.[1]

    • Calculate atomic partial charges (e.g., using Natural Bond Orbital analysis) for use in subsequent molecular mechanics simulations.

Methodology II: Molecular Dynamics for Dynamic Behavior

Expert Rationale: While QM provides a precise but static picture, Molecular Dynamics (MD) simulations are essential for understanding how the linker behaves over time in a dynamic, solvated environment.[14] MD is the only method that can reveal the linker's flexibility, preferred solution-phase conformations, and its influence on the global motion of a larger molecule, such as a PROTAC.[15]

The Force Field Parameterization Imperative: A critical challenge for novel scaffolds like BCP is the availability of accurate force field parameters. General-purpose force fields like GAFF may not adequately describe the strained bonds, angles, and dihedrals of the BCP cage.[16] Therefore, a trustworthy protocol requires the generation and validation of custom parameters against high-level QM data.

Protocol: MD Simulation of a BCP-Containing Molecule

This protocol outlines a workflow for simulating a molecule with the BCP linker using a package like AMBER or GROMACS.

  • Force Field Parameterization (Self-Validation):

    • Using the lowest-energy QM-optimized structure from the DFT protocol, calculate atomic charges (e.g., using the RESP or Merz-Kollman scheme).

    • Assign initial atom types from a general force field (e.g., GAFF2).

    • Crucial Step: Scan the key dihedral angles (e.g., around the C-CH2OH bond) at the QM level (e.g., B3LYP-D3/def2-TZVP) to generate a potential energy surface.

    • Fit the corresponding force field dihedral parameters to reproduce this QM energy profile. This ensures the MM model accurately reflects the true rotational energy barrier.

  • System Solvation and Ionization:

    • Place the parameterized molecule in a periodic box of explicit water models (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

  • Energy Minimization:

    • Perform a series of energy minimization steps, first with the solute (BCP-containing molecule) restrained, and then with the entire system free to move. This removes any steric clashes from the initial setup.

  • System Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) to allow the box density to equilibrate.

    • Causality: This multi-stage equilibration ensures the system reaches a stable temperature and pressure before the production simulation, which is essential for a physically meaningful trajectory.

  • Production Simulation:

    • Run the simulation for a duration sufficient to sample the conformational space of the linker (typically 50-100 nanoseconds or more). Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Global Stability: Calculate the Root Mean Square Deviation (RMSD) of the molecule over time to ensure the simulation is stable.

    • Local Flexibility: Calculate the Root Mean Square Fluctuation (RMSF) for each atom to identify regions of high and low flexibility. The BCP cage should exhibit very low RMSF values, while the hydroxymethyl group will be more mobile.

    • Conformational Sampling: Analyze the distribution of key dihedral angles over time to understand the linker's preferred orientations in solution.

Choosing the Right Tool: A Decision Guide

The choice between QM and MD depends entirely on the scientific question being asked. They are complementary, not mutually exclusive, techniques.

cluster_1 Method Selection Guide Question What is the scientific question? QM_Path Intrinsic Properties? (Geometry, Electronics, Reaction Barriers) Question->QM_Path Yes MD_Path Dynamic Behavior? (Flexibility, Solvation, Large-Scale Motion) Question->MD_Path No Use_QM Use Quantum Mechanics (DFT) QM_Path->Use_QM Use_MD Use Molecular Dynamics (MD) MD_Path->Use_MD

References

The Rigid Contender: A Comparative Analysis of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile and Other Molecular Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the linker region of a molecule is often the unsung hero. It is the crucial bridge that connects pharmacophoric elements, orienting them for optimal interaction with their biological targets. The geometric and conformational properties of this linker can profoundly influence a drug candidate's potency, selectivity, solubility, and metabolic stability. For researchers, scientists, and drug development professionals, the choice of a linker is a pivotal decision. This guide provides an in-depth comparative analysis of the rigidity of 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile, a member of the bicyclo[1.1.1]pentane (BCP) class of linkers, against other commonly employed linkers, supported by experimental and computational insights.

The Imperative of Rigidity in Linker Design

The concept of "pre-organization" is central to modern medicinal chemistry. A rigid linker maintains a well-defined distance and spatial orientation between two molecular fragments, minimizing the entropic penalty upon binding to a target. This can lead to a significant enhancement in binding affinity. Conversely, highly flexible linkers can adopt a multitude of conformations, only a fraction of which may be biologically active. This conformational promiscuity can also expose metabolically labile sites, leading to rapid clearance and reduced bioavailability. Therefore, the strategic introduction of rigidity is a key tactic in the "escape from flatland" approach to drug design, moving away from planar, aromatic structures towards more three-dimensional and druglike candidates.[1][2]

Introducing the Bicyclo[1.1.1]pentane (BCP) Scaffold

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a remarkable bioisostere for the para-substituted phenyl ring, offering a rigid, linear spacer with improved physicochemical properties.[1] Its compact, cage-like structure enforces a strict linear geometry between substituents at the 1 and 3 positions, mimicking the trajectory of a para-substituted benzene ring but with a non-aromatic, sp³-rich core. This unique architecture is at the heart of the exceptional rigidity of BCP-based linkers like this compound.

Comparative Analysis of Linker Rigidity

To provide a clear and objective comparison, we will evaluate the rigidity of this compound against a spectrum of other linkers, from highly flexible to other rigid scaffolds.

The Contenders:
  • This compound (BCP-based): Our focus linker, representing a highly rigid, non-planar scaffold.

  • Alkyl Chains (e.g., Propane, Butane): The quintessential flexible linkers, characterized by free rotation around their single bonds.

  • Phenyl Ring: A common, relatively rigid aromatic linker, often used as a benchmark.

  • Cubane: Another cage-like hydrocarbon, known for its extreme rigidity and use as a benzene bioisostere.[3][4]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key properties related to the rigidity and overall utility of these linkers in drug design.

Property3-(Hydroxymethyl)bicyclo-[1.1.1]pentane-1-carbonitrileAlkyl Chain (Propane)PhenylCubane
Conformational Flexibility Very LowVery HighLowVery Low
Dominant Conformation Single, rigidMultiple, interconvertingPlanarRigid, cubic
Rotational Energy Barrier (typical C-C bond) High (within cage)Low (~3-4 kcal/mol)Moderate (ring-substituent)High (within cage)
Bridgehead-to-Bridgehead Distance ~1.85 ÅVariable~2.79 Å (para)~2.72 Å
Solubility Generally ImprovedVariable (increases with polarity)Often lowerGenerally Improved
Metabolic Stability HighLow (susceptible to oxidation)Moderate (aromatic oxidation)Very High
Synthetic Accessibility Moderate to HighHighHighLow to Moderate

Data compiled from various sources, including computational studies and experimental observations.[3][5][6]

Causality Behind the Data: A Deeper Dive

The superior rigidity of the BCP scaffold stems from its strained, cage-like structure. The carbon atoms are locked in a fixed geometry, preventing the bond rotations that confer flexibility to alkyl chains. While a phenyl ring is also relatively rigid due to its aromaticity, some rotational freedom exists for the bonds connecting substituents to the ring. Cubane, like BCP, is exceptionally rigid due to its highly strained cubic geometry.[3][4][6]

The improved solubility and metabolic stability of BCP and cubane linkers are direct consequences of their sp³-rich, non-aromatic nature.[1][3] The absence of a planar, electron-rich aromatic system reduces the likelihood of undesirable π-π stacking interactions that can lead to poor solubility. Furthermore, the C-H bonds in these saturated systems are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds on an aromatic ring or the methylene groups in an alkyl chain.[3][7]

Experimental and Computational Workflows for Assessing Rigidity

To ensure the scientific integrity of claims regarding linker rigidity, robust experimental and computational methods are employed. Below are detailed protocols for key techniques.

Experimental Protocol 1: Determining Rotational Barriers using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To measure the energy barrier for rotation around a specific bond, providing a quantitative measure of conformational rigidity.

Methodology: Dynamic NMR (DNMR)

  • Sample Preparation: Dissolve a precisely weighed amount of the linker-containing compound in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8) in an NMR tube. The concentration should be optimized to give a good signal-to-noise ratio.

  • Initial Spectrum Acquisition: Record a standard 1D ¹H NMR spectrum at ambient temperature.

  • Variable Temperature (VT) NMR:

    • Gradually increase the temperature of the NMR probe in defined increments (e.g., 5-10 °C).

    • At each temperature, allow the sample to equilibrate for several minutes before acquiring a new ¹H NMR spectrum.

    • Continue this process until the distinct signals from the interconverting conformers broaden and coalesce into a single, time-averaged peak. The temperature at which this occurs is the coalescence temperature (Tc).[8]

    • If possible, continue heating beyond Tc to observe the sharpening of the averaged peak.

  • Data Analysis:

    • Determine the chemical shift difference (Δν in Hz) between the signals of the two conformers at a temperature well below coalescence.

    • Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier.[8]

Causality: The rate of conformational exchange is temperature-dependent. At low temperatures, the exchange is slow on the NMR timescale, and distinct signals for each conformer are observed. As the temperature increases, the rate of exchange increases. At the coalescence temperature, the rate of exchange is comparable to the frequency difference between the signals, leading to maximum line broadening. By analyzing the line shape changes as a function of temperature, the kinetics of the conformational change can be determined, providing a direct measure of the rotational energy barrier.

Experimental Protocol 2: Conformational Analysis by Single-Crystal X-ray Diffraction

Objective: To obtain a precise three-dimensional structure of the linker in its crystalline state, providing definitive evidence of its preferred conformation.

Methodology:

  • Crystallization: Grow single crystals of the compound of interest. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The goal is to obtain a well-ordered, single crystal of sufficient size (typically >0.1 mm in all dimensions).[5][9]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern.[10]

    • A detector records the positions and intensities of the diffracted X-ray spots.[10]

  • Structure Solution and Refinement:

    • The diffraction pattern is mathematically processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted waves are determined (the "phase problem"), often using direct methods for small molecules.[10]

    • An initial electron density map is calculated, into which an atomic model of the molecule is built.

    • The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit between the calculated and observed diffraction patterns.[10]

  • Structure Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the linker in the solid state.

Causality: The regular, repeating arrangement of molecules in a crystal acts as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is a Fourier transform of the electron density of the crystal. By measuring the diffraction pattern, one can reconstruct the electron density and thus determine the positions of the atoms. This provides a static, high-resolution snapshot of the molecule's structure.

Computational Protocol 3: Molecular Dynamics (MD) Simulations for Assessing Conformational Flexibility

Objective: To simulate the dynamic behavior of a linker over time, providing insights into its conformational landscape and flexibility.

Methodology:

  • System Setup:

    • Build an initial 3D structure of the molecule containing the linker of interest using molecular modeling software.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, OPLS-AA) that accurately describes the potential energy of the system.[11]

    • Place the molecule in a simulation box and solvate it with an explicit solvent model (e.g., TIP3P water).

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries in the initial structure.[11]

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the molecule restrained. This is typically done in the NVT (canonical) ensemble.[12]

    • Adjust the pressure of the system to the desired value (e.g., 1 atm) in the NPT (isothermal-isobaric) ensemble, allowing the box volume to fluctuate until the density equilibrates.[12]

  • Production Run: Run the simulation for a sufficiently long time (nanoseconds to microseconds) without restraints to sample the conformational space of the linker. The trajectory of atomic positions and velocities is saved at regular intervals.[11]

  • Analysis:

    • Analyze the trajectory to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the linker atoms to assess their mobility.

    • Calculate the distribution of dihedral angles for key bonds in the linker to understand its conformational preferences.

    • Visualize the trajectory to observe the dynamic motions of the linker.

Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules.[11] The force field provides the potential energy function from which the forces on each atom are calculated. By integrating the equations of motion over small time steps, the trajectory of the system is generated, providing a detailed picture of its dynamic behavior and conformational flexibility.

Synthesis of this compound

The accessibility of a linker is a crucial consideration in drug development. While the synthesis of BCP derivatives was once a significant challenge, recent advances in synthetic methodology have made them more readily available.[1] A plausible synthetic route to this compound can be adapted from established procedures for the synthesis of other BCP derivatives.

A Representative Synthetic Pathway:

A common starting material for many BCP derivatives is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be synthesized via the photochemical reaction of [1.1.1]propellane with 2,3-butanedione followed by a haloform reaction.[13] From this diacid, a series of functional group interconversions can lead to the desired product. For instance, selective reduction of one carboxylic acid to a hydroxymethyl group, followed by conversion of the other carboxylic acid to a carbonitrile, would yield the target molecule. A related synthesis starts from methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate.[14]

Synthesis_Pathway propellane [1.1.1]Propellane diacid Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid propellane->diacid Photochemical reaction & Haloform reaction monoester Monoester derivative diacid->monoester Selective esterification alcohol_acid 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid monoester->alcohol_acid Reduction target This compound alcohol_acid->target Nitrile formation

Figure 1. A plausible synthetic route to the target molecule.

Conclusion: The Strategic Advantage of BCP-Based Linkers

The choice of a molecular linker is a multi-faceted decision that requires a careful balance of rigidity, synthetic accessibility, and its influence on key drug-like properties. The analysis presented in this guide demonstrates that this compound, as a representative of the BCP class of linkers, offers a compelling profile for drug discovery programs. Its exceptional rigidity provides a high degree of pre-organization, which can translate to enhanced binding affinity. Furthermore, its sp³-rich, non-aromatic character often leads to significant improvements in solubility and metabolic stability compared to more traditional aromatic and flexible aliphatic linkers. While the synthesis of BCP derivatives requires specialized knowledge, recent advancements have made them increasingly accessible. For researchers aiming to "escape from flatland" and develop next-generation therapeutics with optimized properties, the BCP scaffold represents a powerful and strategically advantageous tool in the molecular design toolbox.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a novel building block in medicinal chemistry, 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile is increasingly utilized by researchers for its unique properties as a bioisostere for para-substituted benzene rings.[1][2][3] While its innovative structure is advantageous in drug development, the presence of a carbonitrile functional group necessitates rigorous safety and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. The primary hazard associated with this compound stems from its organic nitrile (-C≡N) group. Organic nitriles are toxicologically significant as they can be metabolized to or release cyanide, a potent cellular respiration inhibitor.[4] Furthermore, contact with strong acids can cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[4][5]

A thorough risk assessment must acknowledge the specific hazards identified for this compound, as outlined by the Globally Harmonized System (GHS).[6]

Table 1: GHS Hazard Classifications for this compound

Hazard Code Hazard Statement Classification
H302 Harmful if swallowed Acute toxicity, oral[6]
H312 Harmful in contact with skin Acute toxicity, dermal[6]
H332 Harmful if inhaled Acute toxicity, inhalation[6]
H315 Causes skin irritation Skin corrosion/irritation[6]
H319 Causes serious eye irritation Serious eye damage/eye irritation[6]

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure[6] |

Given these acute toxicity and irritation warnings, all waste streams containing this compound—including residual amounts in empty containers, contaminated personal protective equipment (PPE), and solutions—must be treated as hazardous waste.

Essential Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, ensure the appropriate PPE is selected and worn correctly. Adherence to OSHA standards for hand protection is mandatory.[7]

  • Hand Protection: Wear nitrile gloves. For prolonged handling or direct contact with waste, double-gloving or using thicker, chemical-resistant nitrile gloves is recommended.[8][9] Always inspect gloves for tears or punctures before use.[10]

  • Eye Protection: Properly fitting safety glasses with side shields are required at a minimum. When handling liquid waste or dealing with spills, upgrade to chemical splash goggles and a face shield.[8][9]

  • Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[8]

Waste Segregation and Containment: A Critical First Step

Proper segregation prevents dangerous chemical reactions in waste containers. The cardinal rule for nitrile waste is to keep it separate from acidic waste .[4][9]

Step-by-Step Containment Protocol:

  • Select Appropriate Containers: Use separate, clearly marked, and leak-proof containers for liquid and solid waste. Container size should be manageable, with some guidelines suggesting a limit of one quart (0.94 liters) for cyanide waste.[4]

  • Label Containers Clearly: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound Waste".

    • A clear warning: "NO ACIDS ".[4][9]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).[11]

    • The date waste accumulation begins.[11]

  • Segregate Waste Types:

    • Solid Waste: All contaminated disposables, such as gloves, paper towels, weigh boats, and pipette tips, must be placed in the designated solid waste container.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound go into the designated liquid waste container. Do not mix with other waste streams.[4]

Spill Management Protocol

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

For Small Spills (Inside a Chemical Fume Hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use a chemical absorbent pad or other inert material to absorb the spill, trying to avoid dust formation if a solid.[4]

  • Decontamination:

    • First, wipe all contaminated surfaces with a pH 10 buffer solution.

    • Next, wipe the same surfaces with a freshly prepared 10% bleach solution, followed by a final water rinse. This process oxidizes residual cyanide to the less toxic cyanate.[4]

  • Disposal: All cleanup materials (absorbent pads, wipes, gloves) must be disposed of as solid hazardous waste in your designated container.[5]

For Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert all nearby personnel.[5]

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Seek Assistance: Contact your institution's Environmental Health & Safety (EHS) department or call emergency services (911) immediately.[4][5] Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Workflow

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management company.[11][12] On-site chemical treatment by laboratory personnel is not recommended without specialized training and EHS approval.

Workflow Diagram: Disposal of this compound

G Disposal Workflow for Nitrile-Containing Compounds start Experiment Complete segregate Segregate Waste Streams start->segregate spill Spill Occurs start->spill solid_waste Solid Waste (Gloves, Wipes, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste (Solutions, Rinses) segregate->liquid_waste Liquids segregate->spill containerize_solid Place in Labeled Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Liquid Waste Container liquid_waste->containerize_liquid storage Store Securely in Designated Satellite Area containerize_solid->storage containerize_liquid->storage pickup Arrange Pickup by Certified Waste Handler storage->pickup end Disposal Complete pickup->end spill_response Execute Spill Management Protocol spill->spill_response Immediate Action spill_response->containerize_solid Dispose of Cleanup Materials

Caption: Disposal workflow from waste generation to final pickup.

Procedural Steps:

  • Decontaminate Glassware: Before standard washing, rinse all glassware that contained the compound three times with a small amount of a suitable solvent (e.g., acetone, ethanol). Collect these rinses as liquid hazardous waste.[4] Some protocols suggest a subsequent rinse with a dilute sodium hydroxide solution (pH >10) to hydrolyze residual nitrile, which should also be collected as waste.[4]

  • Collect Waste: As your experiment proceeds, diligently collect all solid and liquid waste in their respective, pre-labeled containers as described in Section 3.

  • Secure Containers: Keep waste containers tightly closed when not in use.[8][9] Store them in a designated, well-ventilated satellite accumulation area, away from acids and open flames.[4]

  • Request Pickup: Once a container is full or has been in use for the maximum time allowed by institutional policy, contact your EHS department or the designated authority to schedule a hazardous waste pickup.[5][13] Ensure all labeling is complete and accurate before the scheduled pickup.

Regulatory Compliance

Disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[13] As a laboratory generating hazardous waste, you are responsible for correctly identifying, managing, and arranging for the transport and disposal of your waste.[13] While this specific chemical may not be on a "listed" waste list (F, K, P, or U lists), it would likely be classified as a "characteristic" hazardous waste due to its toxicity.[14] Working with your institution's EHS office ensures compliance with all local, state, and federal regulations.

By adhering to this comprehensive guide, researchers can confidently and safely manage the waste generated from their work with this compound, fostering a culture of safety and environmental responsibility in the laboratory.

References

A Researcher's Guide to the Safe Handling of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the promising landscape of novel chemical entities requires a steadfast commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile (CAS RN: 1370705-39-7), a unique building block in drug discovery.[1] Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a bifunctional molecule featuring a strained bicyclo[1.1.1]pentane core, a primary alcohol, and a nitrile group. While its novel structure is advantageous for medicinal chemistry, it also presents a specific hazard profile that must be rigorously managed.

According to aggregated GHS information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[2]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[2]

The nitrile functional group is of particular note. While this compound is a non-volatile solid at room temperature, certain conditions (e.g., heating, aerosolization) or metabolic pathways could potentially lead to the release of cyanide, a potent toxin. Therefore, all handling procedures must be designed to mitigate these risks.

Personal Protective Equipment (PPE): An Essential Barrier

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.[3] The selection of each component is directly informed by the known hazards of the compound.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves (ASTM D6978 compliant)[4]Nitrile provides good resistance to a range of chemicals.[5][6] Double-gloving offers an additional layer of protection against potential tears or rapid permeation. Given the "Harmful in contact with skin" classification, this is a critical control measure.[2]
Eye and Face Protection Chemical safety goggles (EN 166 or ANSI Z87.1 compliant) and a face shieldThe "Causes serious eye irritation" hazard necessitates robust eye protection.[2] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or working with larger quantities.
Body Protection Flame-resistant laboratory coat and a chemical-resistant apronA lab coat protects the skin and personal clothing from accidental spills.[7] An apron provides an additional barrier during weighing and solution preparation.
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. For situations where a fume hood is not feasible (e.g., cleaning large spills), a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.The "Harmful if inhaled" and "May cause respiratory irritation" classifications demand that this compound be handled in a well-ventilated area to prevent inhalation of any dust or aerosols.[2][8]

Glove Selection and Use Workflow

cluster_prep Preparation cluster_handling Chemical Handling cluster_removal Doffing a Inspect gloves for anufacturer defects b Don first pair of nitrile gloves a->b c Don second pair of nitrile gloves b->c d Perform all manipulations within a fume hood c->d e If outer glove is contaminated, remove and replace immediately d->e f Remove outer gloves using proper technique e->f g Remove inner gloves f->g h Wash hands thoroughly with soap and water g->h

Caption: Step-by-step glove protocol for handling this compound.

Operational Plan: From Receipt to Reaction

A systematic workflow is crucial for minimizing risk during the handling of this compound.

Receiving and Storage
  • Verification : Upon receipt, confirm the container is intact and properly labeled.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often between 2-8°C. The storage location should be clearly marked with the appropriate hazard symbols.

Weighing and Solution Preparation

This phase presents the highest risk of generating airborne particles.

  • Engineering Controls : All weighing and solution preparation must be conducted within a certified chemical fume hood to control exposure to dust.

  • Personal Protective Equipment : Full PPE as outlined in the table above is mandatory.

  • Procedure :

    • Designate a specific area within the fume hood for weighing.

    • Use a micro-spatula to carefully transfer the solid compound to a tared weigh boat. Avoid any actions that could generate dust.

    • Once the desired amount is weighed, carefully add the solvent to the solid in a suitable container to dissolve it before removing it from the weighing area. This minimizes the risk of loose powder contamination.

    • Clean the weighing area and spatula thoroughly after use with a solvent-moistened wipe.

Procedural Workflow for Safe Handling

start Start prep Don Full PPE start->prep weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve Solid in Fume Hood weigh->dissolve reaction Perform Reaction dissolve->reaction cleanup Clean Work Area reaction->cleanup doff Doff PPE cleanup->doff wash Wash Hands doff->wash end End wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 2
3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.